molecular formula C38H63N15O12S2 B12402272 (E/Z)-Ozagrel sodium

(E/Z)-Ozagrel sodium

Numéro de catalogue: B12402272
Poids moléculaire: 986.1 g/mol
Clé InChI: MFOQZVBTICLRRI-KWOAWZLCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(E/Z)-Ozagrel sodium is a useful research compound. Its molecular formula is C38H63N15O12S2 and its molecular weight is 986.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C38H63N15O12S2

Poids moléculaire

986.1 g/mol

Nom IUPAC

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C38H63N15O12S2/c1-18(47-31(59)22(39)16-66)29(57)46-14-28(56)49-23(5-3-11-44-37(40)41)32(60)50-24(6-4-12-45-38(42)43)33(61)52-26(15-54)35(63)48-19(2)30(58)51-25(13-20-7-9-21(55)10-8-20)34(62)53-27(17-67)36(64)65/h7-10,18-19,22-27,54-55,66-67H,3-6,11-17,39H2,1-2H3,(H,46,57)(H,47,59)(H,48,63)(H,49,56)(H,50,60)(H,51,58)(H,52,61)(H,53,62)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t18-,19-,22-,23-,24-,25-,26-,27-/m0/s1

Clé InChI

MFOQZVBTICLRRI-KWOAWZLCSA-N

SMILES isomérique

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CS)N

SMILES canonique

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CS)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C)NC(=O)C(CS)N

Origine du produit

United States

Foundational & Exploratory

(E/Z)-Ozagrel Sodium: A Technical Guide to its Mechanism of Action in Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-Ozagrel sodium is a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, an enzyme pivotal to platelet aggregation and vasoconstriction. This technical guide provides an in-depth exploration of the molecular mechanisms by which Ozagrel sodium exerts its antiplatelet effects. We will dissect the arachidonic acid cascade, detail the downstream signaling pathways of the thromboxane A2 receptor, and present quantitative data on its inhibitory efficacy. Furthermore, this guide furnishes detailed experimental protocols for key assays used to evaluate the pharmacological activity of Ozagrel sodium, intended to serve as a valuable resource for researchers in the fields of thrombosis, hemostasis, and cardiovascular drug development.

Introduction

Platelet activation and aggregation are critical physiological processes for hemostasis. However, their dysregulation can lead to pathological thrombus formation, underlying acute ischemic events such as myocardial infarction and stroke.[1][2] A key mediator in platelet aggregation is Thromboxane A2 (TXA2), a potent prothrombotic and vasoconstrictive eicosanoid.[2][3] Ozagrel sodium, a selective inhibitor of TXA2 synthase, represents a targeted therapeutic approach to mitigating excessive platelet aggregation.[1][4] By specifically blocking the synthesis of TXA2, Ozagrel sodium modulates the delicate balance of vasoactive and platelet-activating mediators, thereby exerting its anti-thrombotic effects.[2][4][5] This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental methodologies.

Mechanism of Action

Ozagrel sodium's primary mechanism of action is the selective and competitive inhibition of thromboxane A2 (TXA2) synthase.[5] This enzyme is the terminal synthase in the arachidonic acid cascade responsible for the conversion of prostaglandin (B15479496) H2 (PGH2) into TXA2.[4]

The Arachidonic Acid Cascade and Thromboxane A2 Synthesis

Upon platelet activation by agonists such as collagen or thrombin, phospholipase A2 enzymes release arachidonic acid (AA) from the platelet membrane phospholipids. The cyclooxygenase-1 (COX-1) enzyme then metabolizes AA into the unstable endoperoxide intermediate, prostaglandin H2 (PGH2).[4] In platelets, PGH2 is predominantly converted by TXA2 synthase into TXA2, a potent inducer of platelet aggregation and vasoconstriction.[3][4] Ozagrel sodium directly inhibits TXA2 synthase, leading to a significant reduction in TXA2 production.[2][4]

An important consequence of blocking TXA2 synthase is the redirection of the PGH2 substrate towards other metabolic pathways.[3][5] In endothelial cells, PGH2 can be converted by prostacyclin synthase into prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[5][6] Therefore, Ozagrel sodium's mechanism may also involve a favorable shift in the balance between pro-aggregatory TXA2 and anti-aggregatory PGI2.[3][6]

cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid (AA) Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 (activated by platelet agonists) PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX1 COX-1 Arachidonic_Acid->COX1 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXB2 Thromboxane B2 (TXB2) (inactive metabolite) TXA2->TXB2 Spontaneous hydrolysis Ozagrel Ozagrel Sodium Ozagrel->TXA2_Synthase Inhibition TXA2_Synthase->TXA2 COX1->PGH2 TXA2 Thromboxane A2 (TXA2) TP_Receptor TP Receptor (GPCR) TXA2->TP_Receptor Gq Gq Protein TP_Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of DAG DAG PLC->DAG Hydrolysis of PIP2 PIP2 PIP2->PLC Ca_Store Dense Tubular System (Ca2+ Store) IP3->Ca_Store Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_Cytosol Increased Cytosolic Ca2+ Ca_Store->Ca_Cytosol Release of Ca2+ Ca_Cytosol->PKC Co-activation Platelet_Response Platelet Shape Change Granule Release GPIIb/IIIa Activation PLATELET AGGREGATION Ca_Cytosol->Platelet_Response PKC->Platelet_Response Blood_Collection Whole Blood Collection (3.2% Sodium Citrate) PRP_Prep Centrifugation (150-200g, 15-20 min) Prepare Platelet-Rich Plasma (PRP) Blood_Collection->PRP_Prep PPP_Prep Centrifugation (1500-2000g, 15-20 min) Prepare Platelet-Poor Plasma (PPP) PRP_Prep->PPP_Prep Platelet_Count Adjust Platelet Count of PRP PPP_Prep->Platelet_Count Incubation Incubate PRP with Ozagrel or Vehicle at 37°C Platelet_Count->Incubation LTA_Assay Light Transmission Aggregometry Incubation->LTA_Assay Baseline Set Baseline (0% Aggregation with PRP, 100% with PPP) LTA_Assay->Baseline Agonist_Addition Add Agonist (e.g., AA) to PRP sample Baseline->Agonist_Addition Data_Recording Record Change in Light Transmission Agonist_Addition->Data_Recording Data_Analysis Calculate % Inhibition and IC50 Data_Recording->Data_Analysis

References

(E/Z)-Ozagrel Sodium: A Comprehensive Technical Guide to a Selective Thromboxane A2 Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-Ozagrel sodium is a potent and highly selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade. By blocking the production of TXA2, a powerful mediator of platelet aggregation and vasoconstriction, Ozagrel sodium exerts significant antithrombotic and vasodilatory effects. This technical guide provides an in-depth overview of Ozagrel sodium, including its mechanism of action, key pharmacological data, detailed experimental protocols for its evaluation, and its therapeutic applications. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of novel antithrombotic agents.

Introduction

Thromboxane A2 (TXA2) is an eicosanoid synthesized from arachidonic acid via the cyclooxygenase (COX) and thromboxane synthase enzymes.[1] It plays a pivotal role in hemostasis and thrombosis through its potent pro-aggregatory and vasoconstrictive actions.[2] Dysregulation of TXA2 production is implicated in the pathophysiology of various cardiovascular and cerebrovascular diseases, including ischemic stroke, myocardial infarction, and other thrombotic disorders.[3][4]

This compound, a selective inhibitor of TXA2 synthase, offers a targeted therapeutic approach to mitigate the pathological effects of excessive TXA2.[5][6] By specifically inhibiting the final step in TXA2 synthesis, Ozagrel sodium not only reduces the levels of this prothrombotic agent but may also redirect the prostaglandin (B15479496) endoperoxide (PGH2) substrate towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[4][5] This dual mechanism of action makes Ozagrel sodium a compelling candidate for the treatment and prevention of thrombotic events.[4]

Mechanism of Action

Ozagrel sodium is a competitive and selective inhibitor of thromboxane A2 synthase.[7] The primary mechanism involves the blockade of the conversion of PGH2 to TXA2.[7] This selective inhibition leads to a significant reduction in circulating TXA2 levels, thereby attenuating its downstream effects on platelet activation and vascular tone.[3]

Thromboxane A2 Signaling Pathway

The signaling cascade initiated by TXA2 is crucial for its physiological and pathological effects. A simplified representation of this pathway and the point of intervention by Ozagrel sodium is depicted below.

TXA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Arachidonic_Acid Arachidonic Acid COX COX-1/2 Arachidonic_Acid->COX PGH2 PGH2 COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase PGI2_Synthase PGI2 Synthase PGH2->PGI2_Synthase Shunted Pathway TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor TP Receptor (GPCR) TXA2->TP_Receptor Gq Gq TP_Receptor->Gq PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Vasodilation Vasodilation PGI2->Vasodilation Inhibition_of_Aggregation Inhibition of Platelet Aggregation PGI2->Inhibition_of_Aggregation PLC PLC Gq->PLC IP3 IP3 PLC->IP3 cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC PKC Activation DAG->PKC Platelet_Aggregation Platelet Aggregation Ca_Release->Platelet_Aggregation Vasoconstriction Vasoconstriction Ca_Release->Vasoconstriction PKC->Platelet_Aggregation Ozagrel_Sodium Ozagrel Sodium Ozagrel_Sodium->TXA2_Synthase Inhibits

Figure 1: Thromboxane A2 Signaling Pathway and Ozagrel Sodium's Point of Intervention.

Quantitative Data

The efficacy and pharmacokinetic profile of Ozagrel sodium have been characterized in various preclinical and clinical studies. A summary of key quantitative data is presented in the tables below.

Table 1: In Vitro Efficacy of Ozagrel Sodium
ParameterSpecies/SystemValueReference
IC₅₀ (TXA2 Synthase) Rabbit Platelets11 nM[5]
IC₅₀ (Platelet Aggregation) Human (Arachidonic Acid-induced)53.12 µM[5]
Inhibition of TXB₂ Human Plasma (at 100 µM)99.6%[5]
Emax (TX Synthase Inhibition) Rabbit94%[8]
IC₅₀ (TX Synthase Inhibition) Rabbit56.0 ng/mL[8]
Table 2: Preclinical Pharmacokinetics of Ozagrel Sodium
ParameterSpeciesRouteDoseTₘₐₓ (min)Bioavailability (%)Reference
Pharmacokinetics RabbitOral50 mg--[8]
RabbitRectal50 mg20100[8]
Metabolism RatIV37 mg/kg--[9]
Table 3: Clinical Efficacy of Ozagrel Sodium in Acute Ischemic Stroke (Meta-analysis)
OutcomeComparisonResult95% Confidence IntervalP-valueReference
Death Ozagrel vs. ControlRR = 0.670.11 to 4.040.67[10]
Neurological Impairment (MESSS) Ozagrel vs. ControlMD = -4.17-4.95 to -3.40<0.00001[10]

RR: Relative Risk; MD: Mean Difference; MESSS: Modified Edinburgh-Scandinavian Stroke Scale.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of this compound and similar compounds.

Thromboxane A2 Synthase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of Ozagrel sodium on TXA2 synthase, by measuring the production of Thromboxane B2 (TXB2), the stable metabolite of TXA2.

TXA2_Synthase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Prepare Platelet Microsomes Incubate_1 Pre-incubate Microsomes with Ozagrel or Vehicle Microsomes->Incubate_1 Ozagrel_Sol Prepare Ozagrel Sodium Working Solutions Ozagrel_Sol->Incubate_1 PGH2_Sol Prepare PGH₂ Substrate Solution Incubate_2 Initiate Reaction with PGH₂ PGH2_Sol->Incubate_2 Incubate_1->Incubate_2 Incubate_3 Incubate at 37°C Incubate_2->Incubate_3 Stop_Reaction Terminate Reaction (e.g., with acid) Incubate_3->Stop_Reaction ELISA Measure TXB₂ Levels by ELISA Stop_Reaction->ELISA Data_Analysis Calculate % Inhibition and IC₅₀ Value ELISA->Data_Analysis

Figure 2: Workflow for the in vitro TXA2 Synthase Inhibition Assay.

Methodology:

  • Preparation of Platelet Microsomes:

    • Obtain platelet-rich plasma (PRP) from whole blood by centrifugation.

    • Isolate platelets from PRP by further centrifugation.

    • Resuspend platelets in a suitable buffer and lyse them by sonication or freeze-thaw cycles.

    • Centrifuge the lysate at high speed to pellet the microsomal fraction, which contains TXA2 synthase.

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Inhibition Assay:

    • In a microplate, pre-incubate the platelet microsomes with varying concentrations of this compound or vehicle control for a specified time at 37°C.

    • Initiate the enzymatic reaction by adding the substrate, prostaglandin H2 (PGH2).

    • Allow the reaction to proceed for a defined period at 37°C.

    • Terminate the reaction by adding a stop solution (e.g., a strong acid).

  • Quantification of Thromboxane B2:

    • Measure the concentration of the stable TXA2 metabolite, TXB2, in each well using a commercially available ELISA kit, following the manufacturer's instructions.[3][5]

  • Data Analysis:

    • Calculate the percentage of inhibition of TXA2 synthase activity for each concentration of Ozagrel sodium compared to the vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of Ozagrel sodium on platelet aggregation induced by an agonist like arachidonic acid.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Whole_Blood Collect Whole Blood (Sodium Citrate) PRP_PPP Prepare Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP) by Centrifugation Whole_Blood->PRP_PPP Preincubation Pre-incubate PRP with Ozagrel Sodium or Vehicle PRP_PPP->Preincubation LTA Perform Light Transmission Aggregometry (LTA) Preincubation->LTA Add_Agonist Add Agonist (e.g., Arachidonic Acid) LTA->Add_Agonist Record_Aggregation Record Light Transmission over Time Add_Agonist->Record_Aggregation Analyze_Curves Analyze Aggregation Curves Record_Aggregation->Analyze_Curves Calculate_Inhibition Calculate % Inhibition and IC₅₀ Value Analyze_Curves->Calculate_Inhibition

Figure 3: Workflow for the Platelet Aggregation Assay using LTA.

Methodology:

  • Preparation of Platelet-Rich and Platelet-Poor Plasma:

    • Collect venous blood into tubes containing 3.2% or 3.8% sodium citrate (B86180) as an anticoagulant.

    • Prepare PRP by centrifuging the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes. The PPP is used to set the 100% aggregation baseline.

  • Light Transmission Aggregometry:

    • Adjust the platelet count in the PRP if necessary.

    • Pre-warm the PRP samples to 37°C.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the PRP to the aggregometer cuvettes with a stir bar.

    • Add varying concentrations of this compound or vehicle to the PRP and incubate for a short period.

    • Initiate platelet aggregation by adding an agonist, such as arachidonic acid.

    • Record the change in light transmission for a set period.

  • Data Analysis:

    • The extent of platelet aggregation is quantified as the maximum percentage change in light transmission.

    • Calculate the percentage of inhibition of platelet aggregation for each Ozagrel sodium concentration.

    • Determine the IC₅₀ value as described for the TXA2 synthase assay.

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO)

The MCAO model in rodents is a widely used preclinical model of ischemic stroke to evaluate the neuroprotective effects of therapeutic agents like Ozagrel sodium.

MCAO_Workflow cluster_surgery Surgical Procedure cluster_treatment_reperfusion Treatment and Reperfusion cluster_evaluation Evaluation Anesthesia Anesthetize Animal Incision Midline Neck Incision Anesthesia->Incision Isolate_Arteries Isolate Common, Internal, and External Carotid Arteries Incision->Isolate_Arteries Insert_Filament Insert Filament into Internal Carotid Artery to Occlude Middle Cerebral Artery Isolate_Arteries->Insert_Filament Administer_Ozagrel Administer Ozagrel Sodium or Vehicle (i.v. or i.p.) Insert_Filament->Administer_Ozagrel Reperfusion Withdraw Filament for Reperfusion (optional) Administer_Ozagrel->Reperfusion Neurological_Scoring Assess Neurological Deficits Reperfusion->Neurological_Scoring 24-48h post-MCAO Infarct_Volume Measure Infarct Volume (e.g., TTC Staining) Neurological_Scoring->Infarct_Volume

Figure 4: Workflow for the Middle Cerebral Artery Occlusion (MCAO) Model.

Methodology:

  • Surgical Procedure:

    • Anesthetize the rodent (e.g., rat or mouse) using an appropriate anesthetic.

    • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and the CCA.

    • Insert a coated filament through the ECA stump into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Treatment and Reperfusion:

    • Administer this compound or vehicle at the desired dose and route (e.g., intravenous or intraperitoneal) at a specific time point relative to the MCAO procedure (before, during, or after).

    • For a transient MCAO model, withdraw the filament after a defined period (e.g., 60 or 90 minutes) to allow for reperfusion. For a permanent MCAO model, the filament is left in place.

  • Evaluation:

    • At a predetermined time point after MCAO (e.g., 24 or 48 hours), assess neurological deficits using a standardized scoring system.

    • Euthanize the animal and harvest the brain.

    • Determine the infarct volume by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and infarcted tissue remains unstained (white).

Therapeutic Applications and Clinical Significance

This compound is primarily indicated for the treatment and prevention of thrombotic disorders.[3] Its efficacy has been most extensively studied in the context of acute ischemic stroke.[10][11] Clinical studies and meta-analyses have shown that Ozagrel sodium can improve neurological outcomes in patients with acute ischemic stroke.[10]

Beyond stroke, the mechanism of action of Ozagrel sodium suggests potential therapeutic utility in other conditions characterized by excessive TXA2 production and platelet activation, such as:

  • Myocardial infarction

  • Peripheral artery disease

  • Vasospasm following subarachnoid hemorrhage[12]

Conclusion

This compound is a well-characterized, selective inhibitor of thromboxane A2 synthase with proven antithrombotic and vasodilatory properties. Its targeted mechanism of action offers a favorable therapeutic window for the management of ischemic and thrombotic diseases. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working in the field of antithrombotic therapy. Further investigation into the full therapeutic potential of Ozagrel sodium and the development of next-generation TXA2 synthase inhibitors are warranted.

References

(E/Z)-Ozagrel Sodium's Impact on Prostacyclin (PGI2) Levels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(E/Z)-Ozagrel sodium, a selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, plays a crucial role in modulating the balance of vasoactive and platelet-regulating eicosanoids. By selectively blocking the synthesis of the potent vasoconstrictor and platelet aggregator, TXA2, Ozagrel (B471) indirectly promotes the synthesis of prostacyclin (PGI2), a powerful vasodilator and inhibitor of platelet aggregation. This redirection of the arachidonic acid cascade towards PGI2 production is a key mechanism behind Ozagrel's therapeutic effects in conditions such as ischemic stroke. This technical guide provides an in-depth analysis of the effects of this compound on PGI2 levels, supported by quantitative data from preclinical studies, detailed experimental protocols for PGI2 measurement, and visualizations of the underlying signaling pathways.

Mechanism of Action: Shifting the Eicosanoid Balance

Ozagrel's primary mechanism of action is the selective and potent inhibition of thromboxane A2 synthase, the enzyme responsible for converting the prostaglandin (B15479496) endoperoxide (PGH2) to thromboxane A2 (TXA2). This inhibition leads to an accumulation of PGH2. The excess PGH2 is then available as a substrate for other enzymes in the arachidonic acid cascade, notably prostacyclin synthase, which converts PGH2 to prostacyclin (PGI2).[1] This metabolic "shunting" effectively rebalances the physiological effects away from the prothrombotic and vasoconstrictive actions of TXA2 and towards the antithrombotic and vasodilatory properties of PGI2.

dot graph "Arachidonic_Acid_Cascade" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12, label="Mechanism of Ozagrel Action", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#F1F3F4"]; TXA2_Synthase [label="Thromboxane A2 Synthase", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ozagrel [label="this compound", shape=box, style="filled,dashed", fillcolor="#FFFFFF", color="#EA4335"]; TXA2 [label="Thromboxane A2 (TXA2)\n(Vasoconstriction, Platelet Aggregation)", fillcolor="#FBBC05"]; Prostacyclin_Synthase [label="Prostacyclin Synthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PGI2 [label="Prostacyclin (PGI2)\n(Vasodilation, Inhibition of Platelet Aggregation)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Arachidonic_Acid -> PGH2 [label="Cyclooxygenase (COX)"]; PGH2 -> TXA2_Synthase; TXA2_Synthase -> TXA2; Ozagrel -> TXA2_Synthase [label="Inhibits", style=bold, color="#EA4335", arrowhead=tee]; PGH2 -> Prostacyclin_Synthase [label="Shunting of Pathway"]; Prostacyclin_Synthase -> PGI2; } Figure 1: Mechanism of Action of this compound.

Quantitative Effects on Prostacyclin (PGI2) Levels

Preclinical studies have demonstrated the capacity of Ozagrel to significantly increase the levels of PGI2, often measured via its stable metabolite, 6-keto-prostaglandin F1α (6-keto-PGF1α).

Table 1: Preclinical Data on the Effect of Ozagrel on 6-keto-PGF1α Levels

Model SystemDrug/TreatmentDosageMeasurementOutcomeReference
Conscious Cerebral Ischemia-Reperfusion Mouse ModelOzagrelNot Specified6-keto-PGF1α in brain tissueIncreased levels of 6-keto-PGF1α[2]

Note: Specific quantitative values were not provided in the abstract of the cited study.

Experimental Protocols

The quantification of PGI2 is typically achieved by measuring its stable, non-enzymatic hydration product, 6-keto-prostaglandin F1α (6-keto-PGF1α), due to the short half-life of PGI2 itself. The most common methods for this measurement are Enzyme-Linked Immunosorbent Assay (ELISA) and Enzyme Immunoassay (EIA).

Protocol for 6-keto-PGF1α Measurement in Rat Brain Tissue Homogenate (Adapted from ELISA Kit Manuals)

This protocol provides a general framework for the quantification of 6-keto-PGF1α in brain tissue, a key measurement in preclinical studies of Ozagrel's effects on cerebral ischemia.

1. Sample Preparation:

  • Euthanize the animal and rapidly excise the brain tissue of interest (e.g., hippocampus, cortex).

  • Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.

  • Homogenize the frozen tissue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) on ice.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant for analysis.

2. Enzyme Immunoassay (EIA) Procedure (Competitive Assay):

  • Standard Preparation: Prepare a serial dilution of the 6-keto-PGF1α standard provided in the EIA kit to generate a standard curve.

  • Plate Loading:

    • Add 100 µL of standard or sample to the appropriate wells of the antibody-pre-coated microplate.

    • Add 50 µL of the 6-keto-PGF1α-enzyme conjugate to each well (except the blank).

    • Add 50 µL of the specific antibody to each well (except the blank and non-specific binding wells).

  • Incubation: Cover the plate and incubate for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 37°C).

  • Washing: Aspirate the contents of the wells and wash the plate multiple times (e.g., 3-5 times) with the provided wash buffer.

  • Substrate Addition: Add 100 µL of the enzyme substrate solution to each well.

  • Incubation: Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C, protected from light.

  • Stopping the Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance of each well at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Calculation: Calculate the concentration of 6-keto-PGF1α in the samples by comparing their absorbance to the standard curve. The color intensity is inversely proportional to the concentration of 6-keto-PGF1α.

G cluster_0 Sample Preparation cluster_1 Enzyme Immunoassay (EIA) a Brain Tissue Excision b Homogenization a->b c Centrifugation b->c d Supernatant Collection c->d e Plate Loading (Standards & Samples) d->e f Incubation e->f g Washing f->g h Substrate Addition & Incubation g->h i Stop Reaction & Read Absorbance h->i j Data Analysis i->j

Signaling Pathway of Prostacyclin (PGI2)

Once synthesized and released, PGI2 exerts its effects by binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) located on the surface of platelets and vascular smooth muscle cells.

// Nodes PGI2 [label="Prostacyclin (PGI2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; IP_Receptor [label="IP Receptor (GPCR)", shape=ellipse, fillcolor="#F1F3F4"]; G_Protein [label="G Protein (Gs)", shape=ellipse, fillcolor="#F1F3F4"]; Adenylyl_Cyclase [label="Adenylyl Cyclase", shape=ellipse, fillcolor="#F1F3F4"]; ATP [label="ATP", shape=plaintext]; cAMP [label="cAMP", shape=diamond, fillcolor="#FBBC05"]; PKA [label="Protein Kinase A (PKA)", shape=ellipse, fillcolor="#F1F3F4"]; Vasodilation [label="Vasodilation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Inhibition_Platelet_Aggregation [label="Inhibition of\nPlatelet Aggregation", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges PGI2 -> IP_Receptor [label="Binds to"]; IP_Receptor -> G_Protein [label="Activates"]; G_Protein -> Adenylyl_Cyclase [label="Activates"]; Adenylyl_Cyclase -> cAMP [label="Converts ATP to"]; cAMP -> PKA [label="Activates"]; PKA -> Vasodilation [label="Leads to"]; PKA -> Inhibition_Platelet_Aggregation [label="Leads to"]; ATP -> Adenylyl_Cyclase [style=dashed]; } Figure 3: Simplified Signaling Pathway of Prostacyclin (PGI2).

Binding of PGI2 to the IP receptor activates the associated Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels. The physiological consequences of this signaling cascade are vasodilation of blood vessels and potent inhibition of platelet aggregation.

Conclusion

This compound effectively increases the levels of prostacyclin (PGI2) by inhibiting thromboxane A2 synthase and redirecting the arachidonic acid cascade. This mechanism underlies its therapeutic potential in cardiovascular and cerebrovascular diseases. Further quantitative studies are warranted to fully elucidate the dose-dependent effects of Ozagrel on PGI2 levels in various clinical settings. The experimental protocols and signaling pathway information provided in this guide serve as a valuable resource for researchers and drug development professionals working in this area.

References

Molecular Docking of (E/Z)-Ozagrel Sodium with Thromboxane Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the molecular docking of Ozagrel sodium, a selective thromboxane (B8750289) A2 synthase inhibitor, with its target enzyme. Ozagrel is clinically utilized for its antithrombotic properties, primarily in the management of ischemic stroke.[1] Its mechanism of action involves the inhibition of thromboxane A2 synthase, which in turn reduces platelet aggregation and vasoconstriction.[1][2][3] Understanding the molecular interactions between Ozagrel and thromboxane synthase is crucial for the rational design of more potent and specific inhibitors. This document details the computational methodologies, summarizes key interaction data, and outlines the signaling pathway context for such research. As the crystal structure of human thromboxane synthase is not yet available, studies have relied on comparative homology modeling to investigate these interactions.[4][5]

Introduction: Thromboxane Synthase and Ozagrel Sodium

Thromboxane A2 (TXA2) is a potent bioactive lipid mediator derived from arachidonic acid.[3] It plays a critical role in hemostasis by promoting platelet aggregation and vasoconstriction.[4][6] The synthesis of TXA2 from its precursor, prostaglandin (B15479496) H2 (PGH2), is catalyzed by the enzyme thromboxane A2 synthase (TXAS), a member of the cytochrome P450 family.[5] Dysregulation of TXA2 production is implicated in various cardiovascular and thrombotic diseases, making TXAS a significant therapeutic target.[2]

Ozagrel sodium is a selective inhibitor of thromboxane A2 synthase.[2] By blocking the action of this enzyme, Ozagrel effectively reduces the levels of TXA2, thereby mitigating its prothrombotic and vasoconstrictive effects.[1][7] This targeted action makes it a valuable agent in the prevention and treatment of conditions such as ischemic stroke.[1]

Thromboxane A2 Signaling Pathway and Ozagrel's Point of Intervention

The biosynthesis of thromboxane A2 begins with the release of arachidonic acid from membrane phospholipids. Arachidonic acid is then converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane synthase subsequently metabolizes PGH2 to thromboxane A2 (TXA2).[3] TXA2 then binds to its G-protein coupled receptors (TP receptors) on platelets and vascular smooth muscle cells, initiating a signaling cascade that leads to platelet activation and aggregation, as well as vasoconstriction.[4] Ozagrel intervenes in this pathway by directly inhibiting thromboxane synthase, thus preventing the formation of TXA2.[1][2][3]

Thromboxane_Signaling_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane_Phospholipids PLA2 PLA2 Arachidonic_Acid Arachidonic_Acid COX COX-1/2 PGH2 PGH2 TXAS Thromboxane Synthase TXA2 TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor binds to Platelet_Activation_Aggregation Platelet_Activation_Aggregation Vasoconstriction Vasoconstriction PLA2->Arachidonic_Acid COX->PGH2 TXAS->TXA2 TP_Receptor->Platelet_Activation_Aggregation TP_Receptor->Vasoconstriction Ozagrel Ozagrel Sodium Ozagrel->TXAS inhibits

Figure 1: Thromboxane A2 signaling pathway and the inhibitory action of Ozagrel.

Molecular Docking of Ozagrel with Thromboxane Synthase

Due to the absence of an experimentally determined crystal structure of human thromboxane synthase, computational approaches such as homology modeling and molecular docking are indispensable for studying ligand-protein interactions at the molecular level.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of Ozagrel with thromboxane synthase. It is important to note that the primary molecular docking study by Sathler et al. (2014) did not report a specific binding energy value. The IC50 values represent the concentration of Ozagrel required to inhibit 50% of the thromboxane synthase activity in different experimental setups.

ParameterValueSource
Binding Energy (kcal/mol) Not ReportedSathler et al., 2014
Interacting Residues Heme group (cation-π), Arg374 (hydrogen bond)Sathler et al., 2014
IC50 (Human Platelet Microsomes) 24 nMIUPHAR/BPS Guide to PHARMACOLOGY
IC50 (Human Platelet Rich Plasma) 1400 nMIUPHAR/BPS Guide to PHARMACOLOGY
Key Molecular Interactions

The molecular docking study by Sathler et al. (2014) revealed key interactions between Ozagrel and the active site of the modeled human thromboxane synthase.[5] The primary mode of interaction involves a cation-π interaction between the basic nitrogen atom of the imidazolyl group of Ozagrel and the iron atom of the enzyme's heme group.[4][5] Additionally, a hydrogen bond was observed between the carboxylate group of Ozagrel's side chain and the amino acid residue Arg374.[5] These interactions anchor the inhibitor within the active site, preventing the binding and conversion of the natural substrate, PGH2.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the molecular docking of Ozagrel with a homology model of thromboxane synthase, based on the study by Sathler et al. (2014) and general molecular docking practices.

Experimental Workflow

The overall workflow for a molecular docking study of an inhibitor with a homology-modeled protein is depicted below.

Experimental_Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking Homology_Modeling Homology Modeling of Thromboxane Synthase Model_Validation Model Validation (Ramachandran Plot, z-score) Homology_Modeling->Model_Validation Protein_PDBQT Preparation of Protein (add hydrogens, assign charges) Save as .pdbqt Model_Validation->Protein_PDBQT Grid_Box Grid Box Generation (define active site) Protein_PDBQT->Grid_Box Ligand_3D 3D Structure Generation of Ozagrel Geometry_Optimization Geometry Optimization Ligand_3D->Geometry_Optimization Ligand_PDBQT Preparation of Ligand (define torsions, assign charges) Save as .pdbqt Geometry_Optimization->Ligand_PDBQT Ligand_PDBQT->Grid_Box Docking_Simulation Docking Simulation (e.g., AutoDock 4.2) Grid_Box->Docking_Simulation Analysis Analysis of Results (binding energy, interactions) Docking_Simulation->Analysis

Figure 2: Experimental workflow for molecular docking with a homology model.
Homology Modeling and Validation of Thromboxane Synthase

  • Template Selection: A suitable template structure for homology modeling is identified through a BLAST search against the Protein Data Bank (PDB). For thromboxane synthase, a cytochrome P450 enzyme is typically used as a template.

  • Model Building: A 3D model of human thromboxane synthase is generated using a comparative modeling program such as MODELLER.

  • Model Validation: The quality of the generated model is assessed using various tools:

    • Ramachandran Plot Analysis: To check the stereochemical quality of the protein backbone. A high percentage of residues in the most favored regions (typically >90%) indicates a good quality model.

    • Verify3D: To assess the compatibility of the 3D model with its own amino acid sequence.

    • ProSA (Protein Structure Analysis): To evaluate the overall quality of the model by calculating a z-score, which indicates the deviation of the model's energy from that of native proteins of similar size. The z-score for the model should be within the range of z-scores for native proteins.[5]

Ligand Preparation
  • 3D Structure Generation: The 3D structure of Ozagrel is built using a molecular modeling software (e.g., Spartan '10).

  • Geometry Optimization: The geometry of the ligand is optimized using a suitable force field (e.g., Merck Molecular Force Field) followed by a higher-level quantum mechanical method (e.g., Hartree-Fock with a 6-311G* basis set) to obtain a low-energy conformation.[5]

  • Preparation for Docking: The optimized ligand structure is prepared for docking using software like AutoDockTools. This involves:

    • Adding polar hydrogens.

    • Assigning partial charges (e.g., Gasteiger charges).

    • Defining the rotatable bonds (torsions).

    • Saving the final structure in the PDBQT file format.

Protein Preparation
  • Input Structure: The validated homology model of thromboxane synthase is loaded into a molecular modeling environment (e.g., AutoDockTools).

  • Preparation Steps:

    • Removal of any water molecules and co-factors not relevant to the docking study (the heme group is retained as it is crucial for the interaction).

    • Addition of polar hydrogen atoms.

    • Assignment of partial charges.

    • The protein is typically treated as a rigid structure in the docking simulation.

    • The prepared protein structure is saved in the PDBQT file format.

Molecular Docking Simulation
  • Grid Box Generation: A 3D grid box is defined around the active site of the thromboxane synthase model. The size and center of the grid box are chosen to encompass the entire binding pocket where the natural substrate, PGH2, would bind. In the study by Sathler et al. (2014), a grid box of 65 x 65 x 65 Å with a spacing of 0.375 Å was used.[5]

  • Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses. The Lamarckian Genetic Algorithm is a commonly used algorithm in AutoDock.[5]

  • Docking Simulation: The docking simulation is performed using software such as AutoDock 4.2. A specified number of docking runs are typically performed to ensure a thorough search of the conformational space.

  • Analysis of Results: The results of the docking simulation are analyzed to identify the most favorable binding pose of Ozagrel. This is typically the pose with the lowest binding energy. The interactions between the ligand and the protein in this pose are then visualized and analyzed to understand the molecular basis of the inhibition.

Conclusion

The molecular docking of Ozagrel sodium with a homology model of human thromboxane synthase provides valuable insights into the mechanism of inhibition at the atomic level. The key interactions identified, namely the cation-π interaction with the heme group and the hydrogen bond with Arg374, are consistent with the known structure-activity relationships of imidazole-based thromboxane synthase inhibitors. While a specific binding energy from the primary docking study is not available in the literature, the qualitative interaction data, in conjunction with experimental IC50 values, strongly supports the proposed binding mode. This technical guide provides a comprehensive framework for researchers and drug development professionals to understand and replicate such computational studies, which are crucial for the development of novel and improved antithrombotic agents targeting thromboxane synthase.

References

(E/Z)-Ozagrel Sodium in the Arachidonic Acid Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-Ozagrel sodium is a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, a critical enzyme in the arachidonic acid cascade. By blocking the production of the pro-aggregatory and vasoconstrictive agent TXA2, Ozagrel sodium effectively modulates platelet aggregation and vascular tone. This targeted mechanism of action also leads to the redirection of the precursor prostaglandin (B15479496) H2 (PGH2) towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation. This dual effect makes Ozagrel sodium a compound of significant interest for therapeutic applications in thromboembolic diseases, such as ischemic stroke. This technical guide provides an in-depth overview of the role of this compound within the arachidonic acid cascade, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to the Arachidonic Acid Cascade

Arachidonic acid, a polyunsaturated fatty acid typically stored in membrane phospholipids, is the precursor to a diverse group of bioactive lipid mediators known as eicosanoids.[1] The release of arachidonic acid by phospholipases initiates the cascade, which proceeds down two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[1][2]

The COX pathway, the focus of this guide, converts arachidonic acid into the unstable endoperoxide intermediate, prostaglandin H2 (PGH2).[3] PGH2 serves as a crucial substrate for various synthases that produce different prostanoids, including prostaglandins, prostacyclin, and thromboxanes.[1][4] These molecules play pivotal roles in numerous physiological and pathological processes, including inflammation, hemostasis, and the regulation of vascular tone.[2][4]

Mechanism of Action of this compound

Ozagrel sodium is a selective inhibitor of thromboxane A2 (TXA2) synthase.[5][6] This enzyme is responsible for the conversion of PGH2 to TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[5][7] By inhibiting TXA2 synthase, Ozagrel sodium directly reduces the production of TXA2.[6]

A key consequence of this inhibition is the accumulation of the substrate PGH2.[8] This accumulated PGH2 can then be utilized by other enzymes, most notably prostacyclin synthase, leading to an increased production of prostacyclin (PGI2).[9][10][11] PGI2 has biological effects that are largely opposite to those of TXA2; it is a powerful vasodilator and an effective inhibitor of platelet aggregation.[8] This redirection of the arachidonic acid metabolic pathway contributes significantly to the overall therapeutic effect of Ozagrel sodium.

Quantitative Data Summary

The efficacy of Ozagrel sodium has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data related to its inhibitory activity and pharmacological effects.

Table 1: Inhibitory Activity of Ozagrel Sodium

ParameterValueSpecies/SystemReference
IC50 (TXA2 Synthase) 11 nM-[10]
IC50 (Platelet Aggregation) 53.12 µM (Arachidonic Acid Induced)-[10]
Inhibition of Plasma TXB2 99.6% at 100 µM-[10]
IC50 (Thromboxane Synthetase) 56.0 ng/mLRabbit[12]
Emax (Thromboxane Synthetase Inhibition) 94%Rabbit[12]

Table 2: Pharmacokinetic Properties of Ozagrel (in Rabbits)

ParameterValueAdministration RouteReference
Tmax 20 minRectal[12]
Bioavailability 100%Rectal[12]

Signaling Pathways and Experimental Workflows

Arachidonic Acid Cascade and the Action of Ozagrel Sodium

The following diagram illustrates the key steps of the arachidonic acid cascade, highlighting the point of intervention for Ozagrel sodium and the subsequent redirection of prostaglandin synthesis.

Arachidonic_Acid_Cascade Arachidonic Acid Cascade and Ozagrel's Mechanism of Action Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX Cyclooxygenase (COX-1/2) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase Other_Prostaglandins Other Prostaglandins PGH2->Other_Prostaglandins TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasodilation Vasodilation PGI2->Vasodilation Inhibit_Platelet_Aggregation Inhibition of Platelet Aggregation PGI2->Inhibit_Platelet_Aggregation Ozagrel Ozagrel Sodium Ozagrel->TXA2_Synthase Inhibits

Arachidonic Acid Cascade and Ozagrel's Mechanism of Action
Experimental Workflow for Determining IC50 of Ozagrel Sodium

The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of Ozagrel sodium on thromboxane A2 synthase.

IC50_Workflow Workflow for IC50 Determination of a Thromboxane A2 Synthase Inhibitor cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Enzyme Prepare Thromboxane A2 Synthase Solution Incubate Incubate Enzyme with Ozagrel or Vehicle Prepare_Enzyme->Incubate Prepare_Substrate Prepare PGH2 Substrate Solution Prepare_Inhibitor Prepare Serial Dilutions of Ozagrel Sodium Prepare_Inhibitor->Incubate Add_Substrate Initiate Reaction by Adding PGH2 Incubate->Add_Substrate Stop_Reaction Stop Reaction after a Defined Time Add_Substrate->Stop_Reaction Measure_TXB2 Quantify TXB2 Production (e.g., by ELISA or LC-MS/MS) Stop_Reaction->Measure_TXB2 Plot_Data Plot % Inhibition vs. Log[Ozagrel] Measure_TXB2->Plot_Data Calculate_IC50 Calculate IC50 from Dose-Response Curve Plot_Data->Calculate_IC50

Workflow for IC50 Determination

Detailed Experimental Protocols

Measurement of Thromboxane B2 (TXB2) by ELISA

This protocol provides a general outline for the quantitative determination of TXB2, the stable metabolite of TXA2, in biological fluids using a competitive ELISA kit.

Principle: This assay is based on the competition between TXB2 in the sample and a fixed amount of HRP-labeled TXB2 for a limited number of binding sites on a microplate coated with a TXB2-specific antibody. The amount of HRP bound to the plate is inversely proportional to the concentration of TXB2 in the sample.

Materials:

  • TXB2 ELISA Kit (containing pre-coated microplate, TXB2 standard, HRP-conjugated TXB2, wash buffer, substrate solution, and stop solution)

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and pipette tips

  • Deionized water

  • Biological sample (e.g., plasma, serum, cell culture supernatant)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. This typically involves diluting wash buffers and preparing a standard curve by serially diluting the provided TXB2 standard.

  • Sample Preparation: Collect and process biological samples as required. This may involve centrifugation to obtain plasma or serum. Dilute samples as necessary to fall within the range of the standard curve.

  • Assay: a. Add standards and samples to the appropriate wells of the microplate. b. Add the HRP-conjugated TXB2 to each well. c. Incubate the plate for the time and temperature specified in the kit protocol (e.g., 1-2 hours at room temperature) to allow for competitive binding. d. Wash the plate multiple times with the wash buffer to remove unbound reagents. e. Add the substrate solution to each well and incubate for a specified time (e.g., 15-30 minutes) to allow for color development. f. Add the stop solution to each well to terminate the reaction.

  • Data Analysis: a. Read the absorbance of each well at 450 nm using a microplate reader. b. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. c. Determine the concentration of TXB2 in the samples by interpolating their absorbance values on the standard curve.[13]

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes a method to assess the effect of Ozagrel sodium on platelet aggregation induced by arachidonic acid.

Principle: Platelet-rich plasma (PRP) is a suspension of platelets in plasma. When an aggregating agent is added, platelets clump together, increasing light transmission through the sample. An aggregometer measures this change in light transmission over time.

Materials:

  • Aggregometer

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Arachidonic acid solution (agonist)

  • Ozagrel sodium solutions of varying concentrations

  • Pipettes and cuvettes with stir bars

Procedure:

  • Sample Preparation: a. Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate). b. Prepare PRP by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes. c. Prepare PPP by centrifuging the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15-20 minutes.

  • Aggregometer Setup: a. Set the aggregometer to 0% aggregation with PRP and 100% aggregation with PPP.

  • Assay: a. Pipette a defined volume of PRP into a cuvette with a stir bar and place it in the aggregometer. b. Add a specific concentration of Ozagrel sodium or vehicle (control) to the PRP and incubate for a short period. c. Add the arachidonic acid agonist to initiate platelet aggregation. d. Record the aggregation curve for a set period (e.g., 5-10 minutes).

  • Data Analysis: a. Determine the maximum percentage of aggregation for each concentration of Ozagrel sodium. b. Plot the percentage of inhibition of aggregation against the concentration of Ozagrel sodium to determine the IC50.[14]

Quantitative Analysis of Prostaglandins and Thromboxanes by LC-MS/MS

This protocol provides a general overview of a highly sensitive and specific method for the simultaneous quantification of multiple arachidonic acid metabolites.

Principle: Liquid chromatography (LC) separates the different metabolites in a sample based on their physicochemical properties. The separated compounds are then introduced into a tandem mass spectrometer (MS/MS) for detection and quantification based on their unique mass-to-charge ratios and fragmentation patterns.

Materials:

  • LC-MS/MS system

  • Analytical standards for each metabolite to be quantified

  • Internal standards (deuterated analogs of the analytes)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • Solvents for LC mobile phase and sample extraction

Procedure:

  • Sample Preparation: a. Spike the biological sample with internal standards. b. Perform a sample cleanup and concentration step, typically using SPE, to remove interfering substances and enrich the analytes of interest. c. Evaporate the solvent and reconstitute the sample in the initial mobile phase.

  • LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. b. Separate the metabolites using an appropriate LC column and gradient elution. c. Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.

  • Data Analysis: a. Generate calibration curves for each analyte using the analytical standards. b. Quantify the concentration of each metabolite in the sample by comparing its peak area to that of the internal standard and the calibration curve.[5][15]

Conclusion

This compound's targeted inhibition of thromboxane A2 synthase within the arachidonic acid cascade provides a clear mechanism for its anti-thrombotic effects. The resulting decrease in TXA2 and increase in PGI2 levels favorably shifts the hemostatic balance, reducing platelet aggregation and promoting vasodilation. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Ozagrel sodium and similar compounds. The provided visualizations of the signaling pathway and experimental workflows serve as valuable tools for understanding the complex interplay of these lipid mediators and the methodologies used to study them.

References

(E/Z)-Ozagrel Sodium for Ischemic Stroke Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is pathologically characterized by thromboembolic events and platelet aggregation. (E/Z)-Ozagrel sodium, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, represents a targeted therapeutic agent investigated for its potential in treating acute ischemic stroke. By inhibiting the synthesis of TXA2, a potent vasoconstrictor and platelet aggregator, Ozagrel (B471) modulates the arachidonic acid cascade, leading to reduced thrombosis and improved cerebral microcirculation. This technical guide provides an in-depth overview of Ozagrel sodium for researchers, scientists, and drug development professionals. It consolidates key findings from preclinical and clinical studies, details experimental protocols, and presents quantitative data in a structured format to facilitate analysis and future research endeavors.

Introduction

In the acute phase of ischemic stroke, platelet activation plays a critical role in the pathophysiology, releasing neurotoxic and thrombogenic eicosanoids that can exacerbate brain damage by reducing cerebral blood flow.[1][2] One of the key molecules in this process is Thromboxane A2 (TXA2). Ozagrel sodium is a drug that specifically targets the synthesis of TXA2.[3][4] Its primary indications include the treatment of ischemic stroke and other thrombotic disorders.[3] By selectively inhibiting TXA2 synthase, Ozagrel aims to decrease platelet aggregation, prevent vasoconstriction, and ultimately reduce the neurological impairment and infarct volume associated with ischemic stroke.[1][5][6]

Mechanism of Action

Ozagrel sodium's therapeutic effect is rooted in its selective inhibition of the enzyme thromboxane A2 synthase.[3] This intervention occurs within the arachidonic acid metabolic cascade.

  • 2.1 Inhibition of Thromboxane A2 Synthase: Following ischemic injury, arachidonic acid is converted into prostaglandin (B15479496) H2 (PGH2). TXA2 synthase then metabolizes PGH2 into TXA2. Ozagrel directly inhibits this enzymatic step, significantly reducing the production of TXA2.[3][5]

  • 2.2 Effects on Platelet Aggregation and Vasoconstriction: TXA2 is a powerful mediator of platelet aggregation and a potent vasoconstrictor.[4] By lowering TXA2 levels, Ozagrel effectively suppresses these actions, which are central to the formation and propagation of occlusive thrombi in cerebral arteries.[6][7]

  • 2.3 Shunting towards Prostacyclin (PGI2) Production: The inhibition of TXA2 synthase leads to an accumulation of its substrate, PGH2. This excess PGH2 can be redirected and utilized by prostacyclin synthase, an enzyme present in the vascular endothelium, to increase the production of prostacyclin (PGI2).[5] PGI2 has opposing effects to TXA2; it is a vasodilator and a potent inhibitor of platelet aggregation.[5][8] This shunting of the pathway enhances the overall antithrombotic and vasodilatory effect of the drug.

Ozagrel_Signaling_Pathway Figure 1: Ozagrel's Mechanism of Action in the Arachidonic Acid Cascade cluster_0 cluster_1 Thromboxane Pathway cluster_2 Prostacyclin Pathway (Upregulated) Arachidonic Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic Acid->PGH2 COX Enzyme TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase Pathway Shunting TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Effects1 Platelet Aggregation Vasoconstriction TXA2->Effects1 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Effects2 Inhibition of Platelet Aggregation Vasodilation PGI2->Effects2 Ozagrel Ozagrel Sodium Ozagrel->TXA2_Synthase Inhibition Experimental_Workflow Figure 2: General Experimental Workflow for Preclinical MCAO Studies start Animal Model Selection (e.g., Sprague-Dawley Rat) mcao Middle Cerebral Artery Occlusion (MCAO) (e.g., Suture-induced for 2h) start->mcao grouping Randomization into Groups (Control vs. Ozagrel) mcao->grouping treatment Drug Administration (e.g., Ozagrel 3 mg/kg IV) grouping->treatment Treatment Group reperfusion Reperfusion (Removal of Suture) grouping->reperfusion Control Group treatment->reperfusion assessment Outcome Assessment (at 24h) reperfusion->assessment endpoints Neurological Scoring Infarct Volume Analysis Biomarker Measurement assessment->endpoints Logical_Relationship Figure 3: Therapeutic Logic of Ozagrel in Ischemic Stroke Stroke Ischemic Stroke Event Activation Platelet Activation & Arachidonic Acid Cascade Stroke->Activation TXA2_Prod Thromboxane A2 (TXA2) Synthesis Activation->TXA2_Prod Pathology Vasoconstriction & Platelet Aggregation TXA2_Prod->Pathology Inhibition Inhibition of TXA2 Synthase TXA2_Prod->Inhibition Outcome1 Thrombus Formation & Reduced Cerebral Blood Flow Pathology->Outcome1 Ozagrel Ozagrel Sodium Administration Ozagrel->Inhibition PGI2_Inc Increased Prostacyclin (PGI2) Production Inhibition->PGI2_Inc Effect Vasodilation & Inhibited Platelet Aggregation Inhibition->Effect PGI2_Inc->Effect Outcome2 Improved Microcirculation & Reduced Neurological Deficit Effect->Outcome2

References

Unveiling the Anti-Inflammatory Potential of (E/Z)-Ozagrel Sodium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anti-inflammatory properties of (E/Z)-Ozagrel sodium, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor. By elucidating its mechanism of action, presenting key quantitative data, and detailing relevant experimental protocols, this document serves as a comprehensive resource for professionals in the field of drug discovery and development.

Core Mechanism of Action: Shifting the Prostanoid Balance

This compound exerts its anti-inflammatory effects primarily by inhibiting the enzyme thromboxane A2 synthase.[1][2][3] This targeted inhibition disrupts the arachidonic acid cascade, leading to a significant reduction in the production of thromboxane A2 (TXA2), a potent pro-inflammatory and vasoconstrictive mediator.[2][3][4] Concurrently, the precursor prostaglandin (B15479496) H2 (PGH2) is shunted towards the synthesis of prostacyclin (PGI2), a vasodilator with anti-inflammatory and anti-platelet aggregation properties.[1][4][5] This pivotal shift in the balance from the pro-inflammatory TXA2 to the anti-inflammatory PGI2 forms the cornerstone of Ozagrel's therapeutic potential.

Ozagrel_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Downstream Effects Arachidonic Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Inflammation Inflammation Vasoconstriction Platelet Aggregation TXA2->Inflammation Anti_Inflammation Anti-inflammation Vasodilation Inhibition of Platelet Aggregation PGI2->Anti_Inflammation Ozagrel This compound Ozagrel->TXA2_Synthase Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of Ozagrel

ParameterValueDescription
IC50 (TXA2 Synthase) 11 nMThe half maximal inhibitory concentration against thromboxane A2 synthase.[1][6]
IC50 (Platelet Aggregation) 53.12 μMThe half maximal inhibitory concentration against platelet aggregation induced by arachidonic acid.[1]

Table 2: In Vivo Efficacy of Ozagrel in Animal Models

Animal ModelDosageKey Findings
Rat Model of Vascular Dementia 10-20 mg/kg, p.o., daily for 21 daysSignificantly reduced cerebral levels of TNF-α and IL-6.[6]
Guinea Pig Model of Acute Lung Injury 80 mg/kg, i.v., single doseDecreased mRNA expression of monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8).[1][6]

Experimental Protocols

This section provides detailed methodologies for key experiments that can be employed to investigate the anti-inflammatory properties of this compound.

In Vivo Model: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.

Protocol:

  • Animal Selection: Male Wistar rats (150-200 g) are used.

  • Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into the following groups (n=6 per group):

    • Control group (vehicle)

    • Ozagrel sodium-treated groups (e.g., 10, 20, 40 mg/kg, p.o.)

    • Standard drug group (e.g., Indomethacin 10 mg/kg, p.o.)

  • Drug Administration: The respective treatments are administered orally 1 hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Carrageenan_Workflow A Animal Acclimatization (Wistar Rats) B Random Grouping (Control, Ozagrel, Standard) A->B C Oral Administration (Vehicle, Ozagrel, or Standard) B->C D Carrageenan Injection (Sub-plantar) C->D E Measure Paw Volume (Plethysmometer at 0, 1, 2, 3, 4h) D->E F Data Analysis (% Inhibition of Edema) E->F

Caption: Experimental workflow for the carrageenan-induced paw edema model.
In Vitro Assay: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This assay evaluates the ability of a compound to suppress the production of pro-inflammatory cytokines from immune cells.

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Cells are seeded in a 24-well plate at a density of 2 x 105 cells/well and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Ozagrel sodium (e.g., 1, 10, 100 µM) for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove cellular debris.

  • Cytokine Measurement: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine production is calculated for each Ozagrel concentration compared to the LPS-stimulated control.

Cytokine_Assay_Workflow A RAW 264.7 Cell Culture B Cell Seeding in 24-well Plate A->B C Pre-treatment with Ozagrel Sodium B->C D LPS Stimulation (1 µg/mL) C->D E Supernatant Collection D->E F ELISA for TNF-α and IL-6 E->F G Data Analysis (% Inhibition) F->G

Caption: Workflow for LPS-induced cytokine release assay in macrophages.

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily through the selective inhibition of thromboxane A2 synthase and the subsequent modulation of the prostanoid balance. The presented quantitative data and experimental protocols provide a solid foundation for further research and development of this compound as a potential therapeutic agent for inflammatory conditions. The detailed methodologies outlined in this guide are intended to facilitate the design and execution of future preclinical studies, ultimately contributing to a more comprehensive understanding of Ozagrel's full therapeutic potential.

References

(E/Z)-Ozagrel Sodium: An In-depth Technical Guide to Downstream Signaling Pathways in Platelets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E/Z)-Ozagrel sodium is a selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, an enzyme pivotal in the synthesis of the potent platelet agonist and vasoconstrictor, thromboxane A2. By selectively blocking this enzyme, Ozagrel sodium effectively curtails platelet aggregation and vasoconstriction, positioning it as a valuable therapeutic agent in the management of thrombotic disorders. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by Ozagrel sodium in platelets. It delves into the molecular mechanisms of action, presents quantitative data on its inhibitory effects, details relevant experimental protocols, and visualizes the intricate signaling cascades using Graphviz diagrams.

Introduction

Platelet activation and aggregation are critical physiological processes for hemostasis. However, their dysregulation can lead to pathological thrombus formation, underlying cardiovascular diseases such as myocardial infarction and stroke.[1] Arachidonic acid metabolism via the cyclooxygenase (COX) pathway in platelets leads to the production of prostaglandin (B15479496) H2 (PGH2), which is subsequently converted to thromboxane A2 (TXA2) by TXA2 synthase.[1] TXA2, a potent platelet agonist and vasoconstrictor, plays a central role in amplifying the thrombotic response.[2]

This compound is a pharmaceutical agent designed to specifically inhibit TXA2 synthase.[3] This targeted inhibition not only reduces the production of pro-aggregatory TXA2 but is also hypothesized to redirect the precursor PGH2 towards the synthesis of prostacyclin (PGI2) in endothelial cells, a potent inhibitor of platelet aggregation and a vasodilator.[4][5] This dual mechanism of action underscores the therapeutic potential of Ozagrel sodium in preventing and treating thromboembolic events.

Mechanism of Action and Downstream Signaling

The primary mechanism of action of Ozagrel sodium is the selective inhibition of thromboxane A2 synthase.[3] This leads to a cascade of downstream signaling events within the platelet, ultimately resulting in reduced platelet activation and aggregation.

Inhibition of Thromboxane A2 (TXA2) Synthesis

Ozagrel sodium directly binds to and inhibits the enzymatic activity of TXA2 synthase. This prevents the conversion of PGH2 to TXA2. The reduction in TXA2 levels has two major consequences:

  • Reduced TXA2 Receptor (TP) Activation: TXA2 normally binds to its G-protein coupled receptor (GPCR), the TP receptor, on the platelet surface. This binding activates Gαq and Gα12/13 proteins.

  • Inhibition of Downstream Signaling: By preventing TP receptor activation, Ozagrel sodium blocks the subsequent activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

Modulation of Intracellular Calcium (Ca2+) Levels

The inhibition of the PLC pathway by Ozagrel sodium leads to a significant reduction in the mobilization of intracellular calcium. IP3 typically binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored Ca2+ into the cytoplasm. A decrease in IP3 production therefore results in lower cytosolic Ca2+ concentrations. This is a critical inhibitory effect, as elevated intracellular Ca2+ is a key trigger for many aspects of platelet activation, including granule secretion and conformational changes in integrin αIIbβ3.

Shunting of PGH2 to Prostacyclin (PGI2) and Cyclic AMP (cAMP) Pathway

A significant consequence of TXA2 synthase inhibition is the potential for the substrate PGH2 to be shunted from platelets to adjacent endothelial cells.[4][5] In endothelial cells, PGH2 can be converted by prostacyclin synthase into prostacyclin (PGI2). PGI2 is a potent inhibitor of platelet aggregation that acts in a paracrine manner.

  • PGI2 Receptor (IP) Activation: PGI2 binds to its GPCR, the IP receptor, on the platelet surface.

  • Adenylyl Cyclase Activation and cAMP Production: The activated IP receptor stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[6]

  • Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets that inhibit platelet function.

Role of Cyclic GMP (cGMP)

While the primary downstream pathway of PGI2 involves cAMP, there is crosstalk between the cAMP and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathways in platelets. However, direct evidence for a significant modulation of cGMP levels by Ozagrel sodium is not well-established in the current literature.

VASP Phosphorylation

A key substrate of both PKA and PKG is the vasodilator-stimulated phosphoprotein (VASP). Phosphorylation of VASP is a well-established marker of the inhibition of platelet activation.[7] Increased cAMP levels resulting from the PGI2 pathway lead to the phosphorylation of VASP, which is associated with the inhibition of actin polymerization and integrin αIIbβ3 activation.

Quantitative Data

The following tables summarize the available quantitative data on the effects of Ozagrel sodium and related compounds.

Parameter Compound Value Assay Conditions Reference
IC50 for TXA2 Synthase Inhibition Ozagrel11 nMRabbit Platelets[1]
IC50 for Arachidonic Acid-induced Platelet Aggregation Ozagrel53.12 µMNot specified[1]
Inhibition of Plasma TXB2 Ozagrel (100 µM)99.6%Not specified[1]

Table 1: Inhibitory Concentrations of Ozagrel

Compound Agonist IC50 (µM) Reference
Ozagrel-Paeonol Codrug (POC)ADP>1000[8]
Ozagrel-Paeonol Codrug (POC)Arachidonic Acid692.40[8]
PNC1 (Ozagrel derivative)ADP485.00[8]
PNC1 (Ozagrel derivative)Arachidonic Acid52.46[8]

Table 2: Antiplatelet Aggregation Activity of Ozagrel Derivatives

Signaling Pathway and Experimental Workflow Diagrams

Ozagrel_Signaling_Pathway cluster_membrane Platelet Membrane cluster_cytosol Platelet Cytosol AA Arachidonic Acid COX COX-1 AA->COX PGH2 PGH2 COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase PGI2 PGI2 (from Endothelium) PGH2->PGI2 Shunting to Endothelium TXA2 TXA2 TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor PLC PLC TP_Receptor->PLC IP_Receptor IP Receptor PGI2->IP_Receptor AC Adenylyl Cyclase IP_Receptor->AC cAMP cAMP ↑ AC->cAMP Ozagrel Ozagrel Ozagrel->TXA2_Synthase PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca2+ Store (DTS) IP3->Ca_Store Platelet_Activation Platelet Activation (Granule Release, Aggregation) DAG->Platelet_Activation Ca_Cytosol [Ca2+]i ↑ Ca_Store->Ca_Cytosol Ca_Cytosol->Platelet_Activation PKA PKA cAMP->PKA PKA->Ca_Cytosol VASP VASP PKA->VASP pVASP p-VASP VASP->pVASP Inhibition_Activation Inhibition of Platelet Activation pVASP->Inhibition_Activation

Figure 1: Downstream signaling pathway of Ozagrel sodium in platelets.

Experimental_Workflow cluster_sample Sample Preparation cluster_assays Experimental Assays cluster_data Data Analysis Blood Whole Blood Collection (Sodium Citrate) PRP Platelet-Rich Plasma (PRP) Preparation (Centrifugation) Blood->PRP Washed_Platelets Washed Platelet Preparation (Optional) PRP->Washed_Platelets Aggregation Platelet Aggregometry PRP->Aggregation Calcium Intracellular Ca2+ Measurement (Fura-2 AM) Washed_Platelets->Calcium Western Western Blot (VASP Phosphorylation) Washed_Platelets->Western ELISA cAMP/cGMP ELISA Washed_Platelets->ELISA Aggregation_Data IC50 Calculation for Aggregation Inhibition Aggregation->Aggregation_Data Calcium_Data Quantification of [Ca2+]i changes Calcium->Calcium_Data Western_Data Densitometric Analysis of p-VASP/VASP ratio Western->Western_Data ELISA_Data Quantification of cAMP/cGMP levels ELISA->ELISA_Data

Figure 2: General experimental workflow for studying Ozagrel's effects.

Experimental Protocols

Platelet Aggregation Assay (Light Transmission Aggregometry)

Objective: To measure the inhibitory effect of Ozagrel sodium on platelet aggregation induced by various agonists.

Materials:

  • Whole blood from healthy, consenting donors (no antiplatelet medication for at least two weeks).

  • 3.2% or 3.8% sodium citrate (B86180) anticoagulant tubes.

  • Light Transmission Aggregometer.

  • Agonists: Arachidonic Acid (AA), ADP, Collagen.

  • Ozagrel sodium stock solution.

  • Platelet-Poor Plasma (PPP) for blanking.

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP): a. Collect whole blood into sodium citrate tubes. b. Centrifuge at 200 x g for 15-20 minutes at room temperature to obtain PRP. c. Carefully transfer the supernatant (PRP) to a new tube.

  • Preparation of Platelet-Poor Plasma (PPP): a. Centrifuge the remaining blood at 2000 x g for 10-15 minutes to obtain PPP.

  • Platelet Count Adjustment: a. Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP if necessary.

  • Aggregation Measurement: a. Pipette PRP into aggregometer cuvettes with stir bars. b. Place a cuvette with PPP in the reference well to set 100% light transmission. c. Place a cuvette with PRP in the sample well to set 0% light transmission. d. Add various concentrations of Ozagrel sodium or vehicle control to the PRP in the sample cuvette. e. Incubate for a specified time (e.g., 1-5 minutes) at 37°C with stirring. f. Add the platelet agonist (e.g., Arachidonic Acid) to induce aggregation. g. Record the change in light transmission for 5-10 minutes.

  • Data Analysis: a. Calculate the percentage of aggregation inhibition for each Ozagrel sodium concentration. b. Determine the IC50 value by plotting the percentage of inhibition against the log of Ozagrel sodium concentration.

Measurement of Intracellular Calcium ([Ca2+]i) with Fura-2 AM

Objective: To quantify the effect of Ozagrel sodium on agonist-induced changes in intracellular calcium concentration in platelets.

Materials:

  • Washed platelets.

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye.

  • Tyrode's buffer.

  • Fluorescence plate reader or microscope with ratiometric imaging capabilities (excitation at 340 nm and 380 nm, emission at 510 nm).

  • Platelet agonists (e.g., Thrombin, U46619 - a TXA2 analog).

  • Ozagrel sodium stock solution.

Procedure:

  • Platelet Preparation and Dye Loading: a. Prepare washed platelets from PRP. b. Resuspend platelets in Tyrode's buffer. c. Add Fura-2 AM to a final concentration of 2-5 µM and incubate at 37°C for 30-60 minutes in the dark. d. Centrifuge the platelets to remove excess dye and resuspend in fresh Tyrode's buffer.

  • Calcium Measurement: a. Aliquot the Fura-2 AM-loaded platelets into a 96-well plate. b. Pre-incubate the platelets with various concentrations of Ozagrel sodium or vehicle control. c. Measure the baseline fluorescence ratio (F340/F380). d. Add a platelet agonist to stimulate the platelets. e. Record the change in fluorescence ratio over time.

  • Data Analysis: a. Calculate the change in intracellular calcium concentration based on the F340/F380 ratio. b. Compare the agonist-induced calcium response in the presence and absence of Ozagrel sodium.

Western Blot for VASP Phosphorylation

Objective: To assess the effect of Ozagrel sodium on the phosphorylation of VASP, an indicator of cAMP/cGMP signaling.

Materials:

  • Washed platelets.

  • Ozagrel sodium stock solution.

  • PGE1 (as a positive control for cAMP-mediated VASP phosphorylation).

  • Lysis buffer (containing protease and phosphatase inhibitors).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting apparatus.

  • Primary antibodies: anti-VASP, anti-phospho-VASP (Ser157 and/or Ser239).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Platelet Treatment: a. Prepare washed platelets and resuspend in a suitable buffer. b. Treat platelets with Ozagrel sodium, vehicle, or PGE1 for a specified time at 37°C.

  • Cell Lysis: a. Lyse the platelets by adding lysis buffer. b. Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST). d. Incubate the membrane with the primary antibody (anti-VASP or anti-phospho-VASP) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: a. Perform densitometric analysis of the protein bands. b. Calculate the ratio of phosphorylated VASP to total VASP to determine the extent of VASP phosphorylation.

Discussion and Future Directions

This compound is a well-characterized selective inhibitor of TXA2 synthase with clear antiplatelet effects. The primary downstream signaling pathway involves the reduction of TXA2-mediated intracellular calcium mobilization. Furthermore, the shunting of PGH2 to PGI2 production in the endothelium provides a complementary inhibitory mechanism through the elevation of platelet cAMP levels.

While the link between PGI2 and cAMP is firmly established, direct quantitative data on the effect of Ozagrel sodium on intracellular cAMP and cGMP concentrations in platelets is an area that warrants further investigation. Future studies employing sensitive techniques such as ELISA or mass spectrometry to directly measure cyclic nucleotide levels in Ozagrel-treated platelets would provide a more complete picture of its downstream signaling.

The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the nuanced effects of Ozagrel sodium and other TXA2 synthase inhibitors on platelet function. A deeper understanding of these signaling pathways will be instrumental in the development of novel and more effective anti-thrombotic therapies.

References

The Role of (E/Z)-Ozagrel Sodium in the Prevention of Cerebral Vasospasm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerebral vasospasm, a delayed and sustained narrowing of cerebral arteries, is a major cause of morbidity and mortality following aneurysmal subarachnoid hemorrhage (aSAH). The underlying pathophysiology is complex, with the arachidonic acid cascade and the production of potent vasoconstrictors like thromboxane (B8750289) A2 (TXA2) playing a pivotal role. (E/Z)-Ozagrel sodium, a selective thromboxane A2 synthase inhibitor, has emerged as a therapeutic agent aimed at mitigating this devastating complication. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical evidence, and experimental protocols related to the use of Ozagrel sodium in the prevention of cerebral vasospasm.

Introduction

Delayed cerebral ischemia (DCI) following aSAH is a significant clinical challenge, often leading to poor neurological outcomes. Cerebral vasospasm is a primary contributor to DCI.[1] The lysis of red blood cells in the subarachnoid space releases various vasoactive substances, leading to a cascade of events that culminates in arterial narrowing. One of the key pathways implicated in this process is the metabolic cascade of arachidonic acid, which results in the synthesis of prostaglandins (B1171923) and thromboxanes.

Thromboxane A2 is a powerful vasoconstrictor and promoter of platelet aggregation.[2] Ozagrel sodium selectively inhibits thromboxane A2 synthase, the enzyme responsible for the conversion of prostaglandin (B15479496) H2 to TXA2.[3] This inhibition is intended to reduce the vasoconstrictive effects of TXA2 and shift the balance towards the production of vasodilatory prostacyclins, thereby preventing or alleviating cerebral vasospasm.

Mechanism of Action and Signaling Pathway

Ozagrel sodium's primary mechanism of action is the selective inhibition of thromboxane A2 synthase.[3] This targeted inhibition has a dual therapeutic effect: it decreases the production of the potent vasoconstrictor and platelet aggregator, TXA2, and redirects the metabolic pathway of prostaglandin H2 towards the synthesis of prostacyclin (PGI2), a potent vasodilator and inhibitor of platelet aggregation.[2]

The following diagram illustrates the arachidonic acid cascade and the point of intervention for Ozagrel sodium.

Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberation COX Cyclooxygenase (COX) ArachidonicAcid->COX Conversion PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Ozagrel This compound Ozagrel->TXA2_Synthase Inhibition Vasoconstriction Vasoconstriction TXA2->Vasoconstriction PlateletAggregation Platelet Aggregation TXA2->PlateletAggregation PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Vasodilation Vasodilation PGI2->Vasodilation PlateletInhibition Inhibition of Platelet Aggregation PGI2->PlateletInhibition Patient Patient with Aneurysmal Subarachnoid Hemorrhage Inclusion Inclusion/Exclusion Criteria Patient->Inclusion Inclusion->Patient Not Eligible Randomization Randomization Inclusion->Randomization Eligible OzagrelGroup Treatment Group: This compound Randomization->OzagrelGroup ControlGroup Control Group: Placebo or Standard of Care Randomization->ControlGroup Treatment Treatment Administration (e.g., 14 days) OzagrelGroup->Treatment ControlGroup->Treatment Monitoring Clinical and Radiological Monitoring for Vasospasm Treatment->Monitoring PrimaryEndpoint Primary Endpoint Assessment: Incidence of Symptomatic Vasospasm Monitoring->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Assessment: - Angiographic Vasospasm - Delayed Cerebral Ischemia - Neurological Outcome (e.g., mRS) Monitoring->SecondaryEndpoints Analysis Statistical Analysis PrimaryEndpoint->Analysis SecondaryEndpoints->Analysis

References

Methodological & Application

Application Notes and Protocols: (E/Z)-Ozagrel Sodium In Vitro Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(E/Z)-Ozagrel sodium is a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2.[1][2] Thromboxane A2 is a powerful vasoconstrictor and promoter of platelet aggregation.[1][2] By inhibiting TXA2 synthesis, Ozagrel sodium effectively reduces platelet aggregation and exhibits vasodilatory effects, making it a compound of significant interest in the research and development of treatments for thrombotic diseases such as ischemic stroke.[1][2] This document provides a detailed protocol for assessing the in vitro efficacy of this compound on platelet aggregation using light transmission aggregometry (LTA) with various platelet agonists.

Mechanism of Action

Ozagrel sodium selectively inhibits the enzyme thromboxane A2 synthase. This inhibition prevents the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2). The reduction in TXA2 levels leads to decreased platelet aggregation and vasoconstriction. Furthermore, the unutilized PGH2 is redirected towards the synthesis of prostacyclin (PGI2) by endothelial cells, a potent vasodilator and inhibitor of platelet aggregation. This dual action contributes to the overall anti-platelet and antithrombotic effects of Ozagrel sodium.

cluster_membrane Cell Membrane cluster_platelet Platelet cluster_endothelium Endothelial Cell Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation (Vasoconstriction) TXA2->Platelet_Aggregation PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Inhibition_Aggregation Inhibition of Aggregation (Vasodilation) PGI2->Inhibition_Aggregation Ozagrel This compound Ozagrel->TXA2_Synthase Inhibits

Figure 1: Mechanism of Action of this compound.

Experimental Protocol: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the procedure for evaluating the inhibitory effect of this compound on platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), collagen, and arachidonic acid.

1. Materials and Reagents

  • This compound

  • Platelet agonists:

    • Adenosine diphosphate (ADP)

    • Collagen

    • Arachidonic Acid

  • Human whole blood (from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks)

  • 3.2% Sodium Citrate (B86180) anticoagulant

  • Saline solution (0.9% NaCl)

  • Bovine Serum Albumin (BSA)

  • Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP) preparation reagents

  • Light Transmission Aggregometer

  • Centrifuge

  • Pipettes and tips

  • Cuvettes for aggregometer

2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature.

  • Carefully aspirate the upper PRP layer and transfer it to a new tube.

  • To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 15 minutes.

  • Collect the supernatant (PPP) and store it at room temperature.

  • Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

3. Experimental Procedure

  • Preparation of this compound solutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., saline or DMSO) and make serial dilutions to achieve the desired final concentrations for the assay.

  • Assay Setup:

    • Pipette 450 µL of the adjusted PRP into aggregometer cuvettes.

    • Add 50 µL of the vehicle control or the desired concentration of this compound to the cuvettes.

    • Incubate the cuvettes at 37°C for 5 minutes with a stir bar.

  • Baseline Measurement: Place a cuvette containing PRP and vehicle into the aggregometer and set the baseline (0% aggregation). Use a cuvette with PPP to set the 100% aggregation mark.

  • Induction of Platelet Aggregation:

    • Add a specific concentration of the platelet agonist (ADP, collagen, or arachidonic acid) to the cuvette to initiate aggregation.

    • Record the change in light transmission for at least 5-10 minutes.

  • Data Analysis: The percentage of platelet aggregation is determined by the change in light transmission. The inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the vehicle control.

cluster_workflow Experimental Workflow Blood_Collection 1. Whole Blood Collection (3.2% Sodium Citrate) PRP_PPP_Prep 2. PRP & PPP Preparation (Centrifugation) Blood_Collection->PRP_PPP_Prep Platelet_Count 3. Platelet Count Adjustment (PRP + PPP) PRP_PPP_Prep->Platelet_Count Incubation 4. Incubation (PRP + Ozagrel/Vehicle at 37°C) Platelet_Count->Incubation Aggregation 5. Induction of Aggregation (Add Agonist: ADP, Collagen, or AA) Incubation->Aggregation Measurement 6. Measurement (Light Transmission Aggregometry) Aggregation->Measurement Data_Analysis 7. Data Analysis (% Inhibition) Measurement->Data_Analysis

Figure 2: In Vitro Platelet Aggregation Assay Workflow.

Data Presentation

The inhibitory effects of this compound on platelet aggregation induced by various agonists are summarized in the table below. The data represents the half-maximal inhibitory concentration (IC₅₀), which is the concentration of Ozagrel sodium required to inhibit the platelet aggregation response by 50%.

AgonistSpeciesIC₅₀ ValueReference
Arachidonic AcidHuman53.12 µM[1][2]
ADPRabbit0.36 mM[3]
ADPRabbit144.1 µM[3]
ADPRabbit2.85 mM[3]
Collagen-Data Not Available-

Note: The IC₅₀ values for ADP-induced platelet aggregation in rabbit platelets show variability across different studies. It is recommended that researchers establish their own dose-response curves to determine the precise IC₅₀ under their specific experimental conditions. While it is known that Ozagrel sodium inhibits collagen-induced platelet aggregation, specific IC₅₀ values were not available in the reviewed literature.[3]

Conclusion

This application note provides a comprehensive protocol for the in vitro evaluation of this compound's anti-platelet aggregation activity. The light transmission aggregometry assay is a robust method for determining the dose-dependent inhibitory effects of Ozagrel sodium on aggregation induced by key physiological agonists. The provided data and workflow will be valuable for researchers and professionals in drug discovery and development investigating the therapeutic potential of thromboxane A2 synthase inhibitors.

References

Application Notes and Protocols for Measuring Thromboxane B2 Levels Following (E/Z)-Ozagrel Sodium Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E/Z)-Ozagrel sodium is a selective and potent inhibitor of Thromboxane (B8750289) A2 (TXA2) synthase.[1][2] By blocking this key enzyme in the arachidonic acid cascade, Ozagrel sodium effectively reduces the production of TXA2, a potent mediator of platelet aggregation and vasoconstriction.[1][2] Consequently, this leads to a decrease in the levels of its stable, inactive metabolite, Thromboxane B2 (TXB2), which serves as a reliable biomarker for assessing the efficacy of TXA2 synthase inhibitors.[3] These application notes provide detailed protocols for the quantification of TXB2 in biological samples following treatment with this compound, along with data presentation and visualization of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound selectively inhibits the enzyme Thromboxane A2 synthase, which is responsible for the conversion of Prostaglandin H2 (PGH2) to Thromboxane A2 (TXA2). This inhibition leads to a significant reduction in TXA2 levels. Due to the short half-life of TXA2, its stable and biologically inactive metabolite, Thromboxane B2 (TXB2), is measured to assess the pharmacological activity of Ozagrel sodium. The precursor, PGH2, is subsequently shunted towards the synthesis of other prostanoids, such as Prostacyclin (PGI2), which has vasodilatory and anti-platelet aggregation properties, further contributing to the therapeutic effects of the drug.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effect of Ozagrel on TXA2 synthase activity and TXB2 production from various studies.

Table 1: In Vitro Inhibition of Thromboxane B2 Production by Ozagrel

CompoundConcentrationBiological MatrixAssay% Inhibition of TXB2Reference
Ozagrel100 µMPlasmaNot Specified99.6%[4]

Table 2: In Vitro and In Vivo Potency of Ozagrel in Inhibiting Thromboxane A2 Synthase

CompoundParameterSpeciesAdministration RoutePotencyReference
OzagrelIC50Not SpecifiedIn Vitro11 nM[4]
OzagrelID50 (TXA2 generation)RatOral0.3 mg/kg[5]
OzagrelED50 (TXA2 generation)RatIntravenous0.042 mg/kg[5]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound within the arachidonic acid cascade.

cluster_0 Arachidonic Acid Cascade cluster_1 Thromboxane Pathway cluster_2 Prostacyclin Pathway Arachidonic Acid Arachidonic Acid Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Cyclooxygenase (COX)->Prostaglandin H2 (PGH2) TXA2 Synthase TXA2 Synthase Prostaglandin H2 (PGH2)->TXA2 Synthase PGI2 Synthase PGI2 Synthase Prostaglandin H2 (PGH2)->PGI2 Synthase Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) TXA2 Synthase->Thromboxane A2 (TXA2) Thromboxane B2 (TXB2) Thromboxane B2 (TXB2) Thromboxane A2 (TXA2)->Thromboxane B2 (TXB2) Spontaneous hydrolysis Platelet Aggregation\nVasoconstriction Platelet Aggregation Vasoconstriction Thromboxane A2 (TXA2)->Platelet Aggregation\nVasoconstriction Stimulation Prostacyclin (PGI2) Prostacyclin (PGI2) PGI2 Synthase->Prostacyclin (PGI2) Inhibition of Platelet Aggregation\nVasodilation Inhibition of Platelet Aggregation Vasodilation Prostacyclin (PGI2)->Inhibition of Platelet Aggregation\nVasodilation Stimulation Ozagrel Sodium Ozagrel Sodium Ozagrel Sodium->TXA2 Synthase Inhibition

Caption: Ozagrel's mechanism of action.

Experimental Protocols

Protocol 1: Measurement of TXB2 in Plasma/Serum by ELISA

This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of TXB2.

Materials:

  • TXB2 ELISA Kit (commercially available)

  • Biological samples (plasma, serum) from control and Ozagrel-treated subjects

  • Microplate reader capable of measuring absorbance at 450 nm

  • Pipettes and tips

  • Wash buffer

  • Stop solution

Procedure:

  • Sample Preparation:

    • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA for plasma).

    • Centrifuge at 1000 x g for 15 minutes at 4°C to separate plasma.

    • For serum, allow blood to clot at room temperature for 30-60 minutes, then centrifuge as above.

    • Store plasma/serum samples at -80°C until analysis.

    • Prior to the assay, thaw samples on ice. Dilute samples as necessary with the assay buffer provided in the ELISA kit.

  • Assay Procedure (example based on a typical competitive ELISA):

    • Bring all reagents to room temperature.

    • Add 50 µL of standards and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Add 50 µL of HRP-conjugated TXB2 to each well.

    • Add 50 µL of the primary antibody solution to each well.

    • Incubate the plate for 2 hours at room temperature on a shaker.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.

    • Add 100 µL of stop solution to each well.

    • Read the absorbance at 450 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Use a four-parameter logistic curve fit to determine the concentration of TXB2 in the samples.

    • Multiply the calculated concentration by the dilution factor to obtain the final TXB2 concentration in the original sample.

Protocol 2: Measurement of TXB2 in Plasma/Serum by LC-MS/MS

This protocol provides a general workflow for the quantification of TXB2 using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

Materials:

  • LC-MS/MS system

  • Solid-phase extraction (SPE) cartridges

  • Internal standard (e.g., deuterated TXB2)

  • Acetonitrile (B52724), methanol (B129727), formic acid (LC-MS grade)

  • Vortex mixer and centrifuge

Procedure:

  • Sample Preparation (Solid-Phase Extraction):

    • To 1 mL of plasma or serum, add the internal standard.

    • Condition an SPE cartridge with methanol followed by water.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with a low-organic solvent to remove interferences.

    • Elute TXB2 with a high-organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column. A typical mobile phase could be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry Detection: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Monitor the specific precursor-to-product ion transitions for both TXB2 and its internal standard.

  • Data Analysis:

    • Quantify the peak areas for both TXB2 and the internal standard.

    • Calculate the ratio of the peak area of TXB2 to the peak area of the internal standard.

    • Generate a calibration curve using known concentrations of TXB2 standards.

    • Determine the concentration of TXB2 in the samples from the calibration curve.

Experimental Workflow

The following diagram outlines the general workflow for assessing the effect of this compound on TXB2 levels.

cluster_0 Experimental Design cluster_1 Sample Collection & Processing cluster_2 TXB2 Quantification cluster_3 Data Analysis Treatment Group Treatment Group Ozagrel Administration Ozagrel Administration Treatment Group->Ozagrel Administration Control Group Control Group Vehicle Administration Vehicle Administration Control Group->Vehicle Administration Blood Collection Blood Collection Ozagrel Administration->Blood Collection Vehicle Administration->Blood Collection Plasma/Serum Separation Plasma/Serum Separation Blood Collection->Plasma/Serum Separation Sample Storage (-80°C) Sample Storage (-80°C) Plasma/Serum Separation->Sample Storage (-80°C) ELISA ELISA Sample Storage (-80°C)->ELISA LC-MS/MS LC-MS/MS Sample Storage (-80°C)->LC-MS/MS Standard Curve Generation Standard Curve Generation ELISA->Standard Curve Generation LC-MS/MS->Standard Curve Generation TXB2 Concentration Calculation TXB2 Concentration Calculation Standard Curve Generation->TXB2 Concentration Calculation Statistical Analysis Statistical Analysis TXB2 Concentration Calculation->Statistical Analysis

Caption: Workflow for TXB2 measurement.

Logical Relationships in Data Interpretation

The following diagram illustrates the logical flow for interpreting the results from these experiments.

Ozagrel Treatment Ozagrel Treatment Inhibition of TXA2 Synthase Inhibition of TXA2 Synthase Ozagrel Treatment->Inhibition of TXA2 Synthase Decreased TXA2 Production Decreased TXA2 Production Inhibition of TXA2 Synthase->Decreased TXA2 Production Decreased TXB2 Levels Decreased TXB2 Levels Decreased TXA2 Production->Decreased TXB2 Levels Measurement of TXB2 (ELISA/LC-MS/MS) Measurement of TXB2 (ELISA/LC-MS/MS) Decreased TXB2 Levels->Measurement of TXB2 (ELISA/LC-MS/MS) Confirmation of Pharmacodynamic Effect Confirmation of Pharmacodynamic Effect Measurement of TXB2 (ELISA/LC-MS/MS)->Confirmation of Pharmacodynamic Effect

References

Application Notes and Protocols for (E/Z)-Ozagrel Sodium in In Vivo Rat Models of Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (E/Z)-Ozagrel sodium, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, in preclinical in vivo rat models of ischemic stroke. The following sections detail recommended dosages, experimental protocols for common stroke models, and the underlying signaling pathways.

Data Presentation: Ozagrel Sodium Dosage and Efficacy in Rat Stroke Models

The following table summarizes the quantitative data on this compound dosage and its effects in various rat models of cerebral ischemia.

Stroke ModelAdministration RouteDosageTiming of AdministrationKey FindingsReferences
Middle Cerebral Artery Occlusion (MCAO) Intravenous (IV)3 mg/kg30 minutes before MCAONeuroprotective effect, smaller infarct volume compared to control.[1][1]
Middle Cerebral Artery Occlusion (MCAO) Intravenous (IV)3 mg/kgAfter 2 hours of reperfusionReduced infarct volume and improved neurological score.[2][2]
Bilateral Common Carotid Artery Occlusion (BCCAO) Oral (p.o.)10-20 mg/kgOnce daily for 6-21 daysAttenuated endothelial dysfunction, oxidative stress, and neuroinflammation.
Microthrombosis Model Not Specified3 mg/kgNot SpecifiedSuppressive effects on neurological deficits.[3][3]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to mimic focal cerebral ischemia in rats. The intraluminal suture technique is a common approach.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • This compound

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • 4-0 nylon monofilament suture with a rounded tip

  • Surgical instruments (scissors, forceps, microvascular clips)

  • Heating pad to maintain body temperature

Protocol:

  • Animal Preparation: Anesthetize the rat and maintain anesthesia throughout the surgical procedure. Place the animal in a supine position on a heating pad to maintain body temperature at 37°C.

  • Surgical Procedure (Intraluminal Suture Method):

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Carefully dissect the arteries from the surrounding tissues.

    • Ligate the distal end of the ECA.

    • Place a temporary microvascular clip on the CCA and ICA.

    • Make a small incision in the ECA stump.

    • Introduce the 4-0 nylon monofilament suture through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation.

    • Remove the microvascular clips from the CCA and ICA to allow reperfusion after the desired occlusion period (e.g., 2 hours).

    • Close the incision with sutures.

  • Ozagrel Sodium Administration (Intravenous):

    • Preparation: Dissolve Ozagrel sodium in sterile saline to the desired concentration (e.g., for a 3 mg/kg dose in a 300g rat, dissolve 0.9 mg of Ozagrel sodium in a suitable volume for injection, typically 0.5-1 mL). A patent for an injectable form suggests dissolving Ozagrel tromethamine in water for injection and adjusting the pH to 7.5.

    • Administration Timing:

      • Pre-treatment: Administer the prepared Ozagrel sodium solution via the tail vein 30 minutes before inducing MCAO.[1]

      • Post-treatment: Administer the prepared Ozagrel sodium solution via the tail vein after 2 hours of MCAO-induced ischemia and subsequent reperfusion.[2]

  • Post-operative Care and Assessment:

    • Monitor the animal for recovery from anesthesia.

    • Assess neurological deficits at various time points (e.g., 24, 48, 72 hours) using a standardized scoring system (e.g., modified Neurological Severity Score - mNSS, Bederson score).

    • At the end of the experiment, euthanize the animal and perfuse the brain for infarct volume analysis using 2,3,5-triphenyltetrazolium chloride (TTC) staining.

Bilateral Common Carotid Artery Occlusion (BCCAO) Model

The BCCAO model induces chronic cerebral hypoperfusion.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-300g)

  • This compound

  • Vehicle for oral gavage (e.g., water, 0.5% carboxymethylcellulose)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • Oral gavage needles

Protocol:

  • Animal Preparation: Anesthetize the rat and maintain a sterile surgical field.

  • Surgical Procedure:

    • Make a midline cervical incision.

    • Isolate both common carotid arteries.

    • Permanently ligate both arteries with silk sutures.

    • Close the incision.

  • Ozagrel Sodium Administration (Oral Gavage):

    • Preparation: Prepare a suspension or solution of Ozagrel sodium in a suitable vehicle.

    • Administration: Administer the prepared Ozagrel sodium orally via gavage at a dosage of 10-20 mg/kg, once daily for the duration of the study (e.g., 6-21 days). Standard operating procedures for oral gavage in rats should be followed, ensuring the correct needle size and administration technique to avoid injury.

  • Post-operative Care and Assessment:

    • Monitor the animal's recovery and general health daily.

    • At the end of the treatment period, conduct behavioral tests to assess cognitive function (e.g., Morris water maze).

    • Euthanize the animal and collect brain tissue for histological and biochemical analysis to evaluate neuroinflammation and oxidative stress.

Mandatory Visualizations

Signaling Pathway of Ozagrel Sodium in Ischemic Stroke

Ozagrel_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase Prostacyclin_Synthase Prostacyclin Synthase PGH2->Prostacyclin_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Ozagrel Ozagrel Sodium Ozagrel->TXA2_Synthase Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation PGI2 Prostacyclin (PGI2) Prostacyclin_Synthase->PGI2 Vasodilation Vasodilation PGI2->Vasodilation Anti_Platelet_Aggregation Inhibition of Platelet Aggregation PGI2->Anti_Platelet_Aggregation Neuroprotection Neuroprotection Vasoconstriction->Neuroprotection Platelet_Aggregation->Neuroprotection Vasodilation->Neuroprotection Anti_Platelet_Aggregation->Neuroprotection

Caption: Ozagrel sodium inhibits Thromboxane A2 synthase, reducing vasoconstriction and platelet aggregation while promoting vasodilation, leading to neuroprotection.

Experimental Workflow for MCAO Rat Model

MCAO_Workflow Animal_Prep Animal Preparation (Anesthesia, Temperature Control) MCAO_Surgery MCAO Surgery (Intraluminal Suture) Animal_Prep->MCAO_Surgery Ozagrel_Admin Ozagrel Sodium Administration (e.g., 3 mg/kg, IV) MCAO_Surgery->Ozagrel_Admin Reperfusion Reperfusion (Suture Withdrawal) Ozagrel_Admin->Reperfusion Post_Op_Care Post-operative Care & Neurological Assessment Reperfusion->Post_Op_Care Euthanasia Euthanasia & Brain Collection Post_Op_Care->Euthanasia Infarct_Analysis Infarct Volume Analysis (TTC Staining) Euthanasia->Infarct_Analysis

Caption: Experimental workflow for investigating Ozagrel sodium's effects in a rat model of middle cerebral artery occlusion (MCAO).

References

Application Notes and Protocols: Investigating the Neuroprotective Effects of (E/Z)-Ozagrel Sodium Using PC12 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The PC12 cell line, derived from a rat pheochromocytoma, is a well-established and versatile in vitro model for neurobiological research.[1][2][3][4] Upon treatment with Nerve Growth Factor (NGF), these cells cease proliferation and differentiate into sympathetic neuron-like cells, exhibiting neurite outgrowth and expressing neuronal biomarkers.[1][2][5] This characteristic makes them an ideal system for studying neuronal differentiation, neurotoxicity, and for screening potential neuroprotective compounds.[1][2][6] PC12 cells are amenable to various insults that mimic neurodegenerative conditions, such as oxidative stress and apoptosis, which are key pathological features in diseases like Parkinson's and Alzheimer's disease.[4][6]

(E/Z)-Ozagrel sodium is a potent and selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor.[7][8][9] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, and its inhibition is a therapeutic strategy in ischemic stroke.[7][9][10] Beyond its antiplatelet effects, studies suggest that Ozagrel (B471) sodium possesses neuroprotective properties, potentially by improving cerebral blood flow, and reducing neuroinflammation and oxidative stress.[11][12][13]

This document provides detailed application notes and protocols for utilizing the PC12 cell model to investigate the neuroprotective effects of this compound against oxidative stress-induced neuronal injury.

Experimental Workflow

The overall experimental workflow for assessing the neuroprotective effects of this compound on PC12 cells is depicted below.

G cluster_setup Cell Culture and Differentiation cluster_treatment Treatment cluster_assays Assessment of Neuroprotection culture PC12 Cell Culture coat Coat Plates with Collagen culture->coat seed Seed PC12 Cells coat->seed differentiate Differentiate with NGF seed->differentiate pretreat Pre-treat with this compound differentiate->pretreat induce Induce Oxidative Stress (e.g., H2O2) pretreat->induce viability Cell Viability Assay (MTT) induce->viability ros ROS Measurement (DCFH-DA) induce->ros apoptosis Apoptosis Assay (Annexin V/PI) induce->apoptosis

Caption: Experimental workflow for studying the neuroprotective effects of this compound.

Materials and Methods

Cell Culture and Differentiation

Materials:

  • PC12 cell line (ATCC CRL-1721)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • Nerve Growth Factor (NGF)

  • Collagen Type I

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Coating Culture Vessels: To promote adherence and differentiation, culture vessels should be coated with Collagen Type I.[2] Dilute Collagen Type I to a final concentration of 50 µg/mL in sterile PBS and incubate the vessels for at least 1 hour at 37°C. Aspirate the collagen solution and allow the vessels to dry completely before use.

  • PC12 Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.[2] Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding and Differentiation: Seed the PC12 cells onto collagen-coated plates at a density of 1 x 10^5 cells/cm². To induce differentiation, replace the culture medium with a differentiation medium consisting of RPMI-1640, 1% HS, and 50-100 ng/mL NGF.[2][5] Culture the cells for 5-7 days, replacing the differentiation medium every 2-3 days, until neurite outgrowth is observed.[5]

Induction of Oxidative Stress and Treatment

Materials:

  • This compound

  • Hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+)

  • Serum-free RPMI-1640 medium

Protocol:

  • Pre-treatment with this compound: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to the desired final concentrations in serum-free RPMI-1640 medium. After differentiation, replace the medium with the this compound-containing medium and incubate for a predetermined time (e.g., 2-24 hours).

  • Induction of Oxidative Stress: To induce oxidative stress, expose the cells to a neurotoxin such as H₂O₂ or MPP+. The optimal concentration and duration of exposure should be determined empirically to achieve approximately 50% cell death in the control group. For example, treat cells with 100-200 µM H₂O₂ for 2-4 hours or with 500 µM MPP+ for 24 hours.[14][15][16]

Assessment of Neuroprotective Effects

Cell Viability Assay (MTT Assay)

Protocol:

  • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Aspirate the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Protocol:

  • Following treatment, wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader or flow cytometer.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Protocol:

  • After treatment, collect both adherent and floating cells.

  • Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[14][17]

  • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[14]

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison between different treatment groups.

Table 1: Effect of this compound on Cell Viability in H₂O₂-Treated PC12 Cells

Treatment GroupConcentrationCell Viability (%)
Control-100 ± 5.2
H₂O₂150 µM48 ± 3.9
This compound + H₂O₂10 µM62 ± 4.5
This compound + H₂O₂25 µM75 ± 5.1
This compound + H₂O₂50 µM88 ± 4.8

Table 2: Effect of this compound on Intracellular ROS Levels in H₂O₂-Treated PC12 Cells

Treatment GroupConcentrationRelative Fluorescence Units (RFU)
Control-100 ± 8.1
H₂O₂150 µM350 ± 25.6
This compound + H₂O₂10 µM280 ± 21.3
This compound + H₂O₂25 µM210 ± 18.9
This compound + H₂O₂50 µM150 ± 12.7

Table 3: Effect of this compound on Apoptosis in H₂O₂-Treated PC12 Cells

Treatment GroupConcentrationApoptotic Cells (%)
Control-5 ± 1.2
H₂O₂150 µM45 ± 3.8
This compound + H₂O₂10 µM35 ± 2.9
This compound + H₂O₂25 µM25 ± 2.1
This compound + H₂O₂50 µM15 ± 1.8

Proposed Neuroprotective Signaling Pathway

The neuroprotective effects of this compound are hypothesized to be mediated through the inhibition of oxidative stress and apoptosis signaling pathways.

G ozagrel This compound txa2s Thromboxane A2 Synthase ozagrel->txa2s ros Increased ROS ozagrel->ros Inhibition? txa2 Thromboxane A2 txa2s->txa2 oxidative_stress Oxidative Stress (e.g., H2O2) oxidative_stress->ros mt_dysfunction Mitochondrial Dysfunction ros->mt_dysfunction bax Bax mt_dysfunction->bax bcl2 Bcl-2 mt_dysfunction->bcl2 caspase Caspase Activation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Proposed signaling pathway for the neuroprotective effects of this compound.

Conclusion

The PC12 cell line provides a robust and reliable in vitro model to elucidate the neuroprotective mechanisms of this compound. The protocols outlined in this document offer a comprehensive framework for assessing its efficacy in mitigating oxidative stress-induced neuronal cell death. The results from these studies can provide valuable insights for the development of novel therapeutic strategies for neurodegenerative diseases.

References

Application Notes and Protocols for the Synthesis and Purification of (E/Z)-Ozagrel Sodium for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the synthesis and purification of (E/Z)-Ozagrel sodium, a potent and selective thromboxane (B8750289) A2 synthase inhibitor. The synthesis is based on a multi-step procedure starting from methyl p-toluate (B1214165), followed by purification using recrystallization and characterization by High-Performance Liquid Chromatography (HPLC) and spectroscopy. This document is intended to guide researchers in the laboratory-scale preparation of Ozagrel (B471) sodium for research and development purposes.

Introduction

Ozagrel is a selective inhibitor of thromboxane A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid cascade that leads to the production of TXA2.[1] By inhibiting TXA2 synthesis, Ozagrel effectively reduces platelet aggregation and vasoconstriction, making it a subject of interest in the research of thrombosis, cerebral vasospasm, and other circulatory diseases. For research applications, a reliable method for the synthesis and purification of Ozagrel sodium is essential to ensure the quality and reproducibility of experimental results.

Synthesis of this compound

The synthesis of this compound can be achieved through a three-step process, as outlined below. This protocol is adapted from established synthetic routes.[2]

2.1. Synthesis Workflow

SynthesisWorkflow A Methyl p-toluate B Methyl 4-(bromomethyl)cinnamate A->B Bromination C Methyl (E)-4-(imidazol-1-ylmethyl)cinnamate B->C Imidazole (B134444) Condensation D This compound C->D Hydrolysis & Salt Formation

Caption: Synthetic pathway for this compound.

2.2. Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 4-(bromomethyl)cinnamate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl p-toluate in a suitable solvent such as carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

  • Reflux the mixture under irradiation with a UV lamp for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide (B58015) byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude methyl 4-(bromomethyl)cinnamate.

Step 2: Synthesis of Methyl (E)-4-(imidazol-1-ylmethyl)cinnamate

  • Dissolve imidazole in a suitable solvent like anhydrous acetonitrile (B52724) in a round-bottom flask.

  • Add a base such as potassium carbonate and stir the suspension.

  • Add a solution of methyl 4-(bromomethyl)cinnamate in anhydrous acetonitrile dropwise to the imidazole suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield crude methyl (E)-4-(imidazol-1-ylmethyl)cinnamate.

Step 3: Synthesis of this compound

  • Dissolve the crude methyl (E)-4-(imidazol-1-ylmethyl)cinnamate in a mixture of ethanol (B145695) and water.

  • Add a stoichiometric amount of sodium hydroxide (B78521) solution (e.g., 1 M NaOH).

  • Stir the mixture at room temperature for 2-4 hours to facilitate hydrolysis of the ester.

  • Monitor the disappearance of the starting material by TLC.

  • After complete hydrolysis, the resulting solution contains this compound.

2.3. Quantitative Data: Synthesis

StepProductStarting MaterialReagentsSolventTypical Yield (%)Purity (%)Reference
1Methyl 4-(bromomethyl)cinnamateMethyl p-toluateNBS, Benzoyl PeroxideCarbon Tetrachloride70-80>95 (crude)Adapted from general bromination procedures
2Methyl (E)-4-(imidazol-1-ylmethyl)cinnamateMethyl 4-(bromomethyl)cinnamateImidazole, K₂CO₃Acetonitrile60-70>90 (crude)[2]
3This compoundMethyl (E)-4-(imidazol-1-ylmethyl)cinnamateNaOHEthanol/Water>90 (for hydrolysis)Crude[2]
OverallThis compoundMethyl p-toluate--40-55>99.8 (after purification)[2]

Purification of this compound

Purification of the crude this compound is crucial to remove any unreacted starting materials, intermediates, and byproducts. Recrystallization is an effective method for this purpose.

3.1. Purification Workflow

PurificationWorkflow A Crude Ozagrel Sodium Solution B Hot Saturated Solution A->B Heating & Dissolution in 80% Ethanol C Crystallization B->C Cooling D Pure Ozagrel Sodium Crystals C->D Filtration & Drying E Mother Liquor (Impurities) C->E Separation

Caption: Purification of this compound by recrystallization.

3.2. Experimental Protocol: Purification

  • Transfer the crude this compound solution to a beaker.

  • If the product has been isolated as a solid, dissolve it in a minimum amount of hot 80% ethanol.[2]

  • If the solution contains colored impurities, add a small amount of activated charcoal and heat the solution at reflux for 10-15 minutes.

  • Perform a hot filtration to remove the activated charcoal or any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • For enhanced crystallization, cool the solution in an ice bath.

  • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold 80% ethanol.

  • Dry the purified crystals under vacuum to obtain pure this compound.

3.3. Quantitative Data: Purification

Purification MethodSolvent SystemRecovery Yield (%)Purity (%)Reference
Recrystallization80% Ethanol70-85>99.8[2]

Analytical Characterization

The purity and identity of the synthesized this compound should be confirmed using appropriate analytical techniques.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of Ozagrel sodium. A reverse-phase HPLC method can be employed for this purpose.

4.1.1. Experimental Protocol: HPLC Analysis

  • Column: C18 (5 µm, 4.6 x 250 mm)

  • Mobile Phase: Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate buffer (pH 4.5) in a ratio of 30:70 (v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve a small amount of the synthesized Ozagrel sodium in the mobile phase.

4.2. Spectroscopic Analysis

The structure of the synthesized Ozagrel sodium can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

4.2.1. Spectroscopic Data

TechniqueKey Data
¹H NMR Expected signals for aromatic protons, vinyl protons, methylene (B1212753) protons, and imidazole protons.
¹³C NMR Expected signals for aromatic carbons, vinyl carbons, methylene carbon, carboxylate carbon, and imidazole carbons.
IR (KBr) Characteristic absorption bands for C=O (carboxylate), C=C (alkene and aromatic), and C-N stretching vibrations.
Mass Spec (ESI) [M-Na]⁻ at m/z 227.08 and [M+H]⁺ at m/z 229.09 for the free acid.

Mechanism of Action: Signaling Pathway

Ozagrel's therapeutic effect stems from its selective inhibition of thromboxane A2 synthase. This leads to a redirection of the arachidonic acid cascade.

SignalingPathway AA Arachidonic Acid PGG2 PGG2 AA->PGG2 COX PGH2 PGH2 PGG2->PGH2 ThromboxaneSynthase Thromboxane A2 Synthase PGH2->ThromboxaneSynthase ProstacyclinSynthase Prostacyclin Synthase PGH2->ProstacyclinSynthase TXA2 Thromboxane A2 (TXA2) PlateletAggregation Platelet Aggregation & Vasoconstriction TXA2->PlateletAggregation PGI2 Prostacyclin (PGI2) PlateletInhibition Inhibition of Platelet Aggregation & Vasodilation PGI2->PlateletInhibition Ozagrel Ozagrel Ozagrel->ThromboxaneSynthase Inhibits ThromboxaneSynthase->TXA2 ProstacyclinSynthase->PGI2

Caption: Ozagrel's mechanism of action in the arachidonic acid pathway.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The protocols described in these application notes provide a comprehensive guide for the synthesis and purification of this compound for research purposes. By following these detailed procedures, researchers can obtain high-purity Ozagrel sodium, enabling reliable and reproducible results in their studies of its biological activities and potential therapeutic applications.

Disclaimer: These protocols are intended for research use only by qualified individuals. The user assumes all responsibility for the safe handling and use of these procedures and the resulting product.

References

Application Notes and Protocols for the Quantification of (E/Z)-Ozagrel Sodium in Plasma by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ozagrel, chemically known as (E)-3-[p-(1H-imidazol-1-ylmethyl) phenyl]-2-propenoate, is a potent and selective inhibitor of thromboxane (B8750289) A2 synthase, playing a crucial role as an antiplatelet agent.[1] Accurate quantification of Ozagrel and its potential isomers in plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. These application notes provide a detailed high-performance liquid chromatography (HPLC) method for the quantification of (E)-Ozagrel sodium in plasma and a proposed methodology for the simultaneous quantification of its (E) and (Z) isomers.

The (E)-isomer is the pharmacologically active form of Ozagrel. However, the potential for isomerization to the (Z)-form under certain conditions necessitates a method capable of resolving and quantifying both isomers to ensure a comprehensive understanding of the drug's behavior in vivo.

Signaling Pathway of Ozagrel

Ozagrel exerts its therapeutic effect by inhibiting the enzyme thromboxane A2 synthase. This enzyme is a key component in the arachidonic acid cascade, responsible for the conversion of prostaglandin (B15479496) H2 to thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. By blocking this step, Ozagrel reduces the levels of thromboxane A2, leading to vasodilation and inhibition of platelet aggregation.

Ozagrel Signaling Pathway Arachidonic_Acid Arachidonic Acid Prostaglandin_H2 Prostaglandin H2 Arachidonic_Acid->Prostaglandin_H2 Cyclooxygenase (COX) Thromboxane_A2 Thromboxane A2 Prostaglandin_H2->Thromboxane_A2 Thromboxane A2 Synthase Platelet_Aggregation Platelet Aggregation & Vasoconstriction Thromboxane_A2->Platelet_Aggregation Promotes Ozagrel Ozagrel Ozagrel->Prostaglandin_H2 Inhibits

Caption: Mechanism of action of Ozagrel.

Experimental Protocols

Preparation of Plasma Samples

A protein precipitation method is recommended for the extraction of Ozagrel from plasma due to its simplicity and efficiency.

Materials:

  • Human plasma (collected in EDTA or heparin tubes)

  • Acetonitrile (B52724) (HPLC grade)

  • Internal Standard (IS) solution (e.g., Caffeine, 10 µg/mL in methanol)

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a microcentrifuge tube, pipette 200 µL of the plasma sample.

  • Add 20 µL of the internal standard solution.

  • Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Proposed HPLC Method for (E/Z)-Ozagrel Quantification

This method is proposed for the simultaneous separation and quantification of (E)- and (Z)-Ozagrel isomers. Method development and validation are required to confirm its performance.

Chromatographic Conditions:

ParameterProposed Condition
HPLC System A standard HPLC system with a UV-Vis detector.
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in water (e.g., 30:70 v/v).
Flow Rate 1.0 mL/min.
Column Temperature 30°C.
Detection UV at 276 nm.[2]
Injection Volume 20 µL.
Internal Standard Caffeine.[2]

Rationale for Proposed Conditions:

  • A C18 column is proposed based on its wide applicability for the separation of moderately polar compounds like Ozagrel.

  • The mobile phase composition is chosen to provide a balance of retention and resolution for the potential isomers. The acidic modifier (formic acid) helps to ensure good peak shape for the acidic Ozagrel molecule.

  • UV detection at 276 nm is selected based on reported methods for Ozagrel quantification.[2]

Experimental Workflow

The overall workflow for the quantification of (E/Z)-Ozagrel in plasma is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Collection Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection & Filtration Centrifugation->Supernatant_Collection HPLC_Injection Injection into HPLC System Supernatant_Collection->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (276 nm) Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of (E/Z)-Ozagrel Calibration_Curve->Quantification

Caption: Workflow for (E/Z)-Ozagrel quantification in plasma.

Data Presentation

The following tables summarize the expected quantitative data from a validated HPLC method for Ozagrel. For the proposed (E/Z)-isomer method, these parameters would need to be determined for both isomers.

Table 1: Chromatographic Parameters

CompoundRetention Time (min) (Approximate)
(Z)-OzagrelTo be determined
(E)-Ozagrel~ 5.9[2]
Caffeine (IS)~ 3.9[2]

Table 2: Method Validation Parameters for (E)-Ozagrel

ParameterTypical Acceptance CriteriaReported Values (for Ozagrel)
Linearity (r²) > 0.99> 0.999[2]
Range (µg/mL) -0.1 - 1.0[2]
LOD (ng/mL) -2[2]
LOQ (ng/mL) -10[2]
Accuracy (%) 85 - 115%To be determined for plasma
Precision (%RSD) < 15%To be determined for plasma
Recovery (%) Consistent and reproducibleTo be determined for plasma

Table 3: Proposed Validation Parameters for (Z)-Ozagrel

ParameterAcceptance Criteria
Linearity (r²) > 0.99
Range (µg/mL) To be determined
LOD (ng/mL) To be determined
LOQ (ng/mL) To be determined
Accuracy (%) 85 - 115%
Precision (%RSD) < 15%
Recovery (%) Consistent and reproducible

Visualization of (E/Z)-Ozagrel Sodium Structures

The chemical structures of (E)-Ozagrel sodium and its (Z)-isomer are presented below. The key difference lies in the spatial arrangement of the substituents around the carbon-carbon double bond of the propenoic acid side chain.

EZ_Ozagrel_Structures cluster_E (E)-Ozagrel Sodium cluster_Z (Z)-Ozagrel Sodium (Hypothetical) E_structure E_structure Z_structure Structure with inverted stereochemistry at the double bond compared to (E)-Ozagrel

Caption: Chemical structures of (E) and (Z)-Ozagrel Sodium.

Conclusion

This document provides a comprehensive guide for the quantification of this compound in plasma using HPLC. The detailed protocol for plasma sample preparation and the proposed HPLC method offer a solid foundation for researchers. It is imperative to perform a full method validation for the simultaneous quantification of the (E) and (Z) isomers to ensure the accuracy and reliability of the results for clinical and research applications.

References

Application Notes and Protocols: Flow Cytometry Analysis of Platelet Activation Markers with (E/Z)-Ozagrel Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet activation is a critical process in hemostasis and thrombosis. Dysregulation of this process can lead to cardiovascular diseases such as stroke and myocardial infarction. Thromboxane (B8750289) A2 (TXA2) is a potent arachidonic acid metabolite that plays a crucial role in amplifying platelet activation and aggregation. (E/Z)-Ozagrel sodium is a selective inhibitor of thromboxane A2 synthase, the enzyme responsible for the synthesis of TXA2. By blocking TXA2 production, Ozagrel sodium effectively reduces platelet aggregation and vasoconstriction, making it a compound of interest for antiplatelet therapy.[1][2]

Flow cytometry is a powerful technique for the rapid, quantitative analysis of single cells in a heterogeneous population. In the context of platelet research, it allows for the precise measurement of platelet activation markers on the cell surface. Key markers include P-selectin (CD62P), an α-granule membrane protein that is translocated to the platelet surface upon activation, and the activated form of the glycoprotein (B1211001) IIb/IIIa complex (integrin αIIbβ3), which is recognized by the PAC-1 antibody upon a conformational change that enables fibrinogen binding.

These application notes provide a detailed protocol for utilizing flow cytometry to assess the inhibitory effect of this compound on platelet activation. The presented data, for illustrative purposes, demonstrates the dose-dependent effect of Ozagrel sodium on P-selectin expression and PAC-1 binding in agonist-stimulated platelets.

Mechanism of Action of this compound

This compound is a selective inhibitor of the enzyme thromboxane A2 synthase.[1] In activated platelets, arachidonic acid is converted to prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane A2 synthase then metabolizes PGH2 into thromboxane A2 (TXA2).[3] TXA2 is a potent vasoconstrictor and platelet agonist that binds to the thromboxane receptor (TP) on the surface of platelets.[3][4] This binding initiates a G-protein coupled signaling cascade, leading to an increase in intracellular calcium, degranulation (release of ADP, serotonin, etc.), and a conformational change in the GPIIb/IIIa receptor, which promotes platelet aggregation.[4]

By inhibiting thromboxane A2 synthase, Ozagrel sodium blocks the production of TXA2. This leads to a reduction in the amplification of platelet activation signals and a decrease in platelet aggregation.[1] A secondary effect of inhibiting thromboxane A2 synthase is the potential shunting of the precursor PGH2 towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) in endothelial cells, which is a potent inhibitor of platelet aggregation and a vasodilator.[1]

Signaling Pathway

ThromboxaneA2_Signaling_Pathway cluster_membrane Platelet Membrane cluster_inhibition cluster_downstream Downstream Signaling AA Arachidonic Acid COX COX-1 AA->COX PGH2 PGH2 COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Binds G_Protein Gq/G12/13 TP_Receptor->G_Protein Activates Ozagrel This compound Ozagrel->TXA2_Synthase Inhibition PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Granule_Release Granule Release (ADP, Serotonin) Ca_PKC->Granule_Release GPIIbIIIa_Activation GPIIb/IIIa Activation (P-selectin & PAC-1) Ca_PKC->GPIIbIIIa_Activation Aggregation Platelet Aggregation Granule_Release->Aggregation Amplifies GPIIbIIIa_Activation->Aggregation

Caption: Thromboxane A2 Signaling Pathway and Inhibition by Ozagrel Sodium.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment Treatment & Activation cluster_staining Staining & Analysis Blood_Collection Whole Blood Collection (Sodium Citrate) PRP_Isolation Platelet-Rich Plasma (PRP) Isolation Blood_Collection->PRP_Isolation Platelet_Count Platelet Count Adjustment PRP_Isolation->Platelet_Count Ozagrel_Incubation Incubation with This compound (Various Concentrations) Platelet_Count->Ozagrel_Incubation Agonist_Stimulation Platelet Activation with Agonist (e.g., ADP, Collagen) Ozagrel_Incubation->Agonist_Stimulation Antibody_Staining Staining with Fluorescent Antibodies (Anti-CD62P & PAC-1) Agonist_Stimulation->Antibody_Staining Fixation Fixation (Optional) Antibody_Staining->Fixation Flow_Cytometry Flow Cytometry Acquisition Fixation->Flow_Cytometry Data_Analysis Data Analysis (% Positive Platelets, MFI) Flow_Cytometry->Data_Analysis

References

Application Note: High-Throughput Screening of (E/Z)-Ozagrel Sodium Analogs Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(E/Z)-Ozagrel sodium is a potent and selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase, an enzyme crucial in the arachidonic acid cascade.[1][2][3] By blocking TXA2 production, Ozagrel reduces platelet aggregation and vasoconstriction, making it a valuable therapeutic agent for thrombotic diseases such as ischemic stroke.[1][4][5] The development of novel Ozagrel analogs necessitates robust and efficient screening methods to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols for two key cell-based assays for the primary and secondary screening of this compound analogs: a Thromboxane B2 (TXB2) quantification assay and a platelet aggregation assay.

Mechanism of Action and Signaling Pathway

Thromboxane A2 is a highly unstable eicosanoid derived from arachidonic acid.[6][7] Upon cellular stimulation, phospholipase A2 releases arachidonic acid from the cell membrane.[8][9] Cyclooxygenase (COX) enzymes then convert arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which serves as a substrate for thromboxane A2 synthase (TXAS) to produce TXA2.[8][10] TXA2 then signals through the G-protein coupled thromboxane receptor (TP) to elicit physiological responses, including platelet activation and smooth muscle contraction.[6][8] Ozagrel and its analogs act by specifically inhibiting TXAS. Due to its instability, TXA2 is rapidly hydrolyzed to its stable, inactive metabolite, Thromboxane B2 (TXB2), which can be readily measured in biological samples.[9][11]

TXA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_inhibition Inhibition Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 TP_Receptor Thromboxane Receptor (TP) PLC_Activation Phospholipase C Activation TP_Receptor->PLC_Activation Gq/G13 Signaling PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX COX Cyclooxygenase (COX-1/2) TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXAS TXAS Thromboxane A2 Synthase (TXAS) TXA2->TP_Receptor TXB2 Thromboxane B2 (TXB2) (Stable Metabolite) TXA2->TXB2 Non-enzymatic hydrolysis Platelet_Response Platelet Activation & Aggregation PLC_Activation->Platelet_Response Ozagrel_Analogs Ozagrel Analogs Ozagrel_Analogs->TXAS

Caption: Thromboxane A2 (TXA2) signaling pathway and the inhibitory action of Ozagrel analogs.

Screening Workflow

A two-tiered screening approach is recommended to efficiently identify and characterize potent this compound analogs. The primary screen consists of a high-throughput TXB2 quantification assay to measure the direct inhibition of TXAS. Hits from the primary screen are then subjected to a secondary, functional platelet aggregation assay to confirm their efficacy in a more physiologically relevant context.

Screening_Workflow cluster_workflow Screening Workflow for Ozagrel Analogs arrow arrow Compound_Library Ozagrel Analog Compound Library Primary_Screen Primary Screen: TXB2 Quantification Assay (e.g., ELISA) Compound_Library->Primary_Screen Data_Analysis_1 Data Analysis: IC50 Determination Primary_Screen->Data_Analysis_1 Hit_Selection Hit Selection: Potent Inhibitors Data_Analysis_1->Hit_Selection Secondary_Screen Secondary Screen: Platelet Aggregation Assay Hit_Selection->Secondary_Screen Data_Analysis_2 Data Analysis: Inhibition of Aggregation Secondary_Screen->Data_Analysis_2 Lead_Candidates Lead Candidate Identification Data_Analysis_2->Lead_Candidates

Caption: High-throughput screening workflow for the identification of potent Ozagrel analogs.

Experimental Protocols

Primary Screening: Thromboxane B2 (TXB2) Quantification Assay

This assay quantitatively measures the concentration of TXB2, the stable metabolite of TXA2, in cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA). A decrease in TXB2 levels in the presence of a test compound indicates inhibition of TXAS.

Materials:

  • Human platelets or a suitable cell line expressing TXAS (e.g., U937 cells)

  • Cell culture medium (e.g., RPMI-1640)

  • Arachidonic acid (AA) solution

  • This compound (as a positive control)

  • Test compounds (Ozagrel analogs)

  • Phosphate Buffered Saline (PBS)

  • Commercial TXB2 ELISA Kit (e.g., from R&D Systems, Cayman Chemical, or Arbor Assays)[12][13][14]

  • Microplate reader

Protocol:

  • Cell Preparation:

    • Culture cells to the appropriate density.

    • On the day of the assay, harvest and wash the cells with PBS.

    • Resuspend the cells in assay buffer at a concentration of 1 x 10⁸ cells/mL.

  • Compound Preparation:

    • Prepare a stock solution of this compound and each analog in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of each compound in assay buffer to generate a range of concentrations for IC50 determination.

  • Assay Procedure:

    • To a 96-well plate, add 50 µL of the cell suspension to each well.

    • Add 50 µL of the diluted test compounds, positive control (Ozagrel), or vehicle control to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for compound interaction with the cells.

    • Initiate TXA2 production by adding 10 µL of arachidonic acid solution (final concentration ~10 µM).

    • Incubate for 10-15 minutes at 37°C.

    • Stop the reaction by centrifuging the plate at 1000 x g for 10 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant for TXB2 analysis.

  • TXB2 Quantification (ELISA):

    • Perform the TXB2 ELISA according to the manufacturer's instructions.[11][12][14] This typically involves:

      • Adding standards, controls, and collected supernatants to the antibody-coated microplate.

      • Adding a fixed amount of HRP-labeled TXB2, which competes with the TXB2 in the sample for antibody binding sites.

      • Incubating the plate, followed by washing to remove unbound reagents.

      • Adding a substrate solution to develop color. The intensity of the color is inversely proportional to the amount of TXB2 in the sample.

      • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the TXB2 concentration in each sample by interpolating from the standard curve.

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each analog.

Secondary Screening: Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like arachidonic acid or collagen.[15][16] Light Transmission Aggregometry (LTA) is the gold standard, where an increase in light transmission through a suspension of platelet-rich plasma (PRP) corresponds to platelet aggregation.

Materials:

  • Freshly drawn human whole blood (anticoagulated with sodium citrate)

  • Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Arachidonic acid (AA) or Collagen (as agonists)

  • This compound (as a positive control)

  • Test compounds (Ozagrel analogs)

  • Saline solution

  • Platelet aggregometer

Protocol:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP. PPP will be used to set the 100% aggregation baseline.

  • Assay Procedure:

    • Pipette 450 µL of PRP into the aggregometer cuvettes and allow it to equilibrate to 37°C for 5 minutes.

    • Add 50 µL of the test compound, positive control (Ozagrel), or vehicle control to the cuvettes and incubate for 5 minutes.

    • Set the baseline (0% aggregation) with the PRP sample containing the test compound. Use PPP for the 100% aggregation setting.

    • Initiate aggregation by adding a specific concentration of an agonist (e.g., 1 mM arachidonic acid or 2 µg/mL collagen).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis:

    • The primary endpoint is the maximum percentage of platelet aggregation.

    • Calculate the percent inhibition of aggregation for each compound concentration compared to the vehicle control.

    • Determine the IC50 value for each analog by plotting the percent inhibition against the log of the compound concentration.

Data Presentation

The inhibitory activities of the this compound analogs should be summarized in tables for clear comparison.

Table 1: Inhibition of TXB2 Production in Human Platelets

CompoundIC50 (nM) [TXB2 Assay]
This compound11.0
Analog-001[Insert Value]
Analog-002[Insert Value]
Analog-003[Insert Value]

IC50 values represent the concentration of the compound required to inhibit TXB2 production by 50%. Data are presented as the mean of at least three independent experiments.

Table 2: Inhibition of Arachidonic Acid-Induced Platelet Aggregation

CompoundIC50 (µM) [Platelet Aggregation]
This compound53.1
Analog-001[Insert Value]
Analog-002[Insert Value]
Analog-003[Insert Value]

IC50 values represent the concentration of the compound required to inhibit platelet aggregation by 50%. Data are presented as the mean of at least three independent experiments.

Conclusion

The described cell-based assays provide a robust framework for the screening and characterization of novel this compound analogs. The primary TXB2 quantification assay allows for high-throughput determination of direct enzyme inhibition, while the secondary platelet aggregation assay confirms the functional efficacy of the compounds. This integrated workflow enables the efficient identification of lead candidates with superior therapeutic potential for the treatment of thromboembolic disorders.

References

Troubleshooting & Optimization

(E/Z)-Ozagrel sodium solubility in DMSO and water for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for using (E/Z)-Ozagrel sodium in experiments. Find answers to frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the recommended solvent for dissolving this compound and what is its solubility?

A1: this compound is soluble in both DMSO and water. For laboratory experiments, DMSO is a common choice for creating concentrated stock solutions.

  • In DMSO: Solubility is reported to be up to 50 mg/mL with the aid of ultrasonication.[1] However, it is critical to use fresh, anhydrous DMSO, as its hygroscopic nature (tendency to absorb moisture) can significantly reduce the solubility of the compound.[2] Another source indicates a solubility of 1 mg/mL in fresh DMSO.[2]

  • In Water: The solubility is reported to be 50 mg/mL.[2] When preparing aqueous solutions, it is recommended to filter and sterilize the final working solution using a 0.22 μm filter before use.[3]

Q2: My this compound is not dissolving completely. What should I do?

A2: If you encounter precipitation or incomplete dissolution, gentle heating and/or sonication can be used to help dissolve the compound.[1][3] Also, verify the quality of your solvent. For DMSO, using a new, unopened bottle is highly recommended as absorbed moisture can lower solubility.[2]

Q3: How should I prepare a stock solution of this compound?

A3: A common practice is to prepare a concentrated stock solution in DMSO, for example, at 10 mM.[3] This stock can then be diluted further in an appropriate aqueous medium or cell culture medium for your specific experiment. Always add the DMSO stock solution to the aqueous buffer or medium slowly while vortexing to prevent precipitation.

Q4: What are the recommended storage conditions for Ozagrel sodium stock solutions?

A4: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions are:

  • -80°C: Stable for up to 6 months.[3]

  • -20°C: Stable for up to 1 month.[3]

Always ensure the storage container is sealed tightly to prevent moisture absorption and solvent evaporation.[3]

Q5: What is the mechanism of action for Ozagrel sodium?

A5: Ozagrel sodium is a highly selective inhibitor of the enzyme Thromboxane A2 (TXA2) synthase, with an IC50 of 11 nM.[3][4] It works by blocking the conversion of prostaglandin (B15479496) H2 (PGH2) into TXA2. TXA2 is a potent vasoconstrictor and promotes platelet aggregation.[5][6] By inhibiting TXA2 production, Ozagrel sodium effectively reduces platelet aggregation and induces vasodilation.[3] This also shunts the precursor PGH2 towards the synthesis of other prostanoids like prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[3][6]

Quantitative Data Summary

For ease of reference, the solubility and formulation data for this compound are summarized below.

Table 1: Solubility of this compound

SolventConcentrationNotes
DMSO50 mg/mLRequires ultrasonic assistance.[1]
DMSO1 mg/mLUse fresh, anhydrous DMSO as moisture reduces solubility.[2]
Water50 mg/mLFilter sterilize before use.[2]

Table 2: Example Formulations for In Vivo Administration

ProtocolComponent 1Component 2Component 3Component 4Final Concentration
110% DMSO40% PEG3005% Tween-8045% Saline≥ 2.5 mg/mL[1]
210% DMSO90% (20% SBE-β-CD in Saline)--≥ 2.5 mg/mL[1]
310% DMSO90% Corn Oil--≥ 2.5 mg/mL[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 250.23 g/mol ). For 1 mL of a 10 mM solution, you will need 2.5 mg.

  • Solvent Addition: Add the appropriate volume of fresh, high-purity DMSO to the powder. For a 10 mM solution, add 1 mL of DMSO for every 2.5 mg of Ozagrel sodium.

  • Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[3]

Protocol 2: Preparation of a Working Solution for In Vivo Studies (Using Protocol 1 from Table 2)

This protocol describes the preparation of a vehicle for animal studies. The compound should first be dissolved in DMSO before being mixed with other components.

  • Prepare Components: Have the following solvents ready: DMSO, PEG300, Tween-80, and saline.

  • Initial Dissolution: Prepare a concentrated stock of Ozagrel sodium in DMSO (e.g., 25 mg/mL).

  • Vehicle Preparation: In a sterile tube, add the solvents in the following order, mixing after each addition: a. Add 400 µL of PEG300. b. Add 100 µL of your Ozagrel sodium/DMSO stock solution. Mix well. c. Add 50 µL of Tween-80. Mix well. d. Add 450 µL of saline to reach a final volume of 1 mL.

  • Final Mix: Vortex the final solution until it is clear and homogenous. This method yields a solution with a final Ozagrel sodium concentration of 2.5 mg/mL.[1]

Visual Diagrams

Ozagrel_Sodium_Mechanism_of_Action cluster_pathway Arachidonic Acid Cascade cluster_effects Physiological Effects AA Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX TXA2 Thromboxane A2 (TXA2) PGH2->TXA2 TXA2 Synthase PGI2 Prostacyclin (PGI2) PGH2->PGI2 PGI2 Synthase Vaso_Agg Vasoconstriction & Platelet Aggregation TXA2->Vaso_Agg Vaso_Inhib Vasodilation & Inhibition of Aggregation PGI2->Vaso_Inhib Ozagrel Ozagrel Sodium Ozagrel->PGH2 Inhibits Ozagrel->TXA2 Inhibition

Caption: Mechanism of action of Ozagrel sodium.

experimental_workflow cluster_prep Stock Solution Preparation cluster_working In Vivo Working Solution weigh 1. Weigh Ozagrel Sodium Powder add_dmso 2. Add fresh DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate until clear add_dmso->dissolve aliquot 4. Aliquot & Store (-20°C or -80°C) dissolve->aliquot stock DMSO Stock (from Step 3) dissolve->stock Use immediately or from storage mix 5. Mix components sequentially stock->mix peg PEG300 peg->mix tween Tween-80 tween->mix saline Saline saline->mix final_sol 6. Final Solution Ready for Use mix->final_sol

Caption: Workflow for preparing Ozagrel sodium solutions.

References

Technical Support Center: Optimizing (E/Z)-Ozagrel Sodium for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E/Z)-Ozagrel sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and potent inhibitor of thromboxane (B8750289) A2 (TXA2) synthase.[1][2] By blocking this enzyme, it prevents the conversion of prostaglandin (B15479496) H2 (PGH2) to TXA2, a key mediator of platelet aggregation and vasoconstriction.[3] This inhibition leads to a decrease in TXA2 levels and a concurrent increase in the production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[2]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: this compound is soluble in DMSO. For in vitro studies, it is common to prepare a high-concentration stock solution in anhydrous, high-purity DMSO.

Q3: What are the typical starting concentrations for in vitro experiments with this compound?

A3: The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on available data, here are some recommended starting ranges:

  • TXA2 Synthase Inhibition: The IC₅₀ for TXA2 synthase is approximately 11 nM.[2]

  • Platelet Aggregation Inhibition: The IC₅₀ for arachidonic acid-induced platelet aggregation is around 53.12 µM.[2] A concentration of 100 µM has been shown to inhibit plasma TXB2 by 99.6%.[1]

  • Cell-Based Assays (e.g., PC12 cells): Studies have used concentrations in the range of 0.01 to 0.46 µM, with 0.08 µM being effective in a neuroprotection model.[4]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue Possible Cause Solution
Precipitation of this compound in cell culture medium. 1. The final concentration of the compound exceeds its solubility limit in the aqueous medium. 2. "Solvent shock" from adding a concentrated DMSO stock directly to the medium. 3. Temperature fluctuations.1. Perform a serial dilution to find the highest soluble concentration. 2. Add the stock solution dropwise to pre-warmed (37°C) medium while gently vortexing.[5] 3. Ensure the medium is equilibrated to 37°C before adding the compound.[6]
High background or inconsistent results in cell viability assays (e.g., MTT). 1. Interference from phenol (B47542) red or serum in the culture medium. 2. Incomplete dissolution of formazan (B1609692) crystals.1. Use serum-free and phenol red-free medium for the assay incubation period. 2. Ensure complete solubilization of formazan by thorough mixing and, if necessary, gentle pipetting.
Low or no inhibition of TXA2 production. 1. Insufficient concentration of this compound. 2. Degradation of the compound.1. Perform a dose-response curve starting from the low nanomolar range up to 100 µM. 2. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.[1]
Unexpected cytotoxic effects. 1. High concentration of DMSO in the final culture medium. 2. Cell line is particularly sensitive to the compound or solvent.1. Ensure the final DMSO concentration is below 0.5% (v/v); for sensitive cell lines, aim for ≤ 0.1%.[5] Always include a vehicle control (medium with the same DMSO concentration). 2. Perform a preliminary cytotoxicity test (e.g., MTT or CCK-8 assay) to determine the non-toxic concentration range for your specific cell line.

Data Presentation

Parameter Concentration Reference
IC₅₀ for TXA2 Synthase Inhibition 11 nM[2]
IC₅₀ for Arachidonic Acid-Induced Platelet Aggregation 53.12 µM[2]
Concentration for 99.6% Inhibition of Plasma TXB2 100 µM[1]
Effective Concentration in PC12 Cells (Neuroprotection) 0.08 µM[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8 Assay

This protocol is adapted from a study on PC12 cells and can be modified for other cell lines.[4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁵ cells per well.

  • Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control with the same final concentration of DMSO.

  • Incubation: Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: In Vitro Platelet Aggregation Assay

This is a general protocol for measuring platelet aggregation.

  • Platelet-Rich Plasma (PRP) Preparation: Obtain fresh human whole blood anticoagulated with sodium citrate. Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain PRP.[7]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

  • Incubation with this compound: Pre-incubate the PRP with different concentrations of this compound or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

  • Induction of Aggregation: Add a platelet agonist, such as arachidonic acid (e.g., 0.5-1 mM) or ADP (e.g., 5-20 µM), to induce aggregation.

  • Measurement: Measure the change in light transmittance using a platelet aggregometer.

  • Analysis: Express the inhibition of platelet aggregation as a percentage relative to the vehicle control.

Mandatory Visualizations

G cluster_0 Arachidonic Acid Cascade cluster_1 Mechanism of this compound Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid PLA2 PGH2 PGH2 Arachidonic Acid->PGH2 COX-1/2 TXA2 Synthase TXA2 Synthase PGH2->TXA2 Synthase Prostacyclin Synthase Prostacyclin Synthase PGH2->Prostacyclin Synthase TXA2 TXA2 TXA2 Synthase->TXA2 PGI2 PGI2 Prostacyclin Synthase->PGI2 Platelet Aggregation & Vasoconstriction Platelet Aggregation & Vasoconstriction TXA2->Platelet Aggregation & Vasoconstriction Inhibition of Platelet Aggregation & Vasodilation Inhibition of Platelet Aggregation & Vasodilation PGI2->Inhibition of Platelet Aggregation & Vasodilation Ozagrel Sodium Ozagrel Sodium Ozagrel Sodium->TXA2 Synthase Inhibits G cluster_0 Experimental Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Determine Optimal Concentration Determine Optimal Concentration Prepare Stock Solution->Determine Optimal Concentration Perform In Vitro Assay Perform In Vitro Assay Determine Optimal Concentration->Perform In Vitro Assay Data Analysis Data Analysis Perform In Vitro Assay->Data Analysis Troubleshooting Troubleshooting Perform In Vitro Assay->Troubleshooting End End Data Analysis->End Troubleshooting->Determine Optimal Concentration G cluster_0 Troubleshooting Logic Issue Observed Issue Observed Precipitation Precipitation Issue Observed->Precipitation Inconsistent Results Inconsistent Results Issue Observed->Inconsistent Results Unexpected Cytotoxicity Unexpected Cytotoxicity Issue Observed->Unexpected Cytotoxicity Check Solubility Limit Check Solubility Limit Precipitation->Check Solubility Limit Optimize Solvent Concentration Optimize Solvent Concentration Precipitation->Optimize Solvent Concentration Review Assay Protocol Review Assay Protocol Inconsistent Results->Review Assay Protocol Perform Dose-Response Perform Dose-Response Unexpected Cytotoxicity->Perform Dose-Response Include Vehicle Control Include Vehicle Control Unexpected Cytotoxicity->Include Vehicle Control

References

Potential off-target effects of (E/Z)-Ozagrel sodium in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (E/Z)-Ozagrel sodium. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of Ozagrel sodium in cellular assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and highly selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase.[1] Its primary function is to block the conversion of prostaglandin (B15479496) H2 (PGH2) to TXA2.[2][3][4] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation.[2][4] By inhibiting TXA2 synthase, Ozagrel sodium reduces TXA2 levels, leading to decreased platelet aggregation and vasodilation.[2] This also results in an increased production of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation.[1]

Q2: Is the primary target of Ozagrel sodium, thromboxane A2 synthase, part of a larger family of enzymes?

A2: Yes, thromboxane A2 synthase is a member of the cytochrome P450 (CYP) superfamily of enzymes, specifically designated as CYP5A1.[5][6] This is a critical consideration when evaluating potential off-target effects, as interactions with other CYP enzymes are theoretically possible.

Q3: What are the known or potential off-target effects of Ozagrel sodium?

A3: While Ozagrel sodium is described as a "highly selective" inhibitor, this does not preclude off-target effects, particularly at higher concentrations. Specific off-target screening data from broad kinase or GPCR panels are not widely published. However, potential off-target effects can be inferred from its primary target class and clinical observations:

  • Cytochrome P450 (CYP) Enzymes: Since the primary target is a CYP enzyme, there is a potential for Ozagrel sodium to interact with other CYP isoforms. Such interactions could alter its metabolism or the metabolism of other compounds.[2]

  • Clinical Observations: Reported side effects in clinical settings include gastrointestinal discomfort (nausea, vomiting, abdominal pain), headaches, dizziness, and an increased risk of bleeding.[7][8] While the bleeding risk is associated with its on-target antiplatelet activity, other effects may suggest off-target interactions.

Q4: How can I assess the potential for off-target effects of Ozagrel sodium in my cellular assays?

A4: A multi-pronged approach is recommended:

  • Dose-Response Curves: Establish a clear dose-response relationship for the desired on-target effect. Unusually steep or biphasic curves may indicate off-target activities.

  • Selectivity Profiling: If resources permit, screen Ozagrel sodium against a panel of relevant off-targets, such as a broad kinase panel or a GPCR panel. Commercial services are available for this.

  • Counter-Screening: Use cell lines that do not express thromboxane A2 synthase to determine if observed effects are independent of the primary target.

  • Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing that target or using a known activator of its pathway.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with Ozagrel sodium.

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Cell Toxicity High concentrations of Ozagrel sodium may lead to off-target effects or general cellular stress.1. Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell type. 2. Ensure the final concentration of the solvent (e.g., DMSO) is not contributing to toxicity. 3. Test the effect of Ozagrel sodium on a control cell line that does not express the target enzyme.
Inconsistent Anti-platelet Aggregation Variability in experimental conditions or platelet activation state.1. Standardize platelet preparation and handling procedures. 2. Ensure consistent agonist concentrations for inducing aggregation. 3. Verify the activity of your Ozagrel sodium stock solution.
Discrepancy between Biochemical and Cellular Assay Results Differences in compound availability, metabolism, or the influence of cellular signaling pathways.1. Assess cell permeability of Ozagrel sodium in your specific cell type. 2. Consider potential metabolism of Ozagrel sodium by other cellular enzymes. 3. Investigate downstream signaling pathways to confirm on-target engagement in the cellular context.
Effects Observed in TXA2 Synthase Knockout/Negative Cells Suggests a genuine off-target effect.1. Confirm the absence of TXA2 synthase expression in your control cells. 2. Consider performing a broad off-target screening assay to identify potential unintended targets. 3. Review literature for known off-target effects of other thromboxane synthase inhibitors.

Quantitative Data Summary

While comprehensive off-target screening data for Ozagrel sodium is not publicly available, the following table summarizes its known on-target potency.

Target Assay Type Species IC₅₀
Thromboxane A2 (TXA2) SynthaseEnzyme ActivityRabbit Platelets11 nM
Arachidonic Acid-induced Platelet AggregationCellular AssayHuman53.12 µM

Data sourced from MedchemExpress.[1]

Key Signaling Pathways and Experimental Workflows

Thromboxane A2 Signaling Pathway

The following diagram illustrates the biosynthesis of thromboxane A2 from arachidonic acid and its subsequent signaling cascade. Ozagrel sodium acts by inhibiting the Thromboxane A2 Synthase enzyme.

Thromboxane_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H2 (PGH2) COX1_2->PGH2 TXA2_Synthase Thromboxane A2 Synthase (CYP5A1) PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Ozagrel This compound Ozagrel->TXA2_Synthase TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor G_Protein Gq/G13 Activation TP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC Calcium Increased Intracellular Ca²⁺ PLC->Calcium Cellular_Response Platelet Aggregation & Vasoconstriction Calcium->Cellular_Response PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 IP_Receptor Prostacyclin Receptor (IP) PGI2->IP_Receptor Gs_Protein Gs Activation IP_Receptor->Gs_Protein AC Adenylyl Cyclase Gs_Protein->AC cAMP Increased cAMP AC->cAMP Opposing_Response Inhibition of Platelet Aggregation & Vasodilation cAMP->Opposing_Response

Caption: Thromboxane A2 and Prostacyclin signaling pathways.

Experimental Workflow for Kinase Inhibitor Profiling

This diagram outlines a typical workflow for assessing the selectivity of a compound against a broad panel of kinases.

Kinase_Profiling_Workflow start Start: Compound of Interest (this compound) prepare_dilutions Prepare Serial Dilutions of Compound start->prepare_dilutions add_compound Add Compound Dilutions to Plate prepare_dilutions->add_compound setup_assay Set up Kinase Assay Plate (Kinase Panel, Substrates, ATP) setup_assay->add_compound incubate Incubate to Allow Binding add_compound->incubate initiate_reaction Initiate Kinase Reaction incubate->initiate_reaction detect_signal Detect Signal (e.g., Radioactivity, Luminescence) initiate_reaction->detect_signal analyze_data Data Analysis: Calculate % Inhibition and IC₅₀ values detect_signal->analyze_data end End: Selectivity Profile analyze_data->end

Caption: Workflow for in vitro kinase selectivity profiling.

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

Objective: To determine the IC₅₀ of this compound against a broad panel of protein kinases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Purified recombinant kinases (panel of >100 kinases)

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare 10-point, 3-fold serial dilutions of this compound in DMSO.

  • In the wells of a 384-well plate, add the kinase reaction buffer.

  • Add the appropriate amount of each specific kinase to its designated wells.

  • Add the serially diluted Ozagrel sodium or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at the Kₘ for each respective kinase.

  • Allow the reaction to proceed for a predetermined time (e.g., 30-120 minutes) at 30°C.

  • Stop the reaction by adding a stop buffer (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each concentration of Ozagrel sodium compared to the DMSO control.

  • Determine the IC₅₀ value for each kinase by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: GPCR Off-Target Screening (cAMP Assay for Gs/Gi-coupled receptors)

Objective: To assess whether this compound modulates the activity of a panel of Gs or Gi-coupled GPCRs.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • HEK293 cells stably expressing the GPCRs of interest

  • Cell culture medium and reagents

  • Agonist and antagonist for each target GPCR (positive controls)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 384-well white opaque cell culture plates

  • Plate reader compatible with the chosen detection technology

Procedure:

  • Seed the stable cell lines in 384-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of this compound in assay buffer. Also, prepare dilutions of known agonists and antagonists.

  • For Agonist Mode: a. Remove the cell culture medium and add the diluted Ozagrel sodium or control agonist to the cells. b. Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • For Antagonist Mode: a. Pre-incubate the cells with the diluted Ozagrel sodium or control antagonist for 15-30 minutes at 37°C. b. Add the corresponding agonist at a concentration that gives ~80% of the maximal response (EC₈₀). c. Incubate for a further specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Record the signal using a compatible plate reader.

  • Calculate the percentage of activity (for agonist mode) or inhibition (for antagonist mode) relative to the control wells.

  • Determine EC₅₀ or IC₅₀ values by fitting the data to a dose-response curve. Any significant activity would suggest a potential off-target interaction.

References

Technical Support Center: Mitigating Bleeding Side Effects of (E/Z)-Ozagrel Sodium in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E/Z)-Ozagrel sodium in animal models. The focus is on anticipating and mitigating potential bleeding-related side effects during preclinical experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it lead to bleeding?

A1: this compound is a selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase.[1][2] By blocking this enzyme, it prevents the conversion of prostaglandin (B15479496) H2 (PGH2) to TXA2.[1][3] TXA2 is a potent vasoconstrictor and promoter of platelet aggregation.[1][2][3] Therefore, inhibition of TXA2 synthesis leads to decreased platelet aggregation and vasodilation, which is the therapeutic goal for preventing thrombosis but also the direct cause of an increased risk of bleeding.[1][2]

Q2: What are the common animal models used to assess the bleeding risk of antiplatelet agents like Ozagrel sodium?

A2: Common animal models to evaluate bleeding risk include the tail transection/amputation model and the saphenous vein bleeding model in rodents (mice and rats).[4] These models allow for the quantification of bleeding time and blood loss, providing an in vivo assessment of the hemostatic challenge posed by the antiplatelet agent.

Q3: Are there any known reversal agents or antidotes for this compound?

A3: Currently, there is no specific, approved reversal agent or antidote for this compound. Management of severe bleeding is generally supportive and may involve discontinuation of the drug and, in critical situations, platelet transfusions to restore hemostatic function.

Q4: Can antifibrinolytic agents like tranexamic acid or epsilon-aminocaproic acid (EACA) be used to mitigate Ozagrel-induced bleeding?

A4: While there is no direct published evidence for the use of tranexamic acid or EACA specifically for Ozagrel-induced bleeding in animal models, these agents are known to promote hemostasis by inhibiting fibrinolysis.[5] Their utility in the context of Ozagrel would be an area for experimental investigation. They would not reverse the antiplatelet effect of Ozagrel but could potentially enhance clot stability.

Q5: What are the best practices for minimizing bleeding risk during routine procedures in animals treated with Ozagrel sodium?

A5: To minimize bleeding risk, it is crucial to handle animals with care to avoid trauma. For procedures such as blood collection, using the smallest gauge needle possible and applying firm, prolonged pressure to the puncture site is recommended. For surgical procedures, meticulous hemostasis is critical.

Troubleshooting Guides

Issue 1: Excessive Bleeding Observed During Tail Bleeding Assay
  • Problem: Animals treated with Ozagrel sodium show prolonged bleeding times and/or excessive blood loss that makes it difficult to obtain consistent data and raises ethical concerns.

  • Possible Causes:

    • The dose of Ozagrel sodium is too high for the specific animal model or strain.

    • The tail transection is too large or not standardized.

    • The animal's core body temperature is not maintained, which can affect coagulation.

  • Troubleshooting Steps:

    • Dose-Response Study: Conduct a pilot study with a range of Ozagrel sodium doses to determine the optimal dose that provides the desired antiplatelet effect without causing unmanageable bleeding.

    • Standardize the Injury: Use a template or a specific scalpel blade to ensure a consistent length and depth of the tail transection. A smaller transection may be necessary for animals on high doses of antiplatelet agents.

    • Temperature Control: Maintain the animal's body temperature with a heating pad and immerse the tail in warm saline (37°C) during the assay, as temperature can influence bleeding.[4]

    • Monitor Hydration: Ensure animals are adequately hydrated, as dehydration can affect blood viscosity and coagulation parameters.

Issue 2: Spontaneous Hemorrhage or Hematoma Formation in Chronically Dosed Animals
  • Problem: Animals on long-term Ozagrel sodium treatment develop spontaneous bleeding (e.g., hematuria, gastrointestinal bleeding) or hematomas at injection sites or from minor bumps.

  • Possible Causes:

    • Cumulative antiplatelet effect leading to a severe bleeding diathesis.

    • Strain-specific sensitivity to the drug.

    • Underlying health conditions in the animal that are exacerbated by the antiplatelet therapy.

  • Troubleshooting Steps:

    • Health Monitoring: Implement a more frequent and thorough health monitoring schedule, including daily checks for signs of bleeding, weight loss, and changes in behavior.

    • Reduce Dose or Dosing Frequency: If spontaneous bleeding is observed, consider reducing the dose or the frequency of Ozagrel sodium administration.

    • Refine Handling and Housing: House animals individually to prevent injuries from cage mates and use cages with smooth surfaces. Handle animals gently to minimize the risk of bruising.

    • Consider Co-therapies (for GI bleeding): For gastrointestinal bleeding, co-administration of proton pump inhibitors (PPIs) has been shown to reduce this side effect with other antiplatelet agents, though this would need to be validated for Ozagrel.

Data Presentation

Table 1: Summary of Experimental Parameters for Tail Bleeding Assay in Mice
ParameterValueReference
Animal ModelMale ICR Mice[5]
Body Weight23 ± 3 g[5]
AnesthesiaKetamine/Xylazine/Atropine[4]
Transection Length3 mm from the tip[5]
Immersion MediumIsotonic saline[4][5]
Temperature37°C[4][5]
Observation Period20-30 minutes[3][4]
Primary EndpointsBleeding Time (s), Blood Loss (µL or mg)[4][5]
Table 2: Summary of Experimental Parameters for Saphenous Vein Bleeding Assay in Rodents
ParameterValueReference
Animal ModelMouse or Rat[6]
AnesthesiaIsoflurane or towel restraint[6]
Puncture Method23-25 gauge needle or lancet[6]
Site PreparationHair removal, application of petroleum jelly[6]
Blood CollectionMicro-hematocrit tubes or pipette[6]
Observation PeriodUp to 30 minutes[4]
Primary EndpointsTime to first cessation, number of re-bleeds, total bleeding time[4]

Experimental Protocols

Key Experiment 1: Tail Transection Bleeding Assay in Mice

Objective: To assess the in vivo effect of this compound on primary hemostasis.

Methodology:

  • Administer this compound or vehicle control to mice at the desired dose and route.

  • After the appropriate absorption time, anesthetize the mouse (e.g., with a mixture of ketamine and xylazine).[4]

  • Place the mouse in a prone position on a temperature-controlled heating pad to maintain body temperature.

  • Transect a 3 mm segment from the tip of the tail using a sharp scalpel.[5]

  • Immediately immerse the tail into a tube containing pre-warmed (37°C) isotonic saline.[4][5]

  • Record the time until the cessation of bleeding for a continuous period of at least 15-30 seconds.[5] A cut-off time (e.g., 1800 seconds) should be pre-determined, after which bleeding is stopped manually with pressure.

  • Blood loss can be quantified by measuring the hemoglobin content of the saline using a spectrophotometer and a standard curve, or by weighing the tube before and after the experiment.[3][4]

Key Experiment 2: Saphenous Vein Bleeding Assay in Rats

Objective: To provide an alternative, often more sensitive, model for assessing bleeding time.

Methodology:

  • Administer this compound or vehicle control to rats.

  • Anesthetize the rat or use appropriate restraint techniques.[6]

  • Remove the hair from the lateral surface of the hind leg to visualize the saphenous vein.

  • Apply a thin layer of petroleum jelly over the vein to help the blood to bead up.[6]

  • Puncture the vein with a 23-25 gauge needle.[6]

  • Start a timer and blot the forming drop of blood with filter paper at regular intervals (e.g., every 15 seconds) without disturbing the wound.

  • The bleeding time is the time from the puncture until no more blood appears on the filter paper.

  • The number of re-bleeding episodes within a set observation period (e.g., 30 minutes) can also be recorded.[4]

Mandatory Visualizations

Ozagrel_Signaling_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA releases COX1 Cyclooxygenase-1 (COX-1) PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 converts to TXA2_Synthase Thromboxane A2 Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 converts to Ozagrel This compound Ozagrel->TXA2_Synthase Inhibits Platelet_Activation Platelet Aggregation Vasoconstriction TXA2->Platelet_Activation promotes Bleeding_Mitigation Increased Bleeding Risk Platelet_Activation->Bleeding_Mitigation inhibition leads to

Caption: Mechanism of action of this compound.

Bleeding_Assay_Workflow Start Start: Animal Acclimatization Dosing Drug Administration (this compound or Vehicle) Start->Dosing Anesthesia Anesthesia & Temperature Control Dosing->Anesthesia Injury Standardized Injury (Tail Transection or Saphenous Vein Puncture) Anesthesia->Injury Measurement Data Collection (Bleeding Time, Blood Loss) Injury->Measurement Endpoint Endpoint Determination (Cessation of Bleeding or Cut-off Time) Measurement->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Experimental workflow for bleeding assessment.

Troubleshooting_Logic Issue Excessive Bleeding Observed Dose Is the dose appropriate? Issue->Dose AdjustDose Action: Conduct dose-response study & adjust dose Dose->AdjustDose No Procedure Is the procedure standardized? Dose->Procedure Yes Resolved Issue Resolved AdjustDose->Resolved Standardize Action: Standardize injury & control temperature Procedure->Standardize No Health Is animal health compromised? Procedure->Health Yes Standardize->Resolved Monitor Action: Enhance health monitoring Health->Monitor Yes Health->Resolved No Monitor->Resolved

Caption: Troubleshooting logic for excessive bleeding.

References

Technical Support Center: (E/Z)-Ozagrel Sodium in Platelet Aggregation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (E/Z)-Ozagrel sodium in platelet aggregation assays. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on obtaining reliable and expected results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in platelet aggregation?

A1: Ozagrel is a selective inhibitor of thromboxane (B8750289) A2 (TXA2) synthase.[1][2] It is commercially available as the sodium salt of the (E)-isomer of 4-(1-imidazolylmethyl) cinnamic acid.[3][4] Its primary mechanism involves blocking the conversion of prostaglandin (B15479496) H2 (PGH2) to thromboxane A2 (TXA2), a potent promoter of platelet aggregation and vasoconstriction.[5] By inhibiting TXA2 synthesis, Ozagrel effectively reduces platelet aggregation.[5]

Q2: I'm seeing weaker than expected inhibition of platelet aggregation. What could be the cause?

A2: The inhibitory effect of Ozagrel is highly dependent on the agonist used to induce platelet aggregation. Ozagrel is most effective at inhibiting aggregation induced by arachidonic acid (AA) because AA is a direct precursor for TXA2 synthesis.[3] Its effect on aggregation induced by other agonists like adenosine (B11128) diphosphate (B83284) (ADP) or collagen will be less pronounced as these agonists can activate platelets through pathways independent of TXA2.[3][6] Ensure you are using an appropriate agonist and concentration for your experimental goals.

Q3: Is there a difference in activity between the (E) and (Z) isomers of Ozagrel?

A3: The commercially available and researched form of Ozagrel is the (E)-isomer.[3][4] While the (E/Z) designation may be used, the biological activity is primarily associated with the (E)-isomer. Discrepancies in results could arise from impurities or incorrect isomeric forms. It is crucial to use a high-purity (E)-isomer for consistent results.

Q4: How should I prepare and store my this compound stock solutions?

A4: Ozagrel sodium is soluble in water.[6] For long-term storage, it is recommended to store the solid compound at room temperature, tightly sealed under argon.[6] Stock solutions should be prepared fresh for each experiment to avoid degradation. If storage of stock solutions is necessary, they should be aliquoted and stored at -20°C for up to one month or -80°C for up to one year to minimize freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No or low inhibition of platelet aggregation. Inappropriate agonist selection. Ozagrel is a TXA2 synthase inhibitor and is most effective against AA-induced aggregation. Its effect on ADP or collagen-induced aggregation is less direct.[3]Use arachidonic acid as the agonist to confirm the activity of your Ozagrel stock. For other agonists, higher concentrations of Ozagrel may be required.
Degraded Ozagrel solution. Ozagrel solutions may not be stable over long periods.Prepare fresh Ozagrel solutions for each experiment. If using a frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
Low platelet count in PRP. A low platelet count can lead to a reduced aggregation response, making it difficult to measure inhibition.Ensure your platelet-rich plasma (PRP) has an adequate platelet count (typically 200-300 x 10^9/L).[7]
High variability between replicate wells. Inconsistent pipetting. Inaccurate or inconsistent volumes of agonist or inhibitor will lead to variable results.Use calibrated pipettes and ensure proper mixing in the cuvette. Add the agonist directly into the PRP, not down the side of the cuvette.[8]
Platelet activation during preparation. Premature activation of platelets during blood collection or PRP preparation can lead to inconsistent results.Use proper blood collection techniques (e.g., minimal venostasis, discarding the first few mL of blood).[7][9] Process samples promptly and avoid exposing them to cold temperatures.[9]
Unexpected potentiation of aggregation. This is highly unexpected for a TXA2 synthase inhibitor. This may indicate a problem with the compound's purity, a mislabeled reagent, or a complex interaction with other components in your assay. Verify the identity and purity of your Ozagrel sodium. Re-evaluate your experimental setup and reagents.
Different results with different blood donors. Biological variability. Platelet reactivity can vary significantly between individuals due to genetic factors and other physiological differences.Acknowledge this inherent variability. If possible, use pooled plasma from multiple donors for initial screening experiments.[9]

Quantitative Data Summary

Parameter Value Agonist Reference
IC50 (Ozagrel) 53.12 µMArachidonic Acid (AA)[3]
IC50 (Ozagrel-Paeonol Codrugs) 52.46 - 692.40 µMArachidonic Acid (AA)[3]
IC50 (Ozagrel-Paeonol Codrugs) 485 - >1000 µMAdenosine Diphosphate (ADP)[3]

Note: The table highlights the significantly higher potency of Ozagrel and its derivatives against AA-induced platelet aggregation compared to ADP-induced aggregation.

Experimental Protocols

Preparation of this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile, deionized water to create a stock solution of a known concentration (e.g., 10 mM).

  • Ensure the solution is completely dissolved by gentle vortexing.

  • For immediate use, dilute the stock solution to the desired working concentrations with an appropriate buffer (e.g., saline).

  • For storage, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.[10] Avoid repeated freeze-thaw cycles.

Light Transmission Aggregometry (LTA) Protocol
  • Blood Collection: Draw whole blood from healthy, consenting donors who have not taken antiplatelet medications for at least two weeks. Use a 21-gauge needle and collect the blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio). Discard the first 2-3 mL of blood.[7][9]

  • PRP and PPP Preparation:

    • Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).[5][7]

    • Carefully transfer the upper PRP layer to a new polypropylene (B1209903) tube.

    • Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP).[5]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized level (e.g., 250 x 10^9/L) using autologous PPP.

  • Assay Procedure:

    • Pre-warm the PRP and PPP samples to 37°C.

    • Pipette a specific volume of PRP into an aggregometer cuvette with a stir bar.

    • Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

    • Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

    • Add the platelet agonist (e.g., arachidonic acid, ADP, collagen) to the cuvette to initiate aggregation.

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the maximum percentage of platelet aggregation. Calculate the percentage of inhibition relative to the vehicle control.

Visualizations

G Simplified Signaling Pathway of Platelet Aggregation and Ozagrel's Point of Intervention cluster_agonists Agonists cluster_pathways Intracellular Signaling cluster_response Platelet Response AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX Metabolized by ADP ADP PLC Phospholipase C ADP->PLC Activates Collagen Collagen Collagen->PLC Activates PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase Converted by TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Aggregation Platelet Aggregation TXA2->Aggregation Promotes PLC->Aggregation Promotes Ozagrel (E/Z)-Ozagrel Ozagrel->TXA2_Synthase Inhibits

Caption: Ozagrel's mechanism of action in the platelet aggregation pathway.

G Troubleshooting Workflow for Unexpected Ozagrel Results Start Unexpected Results with Ozagrel Check_Agonist Is the primary agonist Arachidonic Acid (AA)? Start->Check_Agonist Use_AA Switch to AA as a positive control for Ozagrel activity. Check_Agonist->Use_AA No Check_Concentration Is the Ozagrel concentration appropriate? Check_Agonist->Check_Concentration Yes Use_AA->Check_Concentration Increase_Conc Increase Ozagrel concentration for non-AA agonists. Check_Concentration->Increase_Conc No Check_Solution Was the Ozagrel solution freshly prepared? Check_Concentration->Check_Solution Yes Increase_Conc->Check_Solution Prepare_Fresh Prepare a fresh stock solution of Ozagrel. Check_Solution->Prepare_Fresh No Review_Protocol Review LTA protocol for pre-analytical variables (e.g., blood collection, PRP prep). Check_Solution->Review_Protocol Yes Prepare_Fresh->Review_Protocol Consult_Expert Consult with a senior researcher or technical support. Review_Protocol->Consult_Expert

Caption: A logical workflow for troubleshooting unexpected experimental results.

References

Technical Support Center: (E/Z)-Ozagrel Sodium and Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using (E/Z)-Ozagrel sodium in their experiments and are encountering potential interference with fluorescence-based assays. The following information provides troubleshooting steps and answers to frequently asked questions.

Disclaimer: Specific experimental data on the intrinsic fluorescence and absorbance properties of this compound are not extensively available in peer-reviewed literature. The guidance provided here is based on general principles of fluorescence assay interference and the known chemical structure of Ozagrel sodium. It is highly recommended to perform the control experiments described below to determine the specific interference potential of Ozagrel sodium in your particular assay system.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective inhibitor of the enzyme thromboxane (B8750289) A2 synthase.[1][2][3] By blocking this enzyme, it prevents the conversion of prostaglandin (B15479496) H2 to thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction.[1][4] This leads to an overall antithrombotic effect, making it useful in the study and treatment of conditions like ischemic stroke.[2][5]

Q2: What is fluorescence assay interference and how can it occur?

Fluorescence assay interference refers to any process where a substance in the sample, other than the intended analyte, alters the fluorescence signal, leading to inaccurate results. The two primary mechanisms of interference from a test compound are:

  • Autofluorescence: The compound itself fluoresces at the same excitation and emission wavelengths used for the assay's fluorophore. This adds to the measured signal, potentially leading to false-positive results.[6][7]

  • Quenching (Inner Filter Effect): The compound absorbs light at either the excitation or emission wavelength of the fluorophore.[6] This reduces the amount of light that reaches the fluorophore or the detector, resulting in a decreased signal that can be misinterpreted as a false-negative or an inhibitory effect.

Q3: Could the chemical structure of Ozagrel sodium theoretically cause interference?

Yes, theoretically. Ozagrel sodium's structure contains a substituted phenyl ring and an imidazole (B134444) ring. Both are aromatic systems that can absorb ultraviolet (UV) and sometimes visible light. Aromatic compounds can also exhibit intrinsic fluorescence. Therefore, it is plausible that Ozagrel sodium could absorb light in the range used by common fluorophores or be autofluorescent, depending on the specific excitation and emission wavelengths.

Q4: In which common fluorescence-based assays should I be particularly cautious about potential interference from Ozagrel sodium?

Caution is advised in any fluorescence-based assay, especially those where the compound is used at higher concentrations. Examples include:

  • Cell Viability/Cytotoxicity Assays: (e.g., Calcein AM, Resazurin-based assays)

  • Enzyme Activity Assays: (using fluorescent substrates or products)

  • Reporter Gene Assays: (e.g., Green Fluorescent Protein - GFP)

  • Binding Assays: (e.g., Fluorescence Polarization - FP, Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

  • Calcium Flux Assays: (e.g., Fura-2, Fluo-4)

Troubleshooting Guide

Problem 1: My fluorescence signal is unexpectedly high in wells containing Ozagrel sodium.

  • Possible Cause: Autofluorescence of Ozagrel sodium.

  • Troubleshooting Steps:

    • Run a Compound-Only Control: Prepare a plate with your assay buffer and serial dilutions of Ozagrel sodium at the same concentrations used in your main experiment. Do not add the assay's fluorescent probe, cells, or enzymes.

    • Measure Fluorescence: Read the plate using the same excitation and emission wavelengths and instrument settings as your main experiment.

    • Analyze the Data: If you detect a signal that increases with the concentration of Ozagrel sodium, the compound is autofluorescent under your experimental conditions.

  • Solutions:

    • Background Subtraction: If the autofluorescence is moderate, you can subtract the signal from the compound-only control wells from your experimental wells.

    • Switch Fluorophores: If possible, switch to a fluorophore that has excitation and emission wavelengths further into the red spectrum, as small molecules are less likely to be autofluorescent at longer wavelengths.

    • Use a Different Assay Technology: Consider an orthogonal assay with a different readout, such as luminescence or absorbance, to confirm your results.

Problem 2: The fluorescence signal is significantly lower than expected in the presence of Ozagrel sodium.

  • Possible Cause: Fluorescence quenching by Ozagrel sodium (inner filter effect).

  • Troubleshooting Steps:

    • Measure Absorbance Spectrum: Use a spectrophotometer to measure the absorbance spectrum of Ozagrel sodium in your assay buffer across a wide range of wavelengths (e.g., 250-700 nm).

    • Check for Spectral Overlap: Compare the absorbance spectrum of Ozagrel sodium with the excitation and emission spectra of your fluorophore. Significant absorbance at either of these wavelengths indicates a high potential for quenching.

    • Run a "Spike" Control: Prepare wells with your fluorescent probe at a known concentration and add varying concentrations of Ozagrel sodium. A decrease in fluorescence with increasing Ozagrel sodium concentration confirms quenching.

  • Solutions:

    • Change Fluorophore: Select a fluorophore whose excitation and emission spectra do not overlap with the absorbance peaks of Ozagrel sodium.

    • Reduce Pathlength: Using microplates with a lower assay volume (e.g., switching from a 96-well to a 384-well plate) can reduce the light pathlength and minimize the inner filter effect.[6]

    • Adjust Concentrations: If the assay allows, try lowering the concentration of Ozagrel sodium or the fluorophore.

Data Presentation

Table 1: Summary of this compound Properties

PropertyValueSource
Drug Type Small molecule[3]
Mechanism of Action Thromboxane A2 synthase inhibitor[1][2][3]
Molecular Formula C₁₃H₁₁N₂NaO₂[8]
Molecular Weight 250.23 g/mol [8]
Primary Indication Antithrombotic, Ischemic Stroke[1][2]

Table 2: Hypothetical Data for Identifying Autofluorescence

Ozagrel Sodium (µM)Raw Fluorescence Units (RFU) from Experimental WellRFU from Compound-Only Control WellCorrected RFU (Experimental - Control)
0150005014950
101250080011700
50900045004500
10070009200-2200 (Signal obscured)

Table 3: Hypothetical Data for Identifying Quenching

Ozagrel Sodium (µM)Absorbance at 485 nm (Excitation λ)Absorbance at 520 nm (Emission λ)RFU from "Spike" Control (Fluorophore + Compound)% Quenching
00.010.01200000%
100.150.051650017.5%
500.600.20800060%
1001.100.45300085%

Experimental Protocols

Protocol: Compound Interference Assessment

This protocol is designed to systematically identify autofluorescence and quenching effects of a test compound like Ozagrel sodium.

Materials:

  • This compound stock solution

  • Assay buffer

  • Fluorescent probe used in the main assay

  • Microplate reader with fluorescence and absorbance capabilities

  • Microplates (black, clear-bottom plates are recommended for fluorescence)

Methodology:

  • Plate 1: Autofluorescence Check

    • Add assay buffer to all wells.

    • Create a serial dilution of Ozagrel sodium across the plate, leaving some wells as buffer-only controls.

    • Read the plate for fluorescence at the specific excitation and emission wavelengths of your primary assay.

  • Plate 2: Quenching Check (Inner Filter Effect)

    • Add a fixed, known concentration of your fluorescent probe to all wells.

    • Create a serial dilution of Ozagrel sodium across the plate, leaving some wells with only the probe as controls.

    • Read the plate for fluorescence at the appropriate wavelengths. A dose-dependent decrease in signal indicates quenching.

  • Absorbance Scan (Optional but Recommended)

    • In a clear microplate, prepare a high concentration of Ozagrel sodium in assay buffer.

    • Use a spectrophotometer-capable plate reader to scan the absorbance of the compound from ~250 nm to 700 nm.

    • Compare the absorbance peaks with the excitation/emission spectra of your fluorophore.

Visualizations

Signaling Pathway

Thromboxane_Pathway substance substance enzyme enzyme inhibitor inhibitor product product receptor receptor effect effect Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 Arachidonic_Acid->PGH2 COX-1/2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 TP_Receptor TP Receptor TXA2->TP_Receptor Ozagrel Ozagrel Sodium Ozagrel->TXA2_Synthase TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TP_Receptor->Platelet_Aggregation Vasoconstriction Vasoconstriction TP_Receptor->Vasoconstriction

Caption: Mechanism of action of Ozagrel sodium in the Thromboxane A2 pathway.

Experimental Workflow

Troubleshooting_Workflow start_node start_node decision_node decision_node process_node process_node result_node result_node issue_node issue_node Start Unexpected Fluorescence Result with Ozagrel Sodium Check_Autofluorescence Run Compound-Only Control Plate Start->Check_Autofluorescence Is_Autofluorescent Is Signal > Background? Check_Autofluorescence->Is_Autofluorescent Check_Quenching Run Compound + Fluorophore (Spike) Control Plate Is_Autofluorescent->Check_Quenching No Autofluorescence Issue is Autofluorescence Is_Autofluorescent->Autofluorescence Yes Is_Quenching Does Signal Decrease with [Compound]? Check_Quenching->Is_Quenching Quenching Issue is Quenching Is_Quenching->Quenching Yes No_Interference No Direct Interference Detected Is_Quenching->No_Interference No

Caption: Workflow for troubleshooting fluorescence assay interference.

Logical Relationships

Interference_Logic observation observation test test conclusion conclusion obs_high Observation: Higher Signal test_auto Test: Compound Only obs_high->test_auto obs_low Observation: Lower Signal test_quench Test: Compound + Probe obs_low->test_quench test_abs Test: Absorbance Scan obs_low->test_abs conc_auto Conclusion: Autofluorescence test_auto->conc_auto Positive Signal conc_quench Conclusion: Quenching test_quench->conc_quench Signal Drops test_abs->conc_quench Spectral Overlap

Caption: Logical diagram for diagnosing fluorescence interference type.

References

Technical Support Center: (E/Z)-Ozagrel Sodium In Vivo Gastrointestinal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering gastrointestinal side effects during in vivo experiments with (E/Z)-Ozagrel sodium.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected gastrointestinal side effects?

This compound is a selective thromboxane (B8750289) A2 synthase inhibitor.[1][2] By blocking thromboxane A2 production, it reduces platelet aggregation and vasoconstriction.[3][4] However, this mechanism can also disrupt the balance of prostaglandins (B1171923) in the gastric mucosa, potentially leading to gastrointestinal side effects similar to those of nonsteroidal anti-inflammatory drugs (NSAIDs).[5][6] Commonly reported gastrointestinal disturbances in humans include nausea, vomiting, and abdominal pain.[3][7][8] In animal models, researchers should be vigilant for signs of gastric irritation, ulceration, and alterations in gastrointestinal motility.

Q2: What are the underlying mechanisms of this compound-induced gastrointestinal side effects?

The primary mechanism is the inhibition of thromboxane A2 synthase. This enzyme is part of the arachidonic acid cascade. While the intended effect is to reduce pro-aggregatory and vasoconstrictive thromboxane A2, this can shunt arachidonic acid metabolism towards the production of other prostaglandins. Some prostaglandins, like PGE2 and PGI2, are crucial for maintaining gastric mucosal integrity through several actions: stimulating mucus and bicarbonate secretion, increasing mucosal blood flow, and promoting epithelial cell proliferation.[9][10][11] An imbalance in these protective prostaglandins can leave the gastric mucosa vulnerable to injury.

Q3: What animal models are appropriate for studying the gastrointestinal side effects of this compound?

Rodent models, particularly rats and mice, are commonly used to evaluate drug-induced gastrointestinal toxicity.[12] Models established for studying NSAID-induced gastropathy are highly relevant and include:

  • Indomethacin- or Aspirin-Induced Ulcer Models: These models are useful for comparing the ulcerogenic potential of Ozagrel to standard NSAIDs.[12]

  • Ethanol-Induced Gastric Lesion Model: This model assesses the ability of a compound to protect the gastric mucosa from a necrotizing agent.[4]

  • Pylorus Ligation Model: This model evaluates the effect of a substance on gastric acid secretion and ulcer formation due to acid accumulation.[13]

Q4: What are the key parameters to assess in vivo to quantify gastrointestinal side effects?

A multi-faceted approach is recommended, including:

  • Macroscopic and Microscopic Evaluation: Gross examination of the stomach and small intestine for lesions, ulcers, and bleeding, often quantified using an ulcer index.[14] Histopathological analysis can reveal more subtle changes like epithelial damage, inflammation, and cellular infiltration.[8][15]

  • Biochemical Markers: Measurement of inflammatory markers in tissue homogenates, such as myeloperoxidase (MPO) to quantify neutrophil infiltration, and pro-inflammatory cytokines like TNF-α and IL-1β.[16] Fecal calprotectin can be a non-invasive marker of intestinal inflammation.

  • Gastrointestinal Motility Assessment: Evaluation of gastric emptying and intestinal transit time can be performed using various techniques.[5][17][18]

Troubleshooting Guides

Issue 1: High variability in the incidence and severity of gastric lesions.
  • Question: We are observing inconsistent gastric ulcer formation in our rodent model treated with this compound. What could be the cause?

  • Answer:

    • Fasting Period: Ensure a consistent and appropriate fasting period (typically 18-24 hours with free access to water) before drug administration. Food in the stomach can buffer the drug and alter gastric pH, leading to variability.

    • Vehicle and Route of Administration: The vehicle used to dissolve or suspend this compound can influence its absorption and local irritant effects. Ensure the vehicle is consistent and non-ulcerogenic. The route of administration (e.g., oral gavage vs. intraperitoneal injection) will also significantly impact the results.

    • Animal Stress: Stress can induce gastric lesions. Handle animals consistently and minimize environmental stressors.

    • Coprophagy: In rats and mice, coprophagy can affect the amount of drug absorbed. Use wire-mesh bottom cages to prevent this.[13]

Issue 2: Unexpected animal mortality at therapeutic doses.
  • Question: We are experiencing unexpected mortality in our animals receiving this compound, even at doses not expected to be lethal. Could this be related to gastrointestinal effects?

  • Answer:

    • Gastrointestinal Bleeding: Severe gastric ulceration can lead to internal bleeding and subsequent mortality. Perform necropsies to examine the gastrointestinal tract for signs of hemorrhage.

    • Perforation: Deep ulcers can perforate the stomach or intestinal wall, leading to peritonitis and sepsis.

    • Fluid and Electrolyte Imbalance: Severe vomiting or diarrhea can lead to dehydration and electrolyte disturbances, which can be fatal. Monitor animals for these signs and provide supportive care if necessary.

Issue 3: Difficulty in assessing gastrointestinal motility.
  • Question: Our results from the gastrointestinal motility assays are not consistent. What are some common pitfalls?

  • Answer:

    • Bead Expulsion Assay: This assay can be influenced by animal stress, which can induce defecation.[3] Acclimatize the animals to the procedure and ensure a quiet testing environment.

    • Charcoal Meal Transit: The consistency and volume of the charcoal meal must be uniform across all animals. The timing of sacrifice after administration is also critical.

    • Non-Invasive Imaging: Techniques like scintigraphy and ultrasonography can provide more reliable and longitudinal data on motility but require specialized equipment and expertise.[5][18]

Quantitative Data Summary

Table 1: Hypothetical Dose-Response of this compound on Gastric Ulcer Formation in Rats

Treatment GroupDose (mg/kg)Number of AnimalsUlcer Index (Mean ± SD)Incidence of Ulcers (%)
Vehicle Control0100.5 ± 0.210
(E/Z)-Ozagrel10102.3 ± 0.840
(E/Z)-Ozagrel30105.8 ± 1.580
(E/Z)-Ozagrel1001012.1 ± 2.9100
Indomethacin301015.4 ± 3.5100

Table 2: Hypothetical Effects of this compound on Gastrointestinal Motility in Mice

Treatment GroupDose (mg/kg)Gastric Emptying (% at 2h, Mean ± SD)Intestinal Transit (% distance, Mean ± SD)
Vehicle Control085.2 ± 5.678.9 ± 6.3
(E/Z)-Ozagrel3072.1 ± 8.965.4 ± 7.1
Loperamide1045.3 ± 7.233.1 ± 5.8

Experimental Protocols

Protocol 1: Induction and Evaluation of Gastric Ulcers in Rats

  • Animals: Male Wistar rats (180-220g).

  • Acclimatization: Acclimatize animals for at least 7 days under standard laboratory conditions.

  • Fasting: Fast animals for 24 hours with free access to water in cages with wire-mesh bottoms.[13]

  • Drug Administration: Administer this compound or vehicle orally by gavage. A positive control group receiving Indomethacin (e.g., 30 mg/kg) should be included.

  • Euthanasia and Sample Collection: Euthanize animals 4-6 hours after drug administration.

  • Macroscopic Evaluation: Immediately excise the stomach, open it along the greater curvature, and gently rinse with saline. Score the number and severity of hemorrhagic erosions to calculate the ulcer index.

  • Histological Evaluation: Fix a portion of the gastric tissue in 10% neutral buffered formalin for routine histological processing (H&E staining).

  • Biochemical Analysis: Homogenize a portion of the gastric mucosa to measure MPO activity and cytokine levels (e.g., TNF-α, IL-1β) by ELISA.

Protocol 2: Assessment of Gastrointestinal Transit in Mice

  • Animals: Male BALB/c mice (20-25g).

  • Fasting: Fast mice for 18 hours with free access to water.

  • Drug Administration: Administer this compound or vehicle orally 30 minutes before the marker meal.

  • Marker Meal Administration: Administer a non-absorbable marker, such as 0.2 mL of a 5% charcoal suspension in 10% gum acacia, by oral gavage.

  • Euthanasia and Measurement: Euthanize the mice 20-30 minutes after charcoal administration. Carefully dissect the entire gastrointestinal tract from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculation: Express the intestinal transit as a percentage of the total length of the small intestine.

Visualizations

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase Prostacyclin_Synthase Prostacyclin Synthase PGH2->Prostacyclin_Synthase PGE_Synthase PGE Synthase PGH2->PGE_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 GI_Side_Effects Gastrointestinal Side Effects TXA2_Synthase->GI_Side_Effects Imbalance leads to Ozagrel This compound Ozagrel->TXA2_Synthase Inhibition Platelet_Aggregation Platelet Aggregation Vasoconstriction TXA2->Platelet_Aggregation PGI2 Prostacyclin (PGI2) Prostacyclin_Synthase->PGI2 Gastric_Protection Gastric Mucosal Protection (Mucus, Bicarbonate, Blood Flow) PGI2->Gastric_Protection PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 PGE2->Gastric_Protection Gastric_Protection->GI_Side_Effects Reduced

Caption: Ozagrel's Mechanism and GI Effects.

Experimental_Workflow Start Start: In Vivo Study (Rats/Mice) Fasting Animal Fasting (18-24h) Start->Fasting Grouping Randomize into Groups (Vehicle, Ozagrel Doses, Positive Control) Fasting->Grouping Dosing Administer Compound (Oral Gavage) Grouping->Dosing Observation Observe for Clinical Signs (4-6h) Dosing->Observation Euthanasia Euthanasia & Necropsy Observation->Euthanasia GI_Tract_Evaluation GI Tract Evaluation Euthanasia->GI_Tract_Evaluation Macroscopic Macroscopic Scoring (Ulcer Index) GI_Tract_Evaluation->Macroscopic Gross Histology Histopathology (H&E Staining) GI_Tract_Evaluation->Histology Microscopic Biochemistry Biochemical Assays (MPO, Cytokines) GI_Tract_Evaluation->Biochemistry Molecular Data_Analysis Data Analysis & Interpretation Macroscopic->Data_Analysis Histology->Data_Analysis Biochemistry->Data_Analysis

Caption: Workflow for GI Toxicity Assessment.

Troubleshooting_Logic Problem Problem Observed High Variability in Lesions Unexpected Mortality Cause_Var Potential Causes Inconsistent Fasting Animal Stress Vehicle Effects Problem:v->Cause_Var Investigate Cause_Mort Potential Causes GI Bleeding Perforation Problem:m->Cause_Mort Investigate Solution_Var Solutions Standardize Fasting Protocol Minimize Handling Stress Validate Vehicle Cause_Var:f->Solution_Var:f_s Cause_Var:s->Solution_Var:s_s Cause_Var:v2->Solution_Var:v2_s Solution_Mort Solutions Perform Necropsy for Hemorrhage Check for Peritonitis Cause_Mort:b->Solution_Mort:b_s Cause_Mort:p->Solution_Mort:p_s

Caption: Troubleshooting Logic for In Vivo Studies.

References

How to store (E/Z)-Ozagrel sodium powder and stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the proper storage and handling of (E/Z)-Ozagrel sodium powder and its stock solutions to ensure the stability and efficacy of the compound for research purposes.

Frequently Asked Questions (FAQs)

This compound Powder

Q1: How should I store the lyophilized this compound powder upon receipt?

A1: Upon receipt, the lyophilized powder should be stored at -20°C. Under these conditions, it is stable for up to three years[1][2].

Q2: Can I store the powder at room temperature for a short period?

A2: While short-term shipping at room temperature is common, for long-term stability, it is crucial to store the powder at -20°C as recommended[1]. One supplier of a related compound, Ozagrel hydrochloride, suggests room temperature storage, but the most common recommendation for the sodium salt is freezing[3].

This compound Stock Solutions

Q1: What is the recommended solvent for preparing stock solutions?

A1: Dimethyl sulfoxide (B87167) (DMSO) and water are common solvents for preparing Ozagrel sodium stock solutions[1][4]. For in vivo experiments, complex solvent systems including DMSO, PEG300, Tween-80, and saline may be used[5]. It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound[2][6].

Q2: How should I store the prepared stock solutions?

A2: For optimal stability, stock solutions should be aliquoted into single-use vials to prevent repeated freeze-thaw cycles and stored at -80°C or -20°C[2][7].

Q3: What is the stability of stock solutions at different temperatures?

A3: The stability of stock solutions is dependent on the storage temperature. Solutions in DMSO stored at -80°C are stable for 6 months to 2 years, while at -20°C they are stable for 1 month to 1 year[1][2][5][7].

Data Presentation: Storage Conditions and Stability

FormSolventStorage TemperatureStability PeriodCitations
Powder--20°C3 years[1][2]
Stock SolutionDMSO-80°C6 months - 2 years[1][5][7]
Stock SolutionDMSO-20°C1 month - 1 year[2][5][7]

Experimental Protocol: Preparing a Stock Solution

This protocol describes the preparation of a 10 mM stock solution of Ozagrel sodium in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile, polypropylene (B1209903) microcentrifuge tubes or cryovials

  • Calibrated micropipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Equilibration: Allow the vial of Ozagrel sodium powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

  • Calculation: Determine the required volume of DMSO to add to a specific mass of Ozagrel sodium powder to achieve the desired concentration. The molecular weight of Ozagrel sodium is 250.23 g/mol [1][4][8].

    • Example for 1 mg of powder to make a 10 mM solution:

      • Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

      • Volume (L) = 0.001 g / (0.010 mol/L * 250.23 g/mol ) = 0.0003996 L

      • Volume (µL) ≈ 399.6 µL

  • Dissolution: Add the calculated volume of DMSO to the vial containing the Ozagrel sodium powder.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If precipitation or phase separation occurs, gentle warming and/or sonication can be used to aid dissolution[5][7].

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots in sterile cryovials[7]. Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year)[2][5][7].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Powder appears clumpy or moist Improper storage, exposure to humidity.Ensure the vial is tightly sealed and stored at -20°C. Allow the vial to warm to room temperature before opening to prevent moisture condensation.
Difficulty dissolving the powder Incorrect solvent, low-quality solvent, or insufficient mixing.Use fresh, high-purity DMSO as moisture can reduce solubility[2][6]. Use a vortex mixer or sonicator to aid dissolution. Gentle warming can also be applied[5][7].
Precipitate forms in stock solution upon freezing Solution may be supersaturated, or the solvent has absorbed water.Warm the solution gently and sonicate to redissolve the precipitate before use. Ensure you are using anhydrous DMSO. Consider preparing a slightly lower concentration stock solution.
Loss of compound activity in experiments Improper storage, repeated freeze-thaw cycles, or exposure to light (if light-sensitive).Always aliquot stock solutions into single-use vials to avoid freeze-thaw cycles[7]. Store solutions protected from light if light sensitivity is a concern. Use the solution within the recommended stability period.
Inconsistent experimental results Inaccurate concentration of stock solution due to weighing errors or incomplete dissolution.Use a calibrated balance for accurate weighing. Ensure the compound is fully dissolved before making further dilutions. Prepare fresh working solutions for each experiment[5][7].

Visualizations

StorageWorkflow cluster_powder Powder Handling cluster_solution Stock Solution Handling Receive Receive (E/Z)-Ozagrel Sodium Powder StorePowder Store Powder at -20°C (Up to 3 years) Receive->StorePowder Prepare Prepare Stock Solution (e.g., in DMSO) StorePowder->Prepare Aliquot Aliquot into Single-Use Vials Prepare->Aliquot Store80 Long-term Storage -80°C (6 mo - 2 yr) Aliquot->Store80 Recommended Store20 Short-term Storage -20°C (1 mo - 1 yr) Aliquot->Store20 Use Use in Experiment (Prepare fresh working solutions) Store80->Use Store20->Use

Caption: Logical workflow for handling and storing this compound.

StockSolutionPrep Start Start: this compound Powder Equilibrate 1. Equilibrate vial to room temperature Start->Equilibrate Weigh 2. Weigh appropriate amount of powder Equilibrate->Weigh Solvent 3. Add calculated volume of anhydrous DMSO Weigh->Solvent Dissolve 4. Vortex/Sonicate until fully dissolved Solvent->Dissolve Check Check for Precipitate Dissolve->Check Heat Apply gentle heat and/or sonication Check->Heat Present Aliquot 5. Aliquot into sterile, single-use vials Check->Aliquot None Heat->Dissolve Store 6. Store at -80°C or -20°C Aliquot->Store End End: Ready for Use Store->End

Caption: Experimental workflow for preparing Ozagrel sodium stock solutions.

References

Validation & Comparative

A Comparative Guide to the Efficacy of (E/Z)-Ozagrel Sodium and Clopidogrel on Platelet Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiplatelet efficacy of (E/Z)-Ozagrel sodium and clopidogrel (B1663587), focusing on their mechanisms of action and available in vitro data. Due to a lack of direct head-to-head comparative studies, this guide presents the individual efficacy data for each compound to facilitate an informed understanding of their respective roles in platelet function modulation.

Introduction

Platelet aggregation is a critical process in hemostasis and thrombosis. Antiplatelet agents are cornerstones in the prevention and treatment of cardiovascular diseases. This guide focuses on two such agents: this compound, a thromboxane (B8750289) A2 (TXA2) synthase inhibitor, and clopidogrel, a P2Y12 receptor antagonist. Understanding their distinct mechanisms and efficacy is crucial for targeted therapeutic development.

Mechanisms of Action

The antiplatelet effects of this compound and clopidogrel are achieved through distinct signaling pathways.

This compound: This compound selectively inhibits thromboxane A2 (TXA2) synthase.[1][2] By blocking this enzyme, Ozagrel prevents the conversion of prostaglandin (B15479496) H2 into TXA2, a potent vasoconstrictor and platelet agonist.[3] This inhibition leads to reduced platelet aggregation and vasodilation.[1][2]

Clopidogrel: Clopidogrel is a prodrug that requires in vivo metabolic activation to its active thiol metabolite.[4] This active metabolite irreversibly binds to the P2Y12 subtype of the ADP receptor on the platelet surface.[4] This binding prevents ADP from inducing platelet activation and subsequent aggregation.[5]

Below are diagrams illustrating the signaling pathways affected by each drug.

Ozagrel_Pathway Arachidonic Acid Arachidonic Acid Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) Cyclooxygenase (COX)->Prostaglandin H2 (PGH2) TXA2 Synthase TXA2 Synthase Prostaglandin H2 (PGH2)->TXA2 Synthase Thromboxane A2 (TXA2) Thromboxane A2 (TXA2) TXA2 Synthase->Thromboxane A2 (TXA2) Platelet Activation & Aggregation Platelet Activation & Aggregation Thromboxane A2 (TXA2)->Platelet Activation & Aggregation Ozagrel Sodium Ozagrel Sodium Ozagrel Sodium->TXA2 Synthase

Figure 1: Mechanism of Action of this compound.

Clopidogrel_Pathway Clopidogrel (Prodrug) Clopidogrel (Prodrug) Hepatic Metabolism Hepatic Metabolism Clopidogrel (Prodrug)->Hepatic Metabolism Active Metabolite Active Metabolite Hepatic Metabolism->Active Metabolite P2Y12 Receptor P2Y12 Receptor Active Metabolite->P2Y12 Receptor ADP ADP ADP->P2Y12 Receptor Platelet Activation & Aggregation Platelet Activation & Aggregation P2Y12 Receptor->Platelet Activation & Aggregation

Figure 2: Mechanism of Action of Clopidogrel.

Comparative Efficacy Data (In Vitro)

This compound In Vitro Efficacy
ParameterAgonistValueReference
IC50 Arachidonic Acid53.12 µM[1][2]
IC50 (TXA2 Synthase Inhibition) -11 nM[1][2]
Clopidogrel In Vitro Efficacy

The in vitro evaluation of clopidogrel is complex as it is a prodrug. Some studies have investigated the parent compound, while others have focused on its active metabolite.

ParameterAgonistValueConditionsReference
IC50 ADP (6 µM)1.9 µMWashed platelets[5]
IC50 ADP3291.07 µMPlatelet-rich plasma[6]
IC50 Platelet-Activating Factor (PAF)281.01 µMPlatelet-rich plasma[6]

Note: The significant discrepancy in clopidogrel's IC50 values highlights the methodological challenges and the importance of the experimental system (e.g., washed platelets vs. platelet-rich plasma) in determining its in vitro potency. The activity of clopidogrel in vivo is dependent on its conversion to the active metabolite.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Platelet Aggregation Assay (General Protocol)

This protocol outlines the general steps for assessing platelet aggregation in vitro using light transmission aggregometry (LTA), which is considered the gold standard.[7]

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay Blood Collection Blood Collection Centrifugation (Low Speed) Centrifugation (Low Speed) Blood Collection->Centrifugation (Low Speed) PRP Isolation PRP Isolation Centrifugation (Low Speed)->PRP Isolation Centrifugation (High Speed) Centrifugation (High Speed) Centrifugation (Low Speed)->Centrifugation (High Speed) PRP Incubation PRP Incubation PRP Isolation->PRP Incubation PPP Isolation PPP Isolation Centrifugation (High Speed)->PPP Isolation Baseline Reading Baseline Reading PRP Incubation->Baseline Reading Add Agonist Add Agonist Baseline Reading->Add Agonist Monitor Aggregation Monitor Aggregation Add Agonist->Monitor Aggregation

Figure 3: General Workflow for In Vitro Platelet Aggregation Assay.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[8]

  • Preparation of Platelet-Rich Plasma (PRP): The collected blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.

  • Preparation of Platelet-Poor Plasma (PPP): The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP, which is used as a reference for 100% aggregation.

  • Platelet Aggregation Measurement:

    • PRP is placed in a cuvette in an aggregometer and stirred continuously.

    • A baseline light transmittance is established.

    • A platelet agonist (e.g., ADP or arachidonic acid) is added to induce aggregation.

    • The change in light transmittance is recorded over time as a measure of platelet aggregation.

  • Inhibitor Studies: To determine the efficacy of an inhibitor like Ozagrel or clopidogrel, PRP is pre-incubated with the compound for a specific duration before the addition of the agonist. The percentage of inhibition is calculated by comparing the aggregation in the presence and absence of the inhibitor.

Agonist-Specific Protocols
  • Arachidonic Acid-Induced Aggregation: Arachidonic acid is used to assess the cyclooxygenase (COX) pathway.[9] A stock solution of arachidonic acid is prepared and added to the PRP to a final concentration that induces a submaximal aggregation response.[10]

  • ADP-Induced Aggregation: ADP is used to evaluate the P2Y1 and P2Y12 receptor pathways.[11] A stock solution of ADP is prepared and added to the PRP to achieve a final concentration that elicits a biphasic aggregation curve.

Discussion and Conclusion

This compound and clopidogrel are effective antiplatelet agents that operate through distinct and well-defined mechanisms. Ozagrel's inhibition of TXA2 synthase directly impacts a key downstream mediator of platelet activation. In contrast, clopidogrel, through its active metabolite, targets the P2Y12 receptor, a central hub for ADP-mediated platelet signaling.

The available in vitro data, while not directly comparative, suggest that both compounds exhibit potent inhibitory effects on their respective pathways. The IC50 value for Ozagrel's inhibition of arachidonic acid-induced aggregation is in the micromolar range, while its inhibition of TXA2 synthase is in the nanomolar range, indicating high potency.[1][2] The in vitro efficacy of clopidogrel is more challenging to interpret due to its prodrug nature. Studies on the parent compound show variable results, and its true potency is only realized after metabolic activation.

The lack of head-to-head studies necessitates careful consideration when evaluating the relative efficacy of these two drugs. Future research directly comparing this compound and the active metabolite of clopidogrel in standardized in vitro and in vivo models would be invaluable for a definitive assessment of their comparative antiplatelet efficacy. Such studies would provide the necessary data to guide the development of more targeted and effective antiplatelet therapies.

References

Combination Therapy of (E/Z)-Ozagrel Sodium and Aspirin in Stroke Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the combination therapy of (E/Z)-Ozagrel sodium and aspirin (B1665792) in the context of experimental stroke models. While direct preclinical studies on this specific combination are limited, this document synthesizes findings from clinical trials and preclinical studies on the individual agents to offer insights into the potential synergistic effects and mechanisms of action.

Performance Comparison

The combination of Ozagrel (B471) sodium and aspirin is predicated on their complementary mechanisms targeting platelet aggregation and vascular tone, crucial factors in the pathophysiology of ischemic stroke. Ozagrel, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, and aspirin, a cyclooxygenase (COX) inhibitor, are hypothesized to offer enhanced neuroprotection compared to monotherapy.

A clinical study involving patients with acute non-cardiogenic ischemic stroke demonstrated that the combination therapy of Ozagrel sodium (80 mg twice daily) and aspirin (100 mg daily) resulted in significantly better neurological outcomes compared to aspirin monotherapy.[1]

Table 1: Comparison of Neurological Outcome in a Clinical Study [1]

Treatment GroupInitial NIHSS Score (Mean)NIHSS Score at Day 14 (Mean)p-valueInitial Motor Strength Score (Mean)Motor Strength Score at Day 14 (Mean)p-value
Ozagrel + Aspirin (n=43)5.442.630.0073.56-<0.001
Aspirin Alone (n=43)5.193.883.81-

Note: The Motor Strength Score at Day 14 was reported as significantly improved in the combination group, but the mean value was not provided in the source.

Preclinical data from animal models, primarily using Middle Cerebral Artery Occlusion (MCAO), supports the neuroprotective effects of each agent individually. It is postulated that the combination would lead to a more significant reduction in infarct volume and improvement in neurological deficits.

Table 2: Illustrative Comparison from Preclinical Stroke Models (MCAO)

TreatmentAnimal ModelKey OutcomesReference
Ozagrel Sodium Rat (MCAO)- Reduced infarct area and volume.- Suppressed neurological deficits.[2]
Mouse (MCAO)- Improved locomotor activity and motor coordination.[3]
Aspirin Rat (MCAO)- Reduced infarct volume.- Improved neurological scores.[4][5]
Hypothesized Combination Animal Stroke Model- Potentially greater reduction in infarct volume.- Enhanced improvement in neurological function.-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the literature.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This surgical model is widely used to mimic focal cerebral ischemia.

Protocol:

  • Animal Preparation: Adult male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., isoflurane). Body temperature is maintained at 37°C using a heating pad.

  • Surgical Procedure: A midline cervical incision is made, and the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and transected. A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The suture remains in place for a predetermined duration (e.g., 90 or 120 minutes) to induce ischemia. For reperfusion, the suture is withdrawn.

  • Drug Administration: Ozagrel sodium, aspirin, or the combination is administered at specified doses and time points relative to the MCAO procedure (e.g., intraperitoneally or orally before or after occlusion).

  • Outcome Assessment: At a designated time post-MCAO (e.g., 24 or 72 hours), neurological deficit scoring, infarct volume measurement (using TTC staining), and other relevant assays are performed.[2][4]

Neurological Deficit Scoring

This assessment evaluates the functional outcome after stroke.

Protocol:

A blinded observer scores the animals based on a multi-point scale. A common example is the Bederson score:

  • 0: No apparent neurological deficit.

  • 1: Forelimb flexion.

  • 2: Decreased resistance to lateral push.

  • 3: Unidirectional circling.

Infarct Volume Measurement

Triphenyltetrazolium chloride (TTC) staining is used to differentiate between ischemic and healthy brain tissue.

Protocol:

  • Following euthanasia, the brain is rapidly removed and sectioned coronally (e.g., 2 mm thick slices).

  • The brain slices are incubated in a 2% TTC solution in phosphate-buffered saline at 37°C for 30 minutes in the dark.

  • Healthy, viable tissue stains red, while the infarcted tissue remains white.

  • The slices are photographed, and the infarct area in each slice is measured using imaging software.

Signaling Pathways and Experimental Workflow

The synergistic effect of Ozagrel and aspirin can be attributed to their distinct but complementary roles in the arachidonic acid cascade, which is central to thrombosis and inflammation in stroke.

Signaling Pathway of Ozagrel and Aspirin in Ischemic Stroke

G Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin (PGI2) Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasodilation Vasodilation PGI2->Vasodilation Platelet_Inhibition Platelet Inhibition PGI2->Platelet_Inhibition Aspirin Aspirin Aspirin->COX Inhibits Ozagrel Ozagrel Sodium Ozagrel->TXA2_Synthase Inhibits

Caption: Mechanism of action of Ozagrel and aspirin.

Experimental Workflow for Preclinical Evaluation

G Start Animal Model Selection (e.g., MCAO in Rats) Grouping Randomized Grouping: - Sham - Vehicle Control - Aspirin - Ozagrel - Combination Start->Grouping MCAO MCAO Surgery (Ischemia Induction) Grouping->MCAO Treatment Drug Administration MCAO->Treatment Reperfusion Reperfusion Treatment->Reperfusion Assessment Post-Stroke Assessment Reperfusion->Assessment Neuro Neurological Scoring Assessment->Neuro Infarct Infarct Volume (TTC) Assessment->Infarct Histo Histology/Biomarkers Assessment->Histo Analysis Data Analysis & Comparison Neuro->Analysis Infarct->Analysis Histo->Analysis

Caption: Preclinical experimental workflow.

References

Validating the In Vivo Efficacy of (E/Z)-Ozagrel Sodium Using Bleeding Time Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating antiplatelet therapies, (E/Z)-Ozagrel sodium, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, presents a targeted approach to preventing thrombotic events. This guide provides a comparative analysis of Ozagrel sodium's in vivo efficacy, benchmarked against established antiplatelet agents, with a focus on the widely accepted bleeding time assay as a primary measure of hemostatic disruption.

Mechanism of Action: Targeting Thromboxane A2 Synthesis

Ozagrel sodium exerts its antiplatelet effect by specifically inhibiting thromboxane A2 synthase. This enzyme is crucial for the conversion of prostaglandin (B15479496) H2 (PGH2) into thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. By blocking TXA2 production, Ozagrel sodium effectively reduces the propensity for blood clot formation. Furthermore, this inhibition leads to an accumulation of PGH2, which can then be preferentially converted into prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, by endothelial cells. This dual action contributes to its overall antithrombotic effect.

Ozagrel_Mechanism cluster_platelet Platelet cluster_inhibition cluster_endothelium Endothelial Cell Arachidonic_Acid Arachidonic Acid PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 TXA2_Synthase TXA2 Synthase PGH2->TXA2_Synthase PGH2_redirect PGH2 (redirected) PGH2->PGH2_redirect Increased Availability TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation & Vasoconstriction TXA2->Platelet_Aggregation Ozagrel Ozagrel Sodium Ozagrel->Inhibition PGI2_Synthase PGI2 Synthase PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Vasodilation Vasodilation & Inhibition of Aggregation PGI2->Vasodilation PGH2_redirect->PGI2_Synthase

Caption: Mechanism of Action of Ozagrel Sodium.

Experimental Protocol: In Vivo Tail Bleeding Time Assay

The tail bleeding time assay in mice is a standard in vivo method to assess the efficacy of antiplatelet and anticoagulant agents.

Materials:

  • Male ICR mice (or other suitable strain), weighing 23 ± 3 grams.

  • Ozagrel sodium and other test compounds (e.g., Aspirin, Clopidogrel).

  • Vehicle control (e.g., saline or appropriate solvent).

  • Mouse restrainer.

  • Scalpel or sharp razor blade.

  • 37°C water bath.

  • 50 mL conical tubes or beakers filled with 0.9% saline.

  • Stopwatch.

  • Filter paper.

Procedure:

  • Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.

  • Drug Administration: Administer Ozagrel sodium, comparator drugs, or vehicle to mice via the appropriate route (e.g., oral gavage, intravenous injection). The timing of administration before the assay should be consistent and based on the pharmacokinetic profile of the compounds.

  • Anesthesia (Optional but recommended for humane reasons): Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Tail Transection: Secure the mouse in a restrainer. Using a sharp scalpel, transect the tail 3-5 mm from the tip.

  • Bleeding Time Measurement: Immediately immerse the transected tail into a tube containing 0.9% saline pre-warmed to 37°C. Start the stopwatch at the moment of immersion.

  • Observation: Observe the tail for the cessation of bleeding. The bleeding time is defined as the total time from the start of bleeding until it stops completely for at least 30 seconds. If bleeding resumes, the timing should continue until a stable cessation is observed. A cut-off time (e.g., 1800 seconds) is typically set to prevent excessive blood loss.

  • Data Recording: Record the bleeding time in seconds for each animal.

Bleeding_Time_Workflow Start Start Drug_Admin Administer Test Compound (Ozagrel, Aspirin, etc.) or Vehicle Start->Drug_Admin Anesthesia Anesthetize Mouse Drug_Admin->Anesthesia Tail_Transection Transect Tail Tip (3-5 mm) Anesthesia->Tail_Transection Immerse_Tail Immerse Tail in 37°C Saline & Start Stopwatch Tail_Transection->Immerse_Tail Observe_Bleeding Observe for Cessation of Bleeding Immerse_Tail->Observe_Bleeding Record_Time Record Bleeding Time Observe_Bleeding->Record_Time Bleeding Stops Cutoff_Reached Cut-off Time Reached? Observe_Bleeding->Cutoff_Reached Bleeding Continues End End Record_Time->End Cutoff_Reached->Observe_Bleeding No Stop_Experiment Stop Experiment & Record Cut-off Time Cutoff_Reached->Stop_Experiment Yes Stop_Experiment->End

Caption: Experimental Workflow for Tail Bleeding Time Assay.

Comparative Efficacy Data

The following table summarizes representative data from in vivo bleeding time assays in mice for different antiplatelet agents. It is important to note that direct head-to-head comparative studies for Ozagrel sodium using this specific assay are limited in the publicly available literature. The data for Ozagrel sodium is an estimation based on a study comparing it to another thromboxane synthase inhibitor, pyragrel, which found the bleeding time with Ozagrel to be 35% longer. This highlights the need for further direct comparative studies.

Treatment GroupDose and RouteMean Bleeding Time (seconds)Fold Increase vs. Placebo
Placebo (Vehicle)N/A102.881.0
This compound 36 mg/kg (i.v. for 4 days)~384 (estimated)~3.7
Aspirin100 mg/kg (oral)369.383.6
Clopidogrel20 mg/kg (oral)4624.5

Note: The bleeding time for Ozagrel sodium is an estimation and should be interpreted with caution pending direct comparative studies.

Discussion

The available data, although limited for a direct comparison, suggests that Ozagrel sodium significantly prolongs bleeding time in vivo, indicative of its antiplatelet efficacy. Its effect appears to be in a comparable range to that of aspirin, a non-selective COX inhibitor, and clopidogrel, a P2Y12 receptor antagonist, when evaluated in mouse models.

The targeted mechanism of Ozagrel sodium, specifically inhibiting TXA2 synthase, offers a more precise approach to antiplatelet therapy compared to the broader action of aspirin. This specificity may potentially lead to a different safety profile, particularly concerning gastrointestinal side effects often associated with COX inhibition.

Conclusion

In vivo bleeding time assays serve as a valuable tool for validating the efficacy of antiplatelet agents like this compound. While existing data supports the antiplatelet activity of Ozagrel sodium, further direct comparative studies with other standard-of-care agents are warranted to fully elucidate its relative potency and therapeutic potential in various thrombotic conditions. The experimental protocol and comparative data presented in this guide provide a framework for researchers to design and interpret such validation studies.

Assessing (E/Z)-Ozagrel Sodium Treatment Response: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

(E/Z)-Ozagrel sodium, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, is a therapeutic agent employed in the management of ischemic stroke and has been explored for its utility in asthma. By inhibiting the synthesis of TXA2, a potent mediator of platelet aggregation and vasoconstriction, Ozagrel (B471) modulates key pathological pathways in these conditions. This guide provides a comprehensive comparison of biomarkers for assessing the treatment response to Ozagrel sodium, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in their evaluation of this therapeutic agent.

Biomarkers for this compound in Ischemic Stroke

Ozagrel's primary indication is for the treatment of ischemic stroke, where it exerts its effect by reducing thrombosis and improving cerebral blood flow.[1] The assessment of its treatment response can be quantitatively measured through a panel of biomarkers related to platelet activation, coagulation, and inflammation.

Key Biomarkers and Quantitative Data

Clinical studies have demonstrated the significant impact of Ozagrel sodium on several key biomarkers in patients with ischemic stroke. A notable study on lacunar infarction revealed that intravenous administration of Ozagrel (80 mg twice daily for 2 weeks) led to a significant decrease in markers of platelet activation and coagulation.[2]

BiomarkerPre-treatment Level (Mean ± SD)Post-treatment Level (Mean ± SD)Percentage Changep-valueReference
Platelet Activation Markers
Thromboxane B2 (TXB2)185.3 ± 45.2 pg/mL102.5 ± 30.1 pg/mL↓ 44.7%< 0.01[2]
Platelet Factor 4 (PF4)15.2 ± 4.8 ng/mL8.9 ± 3.1 ng/mL↓ 41.4%< 0.01[2]
Beta-Thromboglobulin (β-TG)45.6 ± 12.3 ng/mL28.4 ± 9.7 ng/mL↓ 37.7%< 0.01[2]
Coagulation Marker
Fibrinopeptide A (FPA)4.8 ± 1.5 ng/mL2.5 ± 0.9 ng/mL↓ 47.9%< 0.01[2]
Inflammatory Markers
High-sensitivity C-reactive protein (hs-CRP)Significantly higher in patient groupSignificantly lower post-treatment-< 0.05[3]
Interleukin-1β (IL-1β)Significantly higher in patient groupSignificantly lower post-treatment-< 0.05[3]
Tumor Necrosis Factor-α (TNF-α)Significantly higher in patient groupSignificantly lower post-treatment-< 0.05[3]
High Mobility Group Box 1 (HMGB1)Significantly higher in patient groupSignificantly lower post-treatment-< 0.05[3]

Table 1: Quantitative Changes in Biomarkers Following this compound Treatment in Ischemic Stroke Patients.

Comparison with Alternative Antiplatelet Therapies

While direct head-to-head clinical trials comparing the biomarker profiles of Ozagrel with other antiplatelet agents like aspirin (B1665792) and clopidogrel (B1663587) are limited, their distinct mechanisms of action suggest different biomarker signatures.

  • Aspirin irreversibly inhibits cyclooxygenase-1 (COX-1), thereby blocking the production of thromboxane A2 from arachidonic acid. Its primary biomarker is a reduction in serum thromboxane B2.[4][5]

  • Clopidogrel , a P2Y12 receptor antagonist, inhibits ADP-induced platelet aggregation. Treatment response is often monitored by measuring platelet aggregation via light transmission aggregometry or flow cytometry for platelet activation markers like P-selectin (CD62P).

A study comparing a combination of clopidogrel and Ozagrel with aspirin monotherapy in acute ischemic stroke patients used CD62p and CD63 as markers of platelet activation. Both treatment groups showed a significant decrease in these markers, with no statistically significant difference between the two arms.[6]

This compound in Asthma: An Alternative Approach

Ozagrel has also been investigated for the treatment of asthma, a condition characterized by chronic airway inflammation and hyperresponsiveness.[6][7] Thromboxane A2 is a potent bronchoconstrictor and is implicated in airway hyperresponsiveness.[3] Clinical trials in Japan have shown that Ozagrel can reduce the need for concomitant steroid therapy in asthmatic patients.[6]

Biomarkers in Asthma Treatment

The current standard of care for moderate-to-severe asthma often involves inhaled corticosteroids and biologics that target specific inflammatory pathways, particularly Type 2 inflammation. The response to these therapies is monitored using a panel of biomarkers:[8]

  • Eosinophils (blood and sputum): Elevated eosinophil counts are a hallmark of Type 2 inflammation and a key biomarker for response to anti-IL-5 therapies like mepolizumab.

  • Fractional exhaled nitric oxide (FeNO): FeNO is a marker of eosinophilic airway inflammation and is used to predict and monitor the response to corticosteroids and some biologics.

  • Immunoglobulin E (IgE): Total and allergen-specific IgE levels are crucial for identifying allergic asthma and guiding anti-IgE therapies like omalizumab.

  • Periostin: A serum biomarker that reflects IL-13 activity and can predict response to therapies targeting the IL-4/IL-13 pathway.

While specific biomarker data for Ozagrel in asthma is not as extensively documented as for biologics, its mechanism of action suggests that its primary effect would be a reduction in thromboxane B2 levels. Its impact on the aforementioned markers of Type 2 inflammation would likely be less direct and warrants further investigation. A randomized, double-blind, placebo-controlled study comparing oral montelukast (B128269) with oral ozagrel in acute asthma did not show additional benefits in terms of peak expiratory flow rate when added to standard treatment.[4][9][10]

Experimental Protocols

Accurate and reproducible biomarker measurements are crucial for assessing treatment response. The following are detailed methodologies for the key experiments cited.

Measurement of Thromboxane B2 (TXB2)
  • Method: Competitive Enzyme Immunoassay (EIA).

  • Principle: This assay is based on the competition between TXB2 in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled TXB2 for a limited number of binding sites on a TXB2-specific antibody.

  • Procedure:

    • Sample Collection and Preparation: Blood is collected in tubes containing an anticoagulant (e.g., EDTA) and a cyclooxygenase inhibitor (e.g., indomethacin) to prevent ex vivo platelet activation and TXA2 formation. Plasma is separated by centrifugation at 4°C.

    • Assay:

      • Standards and plasma samples are added to microplate wells coated with the anti-TXB2 antibody.

      • HRP-labeled TXB2 is added to each well.

      • The plate is incubated to allow for competitive binding.

      • The wells are washed to remove unbound reagents.

      • A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of HRP-labeled TXB2 bound.

      • The reaction is stopped, and the absorbance is read using a microplate reader.

    • Quantification: The concentration of TXB2 in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of TXB2.

Measurement of Platelet Factor 4 (PF4) and Beta-Thromboglobulin (β-TG)
  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Principle: A sandwich ELISA format is typically used to quantify PF4 and β-TG.

  • Procedure:

    • Sample Collection: Blood is collected in chilled tubes containing a specific anticoagulant cocktail (e.g., EDTA, theophylline, and prostaglandin (B15479496) E1) to prevent platelet activation and release of PF4 and β-TG. Plasma is obtained by centrifugation at low speed and low temperature.

    • Assay:

      • Microplate wells are coated with a capture antibody specific for either PF4 or β-TG.

      • Standards and plasma samples are added to the wells and incubated.

      • The wells are washed, and a detection antibody conjugated to an enzyme (e.g., HRP) is added.

      • After another incubation and wash step, a substrate solution is added to produce a colorimetric signal.

      • The absorbance is measured, and the concentration is calculated from a standard curve.

Measurement of Inflammatory Cytokines (hs-CRP, IL-1β, TNF-α)
  • Method: Multiplex Immunoassay (e.g., Luminex technology).

  • Principle: This method allows for the simultaneous measurement of multiple analytes in a single sample. It utilizes spectrally distinct microspheres, each coated with a specific capture antibody.

  • Procedure:

    • Sample Preparation: Serum or plasma is prepared from collected blood samples.

    • Assay:

      • A mixture of antibody-coated microspheres is incubated with the sample.

      • After washing, a biotinylated detection antibody cocktail is added.

      • Streptavidin-phycoerythrin (a fluorescent reporter) is then added, which binds to the biotinylated detection antibodies.

      • The microspheres are analyzed using a flow cytometer that identifies each microsphere by its spectral signature and quantifies the analyte based on the reporter fluorescence intensity.

    • Quantification: The concentration of each cytokine is determined from a standard curve run concurrently.

Visualizing the Pathways and Processes

To better understand the mechanisms and relationships discussed, the following diagrams are provided.

Ozagrel_Mechanism_of_Action Arachidonic Acid Arachidonic Acid COX1 COX-1 Arachidonic Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Ozagrel This compound Ozagrel->TXA2_Synthase Inhibits PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Platelet_Inhibition Inhibition of Platelet Aggregation PGI2->Platelet_Inhibition Vasodilation Vasodilation PGI2->Vasodilation

Caption: Ozagrel's mechanism of action in the arachidonic acid cascade.

Biomarker_Assessment_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Biomarker Analysis Patient_Consent Patient Consent and Enrollment Baseline_Sample Baseline Blood Sample Collection Patient_Consent->Baseline_Sample Sample_Processing Plasma/Serum Separation Baseline_Sample->Sample_Processing Ozagrel_Admin This compound Administration Followup_Sample Follow-up Blood Sample Collection Ozagrel_Admin->Followup_Sample Followup_Sample->Sample_Processing Immunoassay Immunoassay (ELISA, EIA, Multiplex) Sample_Processing->Immunoassay Data_Analysis Data Analysis and Comparison Immunoassay->Data_Analysis

Caption: Experimental workflow for biomarker assessment in clinical trials.

Logical_Relationship Ozagrel This compound Treatment TXA2_Synthase_Inhibition Inhibition of Thromboxane A2 Synthase Ozagrel->TXA2_Synthase_Inhibition Inflammation_Decrease ↓ Inflammation Ozagrel->Inflammation_Decrease TXB2_Decrease ↓ Thromboxane B2 (TXB2) TXA2_Synthase_Inhibition->TXB2_Decrease Platelet_Activation_Decrease ↓ Platelet Activation TXB2_Decrease->Platelet_Activation_Decrease PF4_Decrease ↓ Platelet Factor 4 (PF4) Platelet_Activation_Decrease->PF4_Decrease BTG_Decrease ↓ Beta-Thromboglobulin (β-TG) Platelet_Activation_Decrease->BTG_Decrease Clinical_Outcome Improved Clinical Outcome in Ischemic Stroke Platelet_Activation_Decrease->Clinical_Outcome hsCRP_Decrease ↓ hs-CRP Inflammation_Decrease->hsCRP_Decrease Cytokine_Decrease ↓ Pro-inflammatory Cytokines (IL-1β, TNF-α) Inflammation_Decrease->Cytokine_Decrease Inflammation_Decrease->Clinical_Outcome

Caption: Relationship between Ozagrel treatment, biomarkers, and clinical outcome.

References

A Head-to-Head Comparison of Thromboxane A2 Synthase Inhibitors with (E/Z)-Ozagrel Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various Thromboxane (B8750289) A2 (TXA2) synthase inhibitors, with a particular focus on (E/Z)-Ozagrel sodium. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug development and research applications.

Introduction to Thromboxane A2 Synthase Inhibition

Thromboxane A2 (TXA2) is a potent bioactive lipid that plays a crucial role in hemostasis and thrombosis.[1][2] Synthesized from prostaglandin (B15479496) H2 (PGH2) by the enzyme TXA2 synthase, TXA2 induces platelet aggregation and vasoconstriction, contributing to the formation of blood clots.[3][4] Consequently, inhibitors of TXA2 synthase are a significant area of research for the development of antiplatelet and antithrombotic therapies for conditions such as ischemic stroke and other cardiovascular diseases.[4][5] this compound is a selective and orally active TXA2 synthase inhibitor that has been a subject of extensive study.[6] This guide compares its performance with other notable TXA2 synthase inhibitors.

Performance Comparison of TXA2 Synthase Inhibitors

The inhibitory potency of various TXA2 synthase inhibitors is a key metric for their comparison. The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) and pIC50 values for Ozagrel and other TXA2 synthase inhibitors. It is important to note that the data for Ozagrel and the other inhibitors are from different studies and may not be directly comparable due to potential variations in experimental conditions.

CompoundIC50 (nM)pIC50 (-log(IC50))Reference
This compound 117.96[6]
R.68070 407.4[7][8]
CV-4151 (Isbogrel) 1266.9[7][8]
Dazoxiben 2005.7[7][8]

Note: pIC50 values for R.68070, CV-4151, and Dazoxiben were converted to IC50 values for comparative purposes. The conversion was done using the formula IC50 = 10^(-pIC50) M.

Signaling Pathway of Thromboxane A2 Synthesis and Action

The synthesis of TXA2 is a critical part of the arachidonic acid cascade. The following diagram illustrates the signaling pathway, from the release of arachidonic acid to the downstream effects of TXA2.

TXA2_Signaling_Pathway cluster_synthesis TXA2 Synthesis cluster_action TXA2 Action Arachidonic_Acid Arachidonic Acid COX COX-1/COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) TXAS TXA2 Synthase PGH2->TXAS TXA2 Thromboxane A2 (TXA2) TP_Receptor Thromboxane Receptor (TP) TXA2->TP_Receptor COX->PGH2 TXAS->TXA2 Ozagrel (E/Z)-Ozagrel and other inhibitors Ozagrel->TXAS G_Protein Gq/G13 TP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Platelet_Activation Platelet Aggregation & Vasoconstriction Ca_PKC->Platelet_Activation

Caption: Thromboxane A2 (TXA2) synthesis from arachidonic acid and its signaling cascade.

Experimental Protocols

The evaluation of TXA2 synthase inhibitors typically involves in vitro and ex vivo assays to determine their potency and efficacy.

Measurement of TXA2 Synthase Inhibition

A common method to assess the activity of TXA2 synthase inhibitors is to measure the production of TXB2, the stable, inactive metabolite of TXA2.[9][10]

Objective: To determine the IC50 value of a test compound for TXA2 synthase.

Materials:

  • Platelet-rich plasma (PRP) or washed human platelets

  • Test compounds (e.g., Ozagrel sodium) at various concentrations

  • Arachidonic acid (AA) as a substrate

  • Enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit for TXB2

Procedure:

  • Platelet Preparation: Isolate PRP from whole blood by centrifugation. For washed platelets, perform additional washing and centrifugation steps.

  • Incubation: Pre-incubate the platelet suspension with various concentrations of the test compound or vehicle control for a specified time at 37°C.

  • Initiation of TXA2 Synthesis: Add arachidonic acid to the platelet suspension to initiate the enzymatic reaction.

  • Termination of Reaction: After a defined incubation period, stop the reaction by adding a stopping reagent (e.g., indomethacin) and placing the samples on ice.

  • TXB2 Measurement: Centrifuge the samples to pellet the platelets. Collect the supernatant and measure the concentration of TXB2 using an EIA or RIA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of TXB2 inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Objective: To evaluate the anti-platelet aggregation effect of a TXA2 synthase inhibitor.

Materials:

  • Platelet-rich plasma (PRP)

  • Test compounds

  • Aggregating agents (e.g., arachidonic acid, ADP, collagen)

  • Platelet aggregometer

Procedure:

  • PRP Preparation: Prepare PRP as described above.

  • Incubation: Incubate PRP with the test compound or vehicle control at 37°C.

  • Aggregation Measurement: Place the PRP sample in the aggregometer cuvette. Add an aggregating agent to induce platelet aggregation.

  • Data Recording: The aggregometer records the change in light transmission as platelets aggregate.

  • Analysis: The extent of inhibition of aggregation by the test compound is calculated by comparing the aggregation response in the presence and absence of the inhibitor.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of TXA2 synthase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_exvivo Ex Vivo / In Vivo Evaluation A Compound Synthesis & Characterization B TXA2 Synthase Inhibition Assay (IC50 Determination) A->B C Platelet Aggregation Assay B->C D Selectivity Assays (e.g., vs. COX-1/COX-2) C->D E Animal Model Selection (e.g., Thrombosis Model) D->E Lead Compound Selection F Pharmacokinetic Studies (ADME) E->F G Efficacy Studies in Animal Models F->G H Toxicity & Safety Assessment G->H

References

(E/Z)-Ozagrel Sodium: A Comparative Analysis of its Impact on Platelet CD62p Expression Against Other Antiplatelet Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antiplatelet therapies, the modulation of platelet activation markers is a critical measure of efficacy. One such key marker is CD62p, also known as P-selectin, an adhesion molecule translocated to the platelet surface upon activation, mediating interactions with leukocytes and endothelium. This guide provides a comparative analysis of (E/Z)-Ozagrel sodium against other established antiplatelet agents, focusing on their effects on CD62p expression, supported by experimental data and mechanistic insights.

Quantitative Comparison of Antiplatelet Agents on CD62p Expression

Direct head-to-head studies comparing this compound monotherapy with other antiplatelet agents on CD62p expression are limited in publicly available literature. However, a study evaluating a combination therapy of clopidogrel (B1663587) and ozagrel (B471) sodium against aspirin (B1665792) monotherapy in patients with acute ischemic stroke found that the combination treatment was not superior to aspirin alone in reducing CD62p positive expression rates[1].

For a comparative perspective, the following table summarizes data from a study that assessed the effects of aspirin and clopidogrel on baseline platelet CD62p expression in patients with atherosclerotic vascular disease.

Antiplatelet AgentMechanism of ActionBaseline CD62p Expression (% of positive platelets)Reference
This compound Thromboxane (B8750289) A2 Synthase InhibitorData Not Available (Monotherapy)-
Aspirin Cyclooxygenase (COX) Inhibitor16% (median)[2]
Clopidogrel P2Y12 Receptor Antagonist10% (median)[2]
Untreated Patients -22% (median)[2]

Experimental Protocols

General Protocol for Measuring Platelet CD62p Expression by Flow Cytometry

The following is a generalized protocol for the analysis of platelet CD62p expression, based on methodologies described in the literature[1][2][3].

  • Blood Collection: Whole blood is drawn from subjects into tubes containing an anticoagulant, typically sodium citrate (B86180) or acid-citrate-dextrose (ACD).

  • Platelet-Rich Plasma (PRP) Preparation (Optional): PRP can be obtained by centrifugation of whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature.

  • Platelet Stimulation: Platelet agonists, such as adenosine (B11128) diphosphate (B83284) (ADP) or thrombin receptor-activating peptide (TRAP), are added to whole blood or PRP to induce platelet activation. A resting (unstimulated) sample serves as a negative control.

  • Antibody Staining: Fluorescently-labeled monoclonal antibodies targeting CD62p (P-selectin) and a platelet-specific marker (e.g., CD41 or CD61) are added to the samples and incubated in the dark at room temperature. An isotype-matched control antibody is used to assess non-specific binding.

  • Fixation: Samples are fixed with a paraformaldehyde solution to stabilize the cells and antibody binding.

  • Flow Cytometry Analysis: Samples are acquired on a flow cytometer. Platelets are gated based on their forward and side scatter characteristics and positivity for the platelet-specific marker. The percentage of platelets expressing CD62p and the mean fluorescence intensity (MFI) are quantified.

G cluster_sample_prep Sample Preparation cluster_activation_staining Activation & Staining cluster_analysis Analysis blood Whole Blood Collection prp PRP Preparation (Optional) blood->prp stimulate Platelet Stimulation (e.g., ADP) prp->stimulate stain Antibody Staining (anti-CD62p, anti-CD41) stimulate->stain fix Fixation stain->fix flow Flow Cytometry fix->flow data Data Analysis flow->data

Experimental workflow for CD62p measurement.

Signaling Pathways and Mechanisms of Action

The expression of CD62p on the platelet surface is a downstream consequence of intracellular signaling cascades initiated by various agonists. Antiplatelet agents interfere with these pathways at different points.

This compound is a selective inhibitor of thromboxane A2 (TXA2) synthase[4][5][6]. By blocking this enzyme, Ozagrel prevents the conversion of prostaglandin (B15479496) H2 to TXA2, a potent platelet agonist and vasoconstrictor[4][6]. Reduced TXA2 levels lead to decreased platelet activation and aggregation[4][7].

Aspirin acts by irreversibly inhibiting cyclooxygenase-1 (COX-1), an enzyme upstream of TXA2 synthase. This action also prevents the formation of TXA2, thereby reducing platelet activation. However, unlike Ozagrel, aspirin's effect is not specific to the thromboxane pathway.

Clopidogrel is a P2Y12 receptor antagonist. It irreversibly blocks the P2Y12 adenosine diphosphate (ADP) receptor on the platelet surface. This prevents ADP-mediated platelet activation, a key amplification loop in thrombogenesis. Studies have shown that clopidogrel is effective at reducing ADP-induced P-selectin expression[8][9].

G cluster_pathways Platelet Activation Pathways Leading to CD62p Expression cluster_aspirin_ozagrel Thromboxane Pathway cluster_clopidogrel ADP Pathway cluster_common_pathway Common Downstream Events cluster_inhibitors Drug Inhibition AA Arachidonic Acid COX1 COX-1 AA->COX1 PGH2 Prostaglandin H2 COX1->PGH2 TXA2S TXA2 Synthase PGH2->TXA2S TXA2 Thromboxane A2 TXA2S->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor PLC Phospholipase C Activation TP_Receptor->PLC ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 P2Y12->PLC IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Granule α-Granule Release Ca2->Granule CD62p CD62p Surface Expression Granule->CD62p Aspirin Aspirin Aspirin->COX1 Ozagrel Ozagrel Sodium Ozagrel->TXA2S Clopidogrel Clopidogrel Clopidogrel->P2Y12

Signaling pathways of antiplatelet agents.

References

Assessing the Synergistic Effects of (E/Z)-Ozagrel Sodium with Other Anticoagulants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(E/Z)-Ozagrel sodium, a selective thromboxane (B8750289) A2 synthase inhibitor, plays a crucial role in preventing platelet aggregation and promoting vasodilation.[1] Its unique mechanism of action presents a compelling case for its use in combination with other anticoagulants to achieve enhanced antithrombotic efficacy. This guide provides a comparative analysis of the synergistic effects of Ozagrel sodium with commonly used anticoagulants, supported by available experimental data.

Mechanism of Action: A Dual Approach to Antithrombosis

Ozagrel sodium specifically inhibits the enzyme thromboxane A2 synthase, which is critical for the conversion of prostaglandin (B15479496) H2 to thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and a strong promoter of platelet aggregation.[1] By blocking TXA2 production, Ozagrel sodium effectively reduces platelet aggregation and induces vasodilation. This targeted action offers a potential synergistic advantage when combined with anticoagulants that act on different pathways of the coagulation cascade.

Synergistic Potential with Conventional and Novel Anticoagulants

The concomitant use of Ozagrel sodium with other anticoagulants and antiplatelet agents can potentiate their antithrombotic effects, though this may also increase the risk of bleeding complications, necessitating careful monitoring.[1]

Ozagrel Sodium and Heparin

Heparin, a widely used anticoagulant, functions by activating antithrombin III, which in turn inactivates thrombin and factor Xa. While direct quantitative data on the synergistic effects of Ozagrel and heparin from dedicated studies is limited, a study in a rat model of photochemical cerebral infarct investigated their combined therapy.[1] In vitro studies have shown that heparin can, under certain conditions, potentiate platelet aggregation induced by other agonists, while in other contexts, it can have an inhibitory effect.[2] This complex interaction highlights the need for further research to delineate the precise nature of the synergy with Ozagrel. Low molecular weight heparin (LMWH) is known to have a more predictable pharmacokinetic profile and a lower risk of bleeding compared to unfractionated heparin.[3]

Ozagrel Sodium and Warfarin (B611796)

Warfarin exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex, which is essential for the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X). Studies on the combination of warfarin with other antiplatelet agents, such as clopidogrel (B1663587), have shown an increased risk of bleeding.[4] One study indicated that warfarin administration does not significantly reduce platelet aggregation and may even cause a mild increase in aggregation induced by collagen or epinephrine.[5] This suggests a potential for a complementary effect when combined with an antiplatelet agent like Ozagrel, although this requires dedicated clinical investigation.

Ozagrel Sodium and Direct Oral Anticoagulants (DOACs)

DOACs offer targeted inhibition of specific factors in the coagulation cascade.

  • Factor Xa Inhibitors (e.g., Rivaroxaban (B1684504), Apixaban): These agents directly inhibit Factor Xa, a critical enzyme in the common pathway of coagulation. Studies combining rivaroxaban with the antiplatelet agent clopidogrel have demonstrated a significant prolongation of bleeding time.[6] Similarly, apixaban (B1684502) has been studied in combination with dual antiplatelet therapy.[7] The addition of Ozagrel to a DOAC regimen could theoretically provide a dual-pronged antithrombotic effect by targeting both platelet aggregation and the coagulation cascade.

  • Direct Thrombin Inhibitors (e.g., Dabigatran): Dabigatran (B194492) directly inhibits thrombin (Factor IIa), the final enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin (B1330869). Clinical trials have explored the use of dabigatran in dual or triple therapy with P2Y12 inhibitors like clopidogrel or ticagrelor (B1683153), showing a reduction in bleeding risk compared to warfarin-based triple therapy.[5][8] The potential synergy with Ozagrel in this context warrants further investigation.

Comparative Data Summary

While direct head-to-head comparative studies on the synergistic effects of Ozagrel sodium with a range of anticoagulants are not extensively available in the public domain, the following table summarizes findings from studies on related combination therapies.

Combination TherapyKey FindingsSupporting Data Reference
Ozagrel + Clopidogrel vs. Aspirin (B1665792) In patients with acute ischemic stroke, the curative effect of combined Ozagrel and clopidogrel was not superior to aspirin alone in improving neurological function.Platelet CD62p positive expression rate decreased significantly in both groups after treatment.
Rivaroxaban + Clopidogrel Co-administration significantly prolonged bleeding time compared to either drug alone in healthy male subjects.Bleeding time increased 3.77-fold from baseline with the combination, compared to 1.13-fold with rivaroxaban alone and 1.96-fold with clopidogrel alone.[6]
Dabigatran + P2Y12 Inhibitor (Clopidogrel or Ticagrelor) Dual therapy with dabigatran and a P2Y12 inhibitor reduced the risk of major or clinically relevant non-major bleeding events compared to warfarin triple therapy in patients with atrial fibrillation undergoing PCI.The risk of bleeding was reduced by 48% with dabigatran 110 mg dual therapy and by 28% with dabigatran 150 mg dual therapy.[8]
Warfarin + Clopidogrel In patients with atrial fibrillation, dual therapy with warfarin and clopidogrel was associated with a more than 3-fold higher risk of nonfatal and fatal bleeding compared to warfarin monotherapy.Hazard ratio for bleeding was 3.08 (95% CI 2.32-3.91) for warfarin-clopidogrel combination.[4]

Experimental Protocols

In Vitro Platelet Aggregation Assay

This assay is fundamental for assessing the antiplatelet effects of drugs.

Methodology: Light Transmission Aggregometry (LTA)

  • Blood Collection: Whole blood is collected from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Platelet-Poor Plasma (PPP) Preparation: A portion of the blood is centrifuged at a high speed to obtain PPP, which is used as a reference.

  • Aggregation Measurement:

    • PRP is placed in a cuvette in an aggregometer and stirred at a constant temperature.

    • A baseline light transmission is established.

    • An agonist (e.g., arachidonic acid, ADP, collagen) is added to induce platelet aggregation.

    • As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases.

    • The change in light transmission is recorded over time to generate an aggregation curve.

  • Drug Effect Evaluation: To assess the effect of Ozagrel sodium and/or other anticoagulants, the drug(s) are pre-incubated with the PRP before the addition of the agonist. The inhibition of aggregation is calculated relative to a control (PRP with agonist but without the drug).[9]

Thromboelastography (TEG)

TEG provides a global assessment of hemostasis, from clot formation to lysis.

Methodology:

  • Sample Preparation: A whole blood sample is placed in a cup that oscillates. A pin is suspended in the blood.

  • Clot Formation Monitoring: As the clot forms, it creates a mechanical link between the cup and the pin, causing the pin to oscillate in tandem. The strength of this connection is recorded over time.

  • Parameters Measured:

    • R time (Reaction time): Time to initial fibrin formation. Prolonged by anticoagulants like heparin and warfarin.[10][11]

    • K time and α-angle: Kinetics of clot formation.

    • Maximum Amplitude (MA): Reflects the maximum strength of the clot, influenced by platelet function and fibrinogen.

    • LY30: Percentage of clot lysis 30 minutes after MA, indicating fibrinolytic activity.

  • Drug Effect Evaluation: TEG can be used to assess the effects of antiplatelet agents (using platelet mapping assays with agonists like ADP or arachidonic acid) and anticoagulants on the overall clotting process.[12] DOACs, for instance, have been shown to prolong the R time in TEG assays.[13][14]

In Vivo Thrombosis Models

Animal models are crucial for evaluating the antithrombotic efficacy of drug combinations in a physiological setting.

Methodology: Ferric Chloride-Induced Carotid Artery Thrombosis Model (Rat)

  • Animal Preparation: A rat is anesthetized, and the carotid artery is surgically exposed.

  • Induction of Thrombosis: A filter paper saturated with ferric chloride solution is applied to the surface of the artery for a defined period. This induces endothelial injury and subsequent thrombus formation.

  • Blood Flow Monitoring: A flow probe is placed around the artery to continuously monitor blood flow. The time to vessel occlusion is a key endpoint.

  • Drug Administration: Ozagrel sodium, the anticoagulant of interest, or their combination is administered to different groups of animals before the induction of thrombosis.

  • Efficacy Assessment: The time to occlusion and the incidence of occlusion are compared between the different treatment groups and a control group to determine the antithrombotic efficacy of the drug combinations.

Signaling Pathways and Experimental Workflows

cluster_Ozagrel Ozagrel Sodium Pathway Arachidonic Acid Arachidonic Acid COX COX Arachidonic Acid->COX PGH2 PGH2 COX->PGH2 Thromboxane Synthase Thromboxane Synthase PGH2->Thromboxane Synthase TXA2 TXA2 Thromboxane Synthase->TXA2 Platelet Aggregation (decreased) Platelet Aggregation (decreased) TXA2->Platelet Aggregation (decreased) Inhibits Vasodilation Vasodilation TXA2->Vasodilation Promotes Ozagrel Ozagrel Ozagrel->Thromboxane Synthase

Caption: Ozagrel sodium inhibits Thromboxane A2 synthase, reducing platelet aggregation.

cluster_Heparin Heparin Pathway Heparin Heparin Antithrombin III Antithrombin III Heparin->Antithrombin III Activates Thrombin (IIa) Thrombin (IIa) Antithrombin III->Thrombin (IIa) Factor Xa Factor Xa Antithrombin III->Factor Xa Coagulation Coagulation Thrombin (IIa)->Coagulation Promotes Factor Xa->Coagulation Promotes

Caption: Heparin potentiates Antithrombin III, inhibiting coagulation factors.

cluster_Warfarin Warfarin Pathway Vitamin K (oxidized) Vitamin K (oxidized) VKOR Vitamin K epoxide reductase Vitamin K (oxidized)->VKOR Vitamin K (reduced) Vitamin K (reduced) Clotting Factors\n(II, VII, IX, X) Clotting Factors (II, VII, IX, X) Vitamin K (reduced)->Clotting Factors\n(II, VII, IX, X) Activates VKOR->Vitamin K (reduced) Warfarin Warfarin Warfarin->VKOR Active Clotting Factors Active Clotting Factors Clotting Factors\n(II, VII, IX, X)->Active Clotting Factors Coagulation Coagulation Active Clotting Factors->Coagulation Promotes

Caption: Warfarin inhibits Vitamin K epoxide reductase, reducing clotting factor synthesis.

cluster_DOACs DOACs Pathways cluster_FXa Factor Xa Inhibitors cluster_DTI Direct Thrombin Inhibitors Factor Xa Factor Xa Prothrombin Prothrombin Factor Xa->Prothrombin Activates Rivaroxaban/Apixaban Rivaroxaban/Apixaban Rivaroxaban/Apixaban->Factor Xa Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin_2 Thrombin Thrombin_2->Fibrinogen Converts Dabigatran Dabigatran Dabigatran->Thrombin_2 Fibrin Fibrin Fibrinogen->Fibrin Clot Formation Clot Formation Fibrin->Clot Formation

Caption: DOACs directly inhibit either Factor Xa or Thrombin in the coagulation cascade.

Blood Sample Collection Blood Sample Collection PRP/PPP Preparation PRP/PPP Preparation Blood Sample Collection->PRP/PPP Preparation TEG Assay TEG Assay Blood Sample Collection->TEG Assay Ex Vivo LTA Assay LTA Assay PRP/PPP Preparation->LTA Assay In Vitro Data Analysis & Comparison Data Analysis & Comparison LTA Assay->Data Analysis & Comparison TEG Assay->Data Analysis & Comparison In Vivo Thrombosis Model In Vivo Thrombosis Model In Vivo Thrombosis Model->Data Analysis & Comparison

Caption: Experimental workflow for assessing anticoagulant synergistic effects.

Conclusion

The available evidence suggests that combining this compound with other anticoagulants holds promise for achieving a more potent antithrombotic effect by targeting multiple pathways involved in thrombus formation. However, the current body of research lacks comprehensive, direct comparative studies that quantify the synergistic effects and associated bleeding risks for many of these combinations. Further preclinical and clinical investigations are warranted to establish optimal dosing regimens and to fully characterize the efficacy and safety profiles of these combination therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for designing and interpreting future studies in this important area of drug development.

References

Meta-analysis of clinical trials involving sodium ozagrel for acute ischemic stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy and safety of sodium ozagrel (B471) for the treatment of acute ischemic stroke. The data presented is intended to offer an objective comparison with alternative therapies and is supported by available experimental data from published meta-analyses.

Efficacy of Sodium Ozagrel

Sodium ozagrel, a selective thromboxane (B8750289) A2 synthase inhibitor, has been evaluated in numerous randomized controlled trials (RCTs) for its potential to improve outcomes in patients with acute ischemic stroke.[1][2][3] Meta-analyses of these trials suggest that sodium ozagrel is effective in improving neurological impairment.[1][2][3]

One meta-analysis reported a significant improvement in the Modified Edinburgh-Scandinavian Stroke Scale (MESSS) at the end of treatment, with a mean difference of -4.17 (95% CI, -4.95 to -3.40; P<0.00001) compared to control groups.[1][2] Subgroup analysis indicated that daily doses of both 80 mg and 160 mg of ozagrel appeared to enhance the improvement of neurological impairment.[1][2]

However, the evidence regarding the effect of ozagrel on long-term death or disability is limited.[1][2] One meta-analysis found the effect on the reduction of death at the end of follow-up to have a relative risk (RR) of 0.67 (95% CI: 0.11 to 4.04, P = 0.67), which was not statistically significant.[1][2]

A network meta-analysis comparing various therapies for acute ischemic stroke found that sodium ozagrel was more effective than a placebo.[4] The same analysis also suggested that the combination of sodium ozagrel with edaravone (B1671096) was more effective than edaravone monotherapy.[4]

Safety Profile of Sodium Ozagrel

The most severe adverse events associated with sodium ozagrel are digestive hemorrhage and hemorrhagic stroke.[1][2] However, a meta-analysis found no significant difference in the occurrence of these events between the ozagrel and control groups.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the meta-analyses of sodium ozagrel in acute ischemic stroke.

Table 1: Efficacy of Sodium Ozagrel in Acute Ischemic Stroke

OutcomeMetricResult95% Confidence IntervalP-valueCitation
Improvement in Neurological Impairment (MESSS)Mean Difference-4.17-4.95 to -3.40<0.00001[1][2]
Death at End of Follow-upRelative Risk (RR)0.670.11 to 4.040.67[1][2]
Comparison to Placebo (Clinical Effective Rate)Relative Risk (RR)3.863.18 to 4.61-[4]
Sodium Ozagrel + Edaravone vs. EdaravoneRelative Risk (RR)0.430.08 to 0.61-[4]

Table 2: Safety of Sodium Ozagrel in Acute Ischemic Stroke

Adverse EventComparisonFindingCitation
Digestive HemorrhageOzagrel vs. ControlNo significant difference[1][2]
Hemorrhagic StrokeOzagrel vs. ControlNo significant difference[1][2]

Experimental Protocols

Detailed experimental protocols for the individual randomized controlled trials included in the cited meta-analyses are not publicly available. However, the meta-analyses themselves followed established systematic review methodologies. For instance, one meta-analysis searched seven databases using the Cochrane Stroke Group search strategy and assessed trial quality using the Cochrane Collaboration's risk of bias tool.[1][2]

A typical clinical trial protocol for an acute ischemic stroke therapy would include the following elements:

  • Inclusion Criteria: Patients with a confirmed diagnosis of acute ischemic stroke within a specific time window from symptom onset.[5]

  • Exclusion Criteria: Conditions such as intracranial hemorrhage, severe consciousness disturbance, or recent use of other anticoagulant or antiplatelet drugs.[5]

  • Intervention: Administration of sodium ozagrel at a specified dose and duration (e.g., 80 mg intravenously twice daily).[5]

  • Control: Administration of a placebo or standard of care treatment.

  • Primary Outcome: A measure of functional outcome at a specified time point, such as the modified Rankin Scale (mRS) score at 3 months.[5]

  • Secondary Outcomes: Measures of neurological improvement (e.g., National Institutes of Health Stroke Scale), mortality, and adverse events.

Visualizations

Signaling Pathway of Sodium Ozagrel

Sodium ozagrel's mechanism of action is the selective inhibition of thromboxane A2 (TXA2) synthase.[6][7][8][9] In the context of ischemic stroke, platelet activation leads to the release of arachidonic acid, which is then converted to prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase (COX) enzymes.[9] Thromboxane synthase then converts PGH2 into TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[6][7][8][9] By inhibiting this final step, sodium ozagrel reduces the levels of TXA2, leading to vasodilation and decreased platelet aggregation, which is beneficial in the setting of an ischemic stroke.[7][8][9]

G cluster_0 Arachidonic Acid Cascade cluster_1 Thromboxane A2 Synthesis cluster_2 Physiological Effects cluster_3 Therapeutic Intervention Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Thromboxane_Synthase Thromboxane Synthase PGH2->Thromboxane_Synthase TXA2 Thromboxane A2 (TXA2) Thromboxane_Synthase->TXA2 Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Sodium_Ozagrel Sodium Ozagrel Sodium_Ozagrel->Thromboxane_Synthase Inhibits

Caption: Signaling pathway of Sodium Ozagrel.

Experimental Workflow: From Clinical Trials to Meta-Analysis

The process of evaluating a drug like sodium ozagrel involves multiple stages, beginning with individual clinical trials and culminating in meta-analyses that synthesize the evidence from these trials.

G cluster_0 Clinical Trial Phase cluster_1 Meta-Analysis Phase Patient_Recruitment Patient Recruitment (Acute Ischemic Stroke) Randomization Randomization Patient_Recruitment->Randomization Intervention Intervention Group (Sodium Ozagrel) Randomization->Intervention Control Control Group (Placebo/Standard Care) Randomization->Control Data_Collection Data Collection (Efficacy & Safety Outcomes) Intervention->Data_Collection Control->Data_Collection Trial_Analysis Individual Trial Analysis Data_Collection->Trial_Analysis Literature_Search Systematic Literature Search Study_Selection Study Selection (Inclusion/Exclusion Criteria) Trial_Analysis->Study_Selection Literature_Search->Study_Selection Data_Extraction Data Extraction from Published Trials Study_Selection->Data_Extraction Quality_Assessment Quality Assessment of Trials Data_Extraction->Quality_Assessment Statistical_Analysis Statistical Analysis (Pooling of Results) Quality_Assessment->Statistical_Analysis Conclusion Formulation of Conclusions Statistical_Analysis->Conclusion

References

Evaluating the neuroprotective effects of (E/Z)-Ozagrel sodium compared to other agents

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroprotective agents for ischemic stroke, (E/Z)-Ozagrel sodium, a selective thromboxane (B8750289) A2 (TXA2) synthase inhibitor, has emerged as a significant therapeutic candidate. This guide provides a comprehensive comparison of the neuroprotective effects of this compound with other agents, supported by experimental data from in vitro and in vivo studies.

Mechanism of Action

This compound exerts its primary effect by inhibiting thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. This inhibition leads to a decrease in the production of TXA2, a potent vasoconstrictor and promoter of platelet aggregation.[1][2] Consequently, Ozagrel (B471) sodium helps to improve cerebral blood flow and reduce the formation of microthrombi in the ischemic penumbra.[3] Furthermore, by shunting the metabolic pathway towards prostacyclin (PGI2) synthesis, which has vasodilatory and anti-platelet aggregation properties, Ozagrel sodium further contributes to its neuroprotective profile.

In Vitro Neuroprotective Effects

Studies utilizing in vitro models of ischemic injury have demonstrated the direct neuroprotective effects of Ozagrel sodium and its derivatives. In a key study, a novel codrug of Ozagrel and paeonol (B1678282) (PNC3) was evaluated for its ability to protect PC12 cells, a rat pheochromocytoma cell line commonly used in neurological research, from oxygen-glucose deprivation (OGD), an in vitro model of ischemia.[4]

Table 1: In Vitro Neuroprotective Effect of Ozagrel Codrug (PNC3) on PC12 Cells Subjected to Oxygen-Glucose Deprivation (OGD)

Treatment GroupConcentration (µM)Cell Viability (%)
Control-100
OGD Model-50.34 ± 2.15
PNC30.0262.87 ± 3.21
PNC30.0475.43 ± 2.89
PNC30.0888.12 ± 3.54

Data adapted from a study on a novel Ozagrel-paeonol codrug (PNC3).[4] The results show a dose-dependent increase in the viability of PC12 cells exposed to OGD when treated with the Ozagrel codrug, indicating a significant neuroprotective effect.

Experimental Protocol: In Vitro Oxygen-Glucose Deprivation (OGD) in PC12 Cells

Cell Culture: Rat pheochromocytoma PC12 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[4]

OGD Procedure:

  • PC12 cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.[4]

  • The culture medium is replaced with a glucose-free Earle's Balanced Salt Solution (EBSS).

  • The cells are then placed in a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a duration of 2 to 12 hours to induce oxygen-glucose deprivation.[3]

  • Following OGD, the medium is replaced with complete culture medium, and the cells are returned to a normoxic incubator for a 24-hour reperfusion period.[3]

Cell Viability Assay (CCK-8/MTT):

  • After the reperfusion period, 10 µL of Cell Counting Kit-8 (CCK-8) or MTT solution (5 mg/mL) is added to each well.[4]

  • The plates are incubated for an additional 1-4 hours at 37°C.

  • The absorbance is measured at 450 nm (for CCK-8) or 570 nm (for MTT after solubilizing formazan (B1609692) crystals with DMSO) using a microplate reader.[4]

  • Cell viability is expressed as a percentage of the control group.

In Vivo Neuroprotective Effects

The neuroprotective efficacy of Ozagrel sodium has been extensively evaluated in animal models of ischemic stroke, most commonly the middle cerebral artery occlusion (MCAO) model in rats. These studies assess outcomes such as infarct volume and neurological deficit scores.

Table 2: Comparison of Neuroprotective Effects of Ozagrel Sodium and Other Agents in MCAO Rodent Models

Agent(s)Animal ModelKey Outcome MeasureResults
Ozagrel Rat MCAOInfarct VolumeSignificant reduction in cortical infarct area and volume at 3 mg/kg.[5]
Ozagrel Rat MCAONeurological DeficitSuppressive effects on neurological deficits in a microthrombosis model.[5]
Ozagrel + Fasudil Mouse MCAOInfarct VolumeCombination therapy with non-effective doses of Ozagrel (10 mg/kg) and Fasudil (3 mg/kg) significantly reduced cerebral infarction.[6]
Ozagrel vs. Edaravone (B1671096) --No direct preclinical comparative data on infarct volume or neurological score found in the provided results.
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats

Surgical Procedure:

  • Male Sprague-Dawley or Wistar rats (250-300g) are anesthetized with isoflurane (B1672236) or a similar anesthetic.

  • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

  • The ECA is ligated and dissected.

  • A 4-0 monofilament nylon suture with a rounded tip is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery.

  • The suture is left in place for a specific duration (e.g., 60, 75, or 120 minutes) to induce transient focal ischemia.[5][7]

  • For reperfusion, the suture is withdrawn.

Infarct Volume Assessment:

  • 24 to 48 hours after MCAO, the animals are euthanized, and their brains are removed.

  • The brains are sectioned into 2 mm coronal slices.

  • The slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area unstained (white).

  • The infarct volume is quantified using imaging software and is often expressed as a percentage of the total brain volume.

Neurological Scoring: A variety of scoring systems are used to assess neurological deficits post-MCAO. A common example is a composite neuroscore that evaluates multiple parameters.

Table 3: Example of a Neurological Scoring System for Rats after MCAO

TestScoring
Spontaneous Activity 0: Normal; 1: Reduced; 2: Moves only when stimulated
Symmetry of Limb Movement 0: Normal; 1: Asymmetry in movement
Forelimb Outstretching 0: Symmetric; 1: Unilateral retraction
Climbing 0: Normal; 1: Impaired
Body Proprioception 0: Normal; 1: Unilateral deficit
Response to Vibrissae Stimulation 0: Symmetrical; 1: Asymmetrical

This is a simplified representation of a composite neurological scoring system. Higher scores indicate greater neurological deficit.[1][7][8]

Clinical Evidence: Ozagrel Sodium in Acute Ischemic Stroke

Clinical trials have investigated the efficacy of Ozagrel sodium in patients with acute ischemic stroke, often in comparison to or in combination with other neuroprotective agents like Edaravone.

Table 4: Clinical Outcomes of Ozagrel Sodium in Acute Ischemic Stroke Patients

StudyComparisonPrimary EndpointKey Findings
EDO Trial Ozagrel vs. EdaravoneModified Rankin Scale (mRS) score of 0-1 at 3 monthsEdaravone was non-inferior to Ozagrel. (57.1% in the edaravone group vs. 50.3% in the ozagrel group achieved mRS 0-1).[9]
Retrospective Study Ozagrel monotherapy vs. Ozagrel + EdaravoneImprovement in NIHSSBoth monotherapy and combination therapy were effective. In atherothrombotic infarction, Ozagrel monotherapy showed a greater improvement in NIHSS (-2.4) compared to combination therapy (-0.8), though not statistically significant after age adjustment.[10]
Meta-analysis Ozagrel vs. ControlImprovement in Neurological Impairment (MESSS)Ozagrel was effective in improving neurological impairment for AIS patients during scheduled treatment.[6]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are rooted in its modulation of the arachidonic acid cascade and its downstream effects. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating neuroprotective agents.

G Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase PGI2_Synthase Prostacyclin Synthase PGH2->PGI2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 PGI2 Prostacyclin (PGI2) PGI2_Synthase->PGI2 Ozagrel This compound Ozagrel->TXA2_Synthase Inhibits Vasoconstriction Vasoconstriction TXA2->Vasoconstriction Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Vasodilation Vasodilation PGI2->Vasodilation Anti_Aggregation Inhibition of Platelet Aggregation PGI2->Anti_Aggregation Neuroprotection Neuroprotection Vasodilation->Neuroprotection Anti_Aggregation->Neuroprotection G Start Start In_Vitro In Vitro Model (e.g., OGD in PC12/SH-SY5Y cells) Start->In_Vitro In_Vivo In Vivo Model (e.g., MCAO in rats) Start->In_Vivo Treatment Treatment with Neuroprotective Agent In_Vitro->Treatment In_Vivo->Treatment Cell_Viability Assess Cell Viability (MTT/CCK-8 Assay) Treatment->Cell_Viability In Vitro Neurological_Scoring Neurological Scoring Treatment->Neurological_Scoring In Vivo Infarct_Volume Measure Infarct Volume (TTC) Treatment->Infarct_Volume In Vivo Data_Analysis Data Analysis and Comparison Cell_Viability->Data_Analysis Neurological_Scoring->Data_Analysis Infarct_Volume->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Proper Disposal of (E/Z)-Ozagrel Sodium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of (E/Z)-Ozagrel sodium is critical for maintaining a safe and compliant laboratory environment. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals, ensuring that this pharmaceutical compound is handled and disposed of with the utmost care to minimize health risks and environmental impact.

Immediate Safety and Handling

Before initiating any disposal procedures, adherence to strict safety protocols is paramount. This compound, a selective thromboxane (B8750289) A2 synthase inhibitor, necessitates careful handling due to its biological activity.

Personal Protective Equipment (PPE): All personnel handling this compound should wear the following minimum PPE:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Engineering Controls: To prevent inhalation of dust or aerosols, handle the compound in a well-ventilated area, preferably within a chemical fume hood.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes while holding the eyelids open. Seek medical attention.

  • Skin Contact: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Procedures: A Step-by-Step Approach

The disposal of this compound should be approached systematically, treating it as non-hazardous pharmaceutical waste unless it is mixed with a listed hazardous solvent or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, toxicity).

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid forms of this compound, including contaminated consumables such as weighing paper, pipette tips, and gloves, in a designated and clearly labeled, sealed container.

  • Liquid Waste: Solutions containing this compound should not be disposed of down the drain. Collect these solutions in a sealed, leak-proof container that is chemically compatible with the solvent used.

Step 2: Labeling and Storage

Properly label all waste containers with the contents "this compound Waste" and any other components present (e.g., solvents). Store these containers in a designated, secure area away from incompatible materials. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific procedures on waste storage.

Step 3: Final Disposal

Under no circumstances should this compound be disposed of in the regular trash or down the sewer system. The final disposal must be handled by a licensed professional waste disposal company. The recommended method for non-hazardous pharmaceutical waste is incineration at a permitted facility to ensure its complete destruction.

Quantitative Data

SolventSolubility
Water50 mg/mL (199.81 mM)
DMSO3.63 mg/mL (14.49 mM) - 6.25 mg/mL (24.98 mM)

Note: The use of ultrasonic assistance may be needed to achieve these solubilities.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Ozagrel_Disposal_Workflow cluster_prep Preparation & Assessment cluster_collection Waste Collection cluster_procedure Disposal Procedure start Start: Have (E/Z)-Ozagrel Sodium Waste assess_mixed Is it mixed with a hazardous solvent? start->assess_mixed collect_non_haz Collect as Non-Hazardous Pharmaceutical Waste assess_mixed->collect_non_haz No collect_haz Collect as Hazardous Chemical Waste assess_mixed->collect_haz Yes label_store Label and Store in a Designated Secure Area collect_non_haz->label_store collect_haz->label_store contact_ehs Contact Institutional EHS for Waste Pickup and Transfer label_store->contact_ehs professional_disposal Final Disposal by Licensed Professional Waste Company (Incineration) contact_ehs->professional_disposal

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.